Product packaging for 2-Methyl-3-methoxybenzoyl chloride(Cat. No.:CAS No. 24487-91-0)

2-Methyl-3-methoxybenzoyl chloride

Cat. No.: B1590780
CAS No.: 24487-91-0
M. Wt: 184.62 g/mol
InChI Key: BXKZGIVKHPCDFO-UHFFFAOYSA-N
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Description

2-Methyl-3-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B1590780 2-Methyl-3-methoxybenzoyl chloride CAS No. 24487-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKZGIVKHPCDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885269
Record name Benzoyl chloride, 3-methoxy-2-methyl-
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzoyl chloride, 3-methoxy-2-methyl-
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CAS No.

24487-91-0
Record name 3-Methoxy-2-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24487-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 3-methoxy-2-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 3-methoxy-2-methyl-
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Foundational & Exploratory

2-Methyl-3-methoxybenzoyl chloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Methyl-3-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound (CAS No. 24487-91-0). This versatile synthetic intermediate is a crucial building block in the creation of complex organic molecules, most notably in the agrochemical sector.

Core Chemical Properties and Data

This compound is a colorless to pale yellow liquid with a strong odor.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₉ClO₂[1][2][3][4]
Molecular Weight 184.62 g/mol [1][2][5]
CAS Number 24487-91-0[1][2][3]
Appearance Colorless to pale yellow liquid[1]
Density 1.182 - 1.183 g/cm³[3][4][6]
Boiling Point 256.989 °C at 760 mmHg[3][4]
Flash Point 95.729 °C / 96 °C[3][6][7]
Refractive Index 1.527[3][7]
Vapor Pressure 0.0149 mmHg at 25°C[3]
Solubility Sparingly soluble in water[1]
XLogP3 2.8[1][3][5]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[1][3]
Rotatable Bond Count 2[1][3]

Chemical Structure

The molecular structure of this compound consists of a central benzene ring substituted with a methyl group at position 2, a methoxy group at position 3, and a benzoyl chloride functional group at position 1.[1] The reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl carbon in the acyl chloride group.[2]

Caption: 2D structure of this compound.

Experimental Protocols & Synthesis

The most prevalent method for synthesizing this compound is through the conversion of its corresponding carboxylic acid, 2-Methyl-3-methoxybenzoic acid.[2]

Protocol 1: Synthesis via Thionyl Chloride

This is a conventional and widely used method for preparing acyl chlorides.[2]

  • Objective: To synthesize this compound from 2-Methyl-3-methoxybenzoic acid.

  • Reagents:

    • 2-Methyl-3-methoxybenzoic acid

    • Thionyl chloride (SOCl₂) (often in excess)

    • An inert solvent such as xylene (optional)

  • Methodology:

    • 2-Methyl-3-methoxybenzoic acid is combined with an excess of thionyl chloride in a reaction vessel equipped with a reflux condenser.

    • The mixture is heated to reflux.

    • The reaction proceeds for a set time (e.g., 3 hours) until the conversion is complete.[3] The reaction's progress can be monitored by the cessation of gaseous byproducts (SO₂ and HCl).

    • This method is favored because the byproducts are gaseous and easily removed from the reaction mixture, simplifying the purification process.[2]

    • After the reaction is complete, the excess thionyl chloride is removed, typically by distillation, to yield the crude this compound, which can be further purified if necessary.

synthesis_workflow start 2-Methyl-3-methoxybenzoic acid reagent + Thionyl Chloride (SOCl₂) start->reagent process Reflux in Inert Solvent reagent->process product 2-Methyl-3-methoxybenzoyl chloride process->product byproducts Gaseous Byproducts (SO₂ + HCl) process->byproducts

Caption: Common synthesis workflow for this compound.

Protocol 2: Alternative Synthesis using a Grignard Reagent

An alternative, patented method avoids the use of highly toxic phosgene.[8]

  • Objective: To synthesize this compound using a Grignard reagent.

  • Reagents:

    • 2-methyl-3-methoxyphenyl magnesium chloride (Grignard reagent)

    • Bis(trichloromethyl)carbonate (Triphosgene)

    • Organic solvent (e.g., tetrahydrofuran, toluene)

    • Catalyst (e.g., triethylamine, pyridine)[8]

  • Methodology:

    • The Grignard reagent is first prepared from 2-methyl-3-methoxychlorobenzene and magnesium chips.[8]

    • Bis(trichloromethyl)carbonate is dissolved in an organic solvent.

    • Under a nitrogen atmosphere, the Grignard reagent solution and the bis(trichloromethyl)carbonate solution are added dropwise simultaneously into a solvent containing a catalyst.

    • The reaction temperature is maintained between 10-25°C.

    • After the addition is complete, the mixture is stirred for an additional 2-3 hours to ensure the reaction goes to completion.[8] This method is presented as a safer and more environmentally benign alternative.[2][8]

Reactivity and Signaling Pathways

The chemical utility of this compound is rooted in the high reactivity of the acyl chloride functional group, which serves as an excellent electrophile. The chlorine atom is a good leaving group, facilitating nucleophilic acyl substitution reactions.[2]

Nucleophilic Acyl Substitution Reactions

The electrophilic carbonyl carbon is highly susceptible to attack by nucleophiles. Key reactions include:

  • Formation of Amides: It readily reacts with primary and secondary amines to yield the corresponding N-substituted amides.[2]

  • Formation of Esters: Reaction with alcohols provides a direct pathway to the corresponding esters.[1][2]

  • Hydrolysis: The compound is readily hydrolyzed by water, reverting to 2-Methyl-3-methoxybenzoic acid and hydrogen chloride.[2]

reactivity_pathway cluster_reactions Nucleophilic Acyl Substitution reactant 2-Methyl-3-methoxybenzoyl chloride amine Amine (R₂NH) reactant->amine alcohol Alcohol (R'OH) reactant->alcohol water Water (H₂O) reactant->water amide Amide amine->amide + HCl ester Ester alcohol->ester + HCl acid Carboxylic Acid water->acid + HCl

Caption: Reactivity of this compound via nucleophilic acyl substitution.

Applications in Research and Development

The primary significance of this compound lies in its role as a key intermediate in the synthesis of more complex molecules.[2]

  • Agrochemicals: Its most notable application is in the multi-step synthesis of Methoxyfenozide, a selective insect growth regulator known for its efficacy against a range of pests and low toxicity to mammals.[2][3][6] It is also used to synthesize deuterated versions of the insecticide, such as Methoxyfenozide-d9, for research purposes.[3][6][9]

  • Pharmaceuticals and Organic Synthesis: As a versatile reagent, it is employed in the pharmaceutical industry and broader chemical synthesis to introduce the 2-methyl-3-methoxybenzoyl moiety into various substrates.[1][2] Its ability to readily undergo acylation and esterification reactions makes it a valuable building block for diverse organic molecules.[1]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

  • Hazards: It is classified as causing severe skin burns and eye damage. It may also cause an allergic skin reaction and respiratory irritation. The compound is harmful to aquatic life with long-lasting effects.[10]

  • Personal Protective Equipment (PPE): When handling this substance, appropriate PPE is mandatory. This includes tightly fitting safety goggles, chemical-impermeable gloves, and a full-face respirator if exposure limits are exceeded.[10]

  • Handling: Work should be conducted in a well-ventilated area, avoiding the formation of dust, mists, or vapors. All sources of ignition should be removed.[10] In case of contact, immediately flush the affected area with water and seek medical attention.[11]

References

2-Methyl-3-methoxybenzoyl chloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Methyl-3-methoxybenzoyl chloride, a key intermediate in the synthesis of various organic compounds, including the insecticide Methoxyfenozide.

Core Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 24487-91-0[1][2][3][4]
Molecular Formula C₉H₉ClO₂[1][3][4][5]
Molecular Weight 184.62 g/mol [1][2][3][4]
Synonyms 3-methoxy-2-methylbenzoyl chloride, 2-Methyl-m-anisoyl chloride[4][6]

Physicochemical Properties

PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point 257 °C[4][6][7]
Density 1.182 g/cm³[6][7]
Flash Point 96 °C[4][6][7]
Vapor Pressure 0.34 Pa at 25°C[6][7]
Refractive Index 1.527[3]

Experimental Protocols

Synthesis of this compound from 3-Methoxy-2-methylbenzoic acid

A prevalent method for the synthesis of this compound involves the reaction of 3-Methoxy-2-methylbenzoic acid with a chlorinating agent, such as thionyl chloride or bis(trichloromethyl) carbonate (triphosgene).[1]

Method 1: Using Thionyl Chloride

This method is favored due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification process.[1]

  • Reaction Setup: A round-bottomed flask is equipped with a reflux condenser and a gas scrubber.

  • Reagents: 3-Methoxy-2-methylbenzoic acid is placed in the flask. An excess of thionyl chloride is added.

  • Reaction Conditions: The mixture is heated to reflux. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting this compound is typically used without further purification.

Method 2: Using Bis(trichloromethyl) carbonate

This method provides a safer alternative to using phosgene gas.

  • Reaction Setup: An organic amine catalyst (e.g., triethylamine, pyridine) is dissolved in an organic solvent (e.g., tetrahydrofuran, toluene) in a reaction vessel.

  • Reagents: 3-Methoxy-2-methylbenzoic acid is added to the solution and dissolved. A solution of bis(trichloromethyl) carbonate in an organic solvent is then slowly added dropwise.

  • Reaction Conditions: The reaction temperature is controlled to be within a specific range (e.g., below 20°C during addition, then heated to 50-150°C). The reaction is monitored by chromatography.

  • Work-up: Upon completion, the solvent is removed under reduced pressure, and the product is collected by distillation.

Synthesis of Methoxyfenozide using this compound

This compound is a crucial intermediate in the industrial synthesis of the insecticide Methoxyfenozide.[8]

  • Condensation Reaction:

    • Tert-butylhydrazine hydrochloride and dichloroethane are added to a condensation kettle at room temperature.

    • The mixture is cooled to between -6 and -5 °C.

    • A caustic soda solution is added dropwise, followed by phase separation.

    • This compound is then added dropwise to the organic layer, maintaining the temperature below 0 °C.

    • The reaction proceeds for 7-9 hours. After completion, water is added, and the layers are separated. The organic solvent is removed to yield the condensation product.[5][9]

  • Acylation Reaction:

    • The condensation product is dissolved in toluene and cooled to below 0 °C in an acylation kettle.

    • 3,5-dimethylbenzoyl chloride and a liquid caustic soda solution are added dropwise, keeping the temperature below 0 °C.

    • After 7-9 hours, the layers are separated. The toluene is distilled from the organic layer.

    • The crude product is recrystallized from methanol and water to yield Methoxyfenozide.[5]

Chemical Synthesis Workflow

G cluster_synthesis_benzoyl_chloride Synthesis of this compound cluster_synthesis_methoxyfenozide Synthesis of Methoxyfenozide benzoic_acid 3-Methoxy-2-methylbenzoic acid reaction1 + benzoic_acid->reaction1 chlorinating_agent Thionyl Chloride or Bis(trichloromethyl) carbonate chlorinating_agent->reaction1 benzoyl_chloride 2-Methyl-3-methoxybenzoyl chloride reaction2 + benzoyl_chloride->reaction2 reaction1->benzoyl_chloride Acyl Chlorination tert_butylhydrazine tert-Butylhydrazine hydrochloride tert_butylhydrazine->reaction2 condensation_product Condensation Product reaction3 + condensation_product->reaction3 dimethylbenzoyl_chloride 3,5-Dimethylbenzoyl chloride dimethylbenzoyl_chloride->reaction3 methoxyfenozide Methoxyfenozide reaction2->condensation_product Condensation reaction3->methoxyfenozide Acylation

Caption: Synthesis pathway of Methoxyfenozide from 3-Methoxy-2-methylbenzoic acid.

References

Spectroscopic and Experimental Profile of 2-Methyl-3-methoxybenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies for the characterization of 2-Methyl-3-methoxybenzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document compiles expected spectroscopic data based on the compound's structure and offers standardized experimental protocols for its analysis.

Compound Overview

This compound (CAS No. 24487-91-0) is a chemical intermediate, notably utilized in the synthesis of the insecticide Methoxyfenozide.[1][2] Its molecular structure, comprising a substituted benzene ring with a reactive acyl chloride functional group, dictates its characteristic spectroscopic signature. While comprehensive, publicly available experimental data for this specific compound is limited, its spectroscopic features can be reliably predicted based on analogous structures and general principles of spectroscopy.[1]

Physical and Chemical Properties:

Property Value
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol [1][3]
Boiling Point ~257 °C[1]

| Density | ~1.182 g/cm³[1] |

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the typical spectroscopic behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected chemical shifts (δ) in a typical deuterated solvent like CDCl₃ are as follows:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic (C4-H, C5-H, C6-H)6.8 - 7.5Multiplet3H
Methoxy (-OCH₃)~3.8Singlet3H
Methyl (-CH₃)~2.3 - 2.5Singlet3H

¹³C NMR (Carbon-13 NMR): The anticipated chemical shifts for the carbon atoms are:

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (C=O)~170[1]
Aromatic (C-O)~155 - 160
Aromatic (C-C=O)~130 - 135
Aromatic (C-CH₃)~125 - 130
Aromatic (C-H)~110 - 125
Methoxy (-OCH₃)~55[1]
Methyl (-CH₃)~15 - 20
Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a strong absorption band characteristic of the acyl chloride functional group.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Carbonyl (C=O) Stretch1770 - 1800[1]Very Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (Aryl Ether)1200 - 1275Strong
C-Cl Stretch600 - 800Medium
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

IonExpected m/z RatioNotes
Molecular Ion [M]⁺184/186The two peaks correspond to the ³⁵Cl and ³⁷Cl isotopes, with an approximate intensity ratio of 3:1.
[M-Cl]⁺149Loss of the chlorine atom.
[M-COCl]⁺121Loss of the benzoyl chloride group.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The compound is moisture-sensitive, so the solvent should be anhydrous.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • Accumulate a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups, particularly the acyl chloride carbonyl stretch.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: As this compound is a liquid or low-melting solid, it can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or, more conveniently, using an ATR-FTIR. For ATR, a small drop of the sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or salt plates.

    • Place the sample on the crystal or between the plates.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) for a high-quality spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) system for sample introduction and separation.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The compound will be vaporized and separated from the solvent and any impurities on the GC column.

    • As the compound elutes from the column, it enters the mass spectrometer.

  • Ionization and Detection:

    • The most common ionization technique for this type of molecule is Electron Ionization (EI).

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks, which can be used to confirm the structure.

Synthesis Workflow

This compound is typically synthesized from 2-Methyl-3-methoxybenzoic acid. The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow reactant 2-Methyl-3-methoxybenzoic Acid product 2-Methyl-3-methoxybenzoyl Chloride reactant->product Reaction reagent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) reagent->product byproducts Gaseous Byproducts (e.g., SO₂, HCl, CO, CO₂) product->byproducts generates purification Purification (e.g., Distillation) product->purification undergoes

Caption: Synthesis of this compound.

This workflow highlights the conversion of the carboxylic acid to the acyl chloride using a suitable chlorinating agent, a common and efficient method for this transformation.[1] The reaction often proceeds with the evolution of gaseous byproducts, which can simplify the purification of the final product.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Methyl-3-methoxybenzoyl chloride, a key intermediate in the synthesis of the insecticide Methoxyfenozide. The document details its chemical and physical properties, outlines its primary chemical reactions, and presents established protocols for its synthesis and subsequent use. Due to its role as a reactive intermediate, this guide emphasizes handling and storage procedures to ensure its integrity. While quantitative kinetic and stability data are not extensively available in public literature, this guide consolidates the existing knowledge to support research and development activities.

Chemical and Physical Properties

This compound (CAS No. 24487-91-0) is an aromatic acyl chloride.[1] Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The presence of a methyl group at the ortho position and a methoxy group at the meta position on the benzene ring influences its steric and electronic properties, thereby affecting its reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₉ClO₂[2]
Molecular Weight184.62 g/mol [2]
Boiling Point257 °C[3]
Density1.182 g/cm³[3]
Flash Point96 °C[3]
Vapor Pressure0.34 Pa at 25°C[3]
SolubilitySparingly soluble in water[2]

Reactivity Profile

The primary reactivity of this compound is characterized by nucleophilic acyl substitution reactions. The chlorine atom serves as a good leaving group, facilitating the addition of various nucleophiles to the carbonyl group.[1]

Hydrolysis

Like other acyl chlorides, this compound readily reacts with water in a hydrolysis reaction to form 2-Methyl-3-methoxybenzoic acid and hydrochloric acid.[1] This reactivity underscores the need for handling the compound in anhydrous conditions to prevent degradation. The rate of hydrolysis is influenced by factors such as the solvent, temperature, and the presence of catalysts.[1]

Reaction with Alcohols (Esterification)

The reaction with alcohols yields the corresponding esters. This esterification process is a direct route to introduce the 2-methyl-3-methoxybenzoyl moiety into other molecules.[1][4]

Reaction with Amines (Amidation)

This compound reacts readily with primary and secondary amines to form N-substituted amides.[1] This is a crucial step in the synthesis of Methoxyfenozide.

Stability and Storage

This compound is sensitive to moisture and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Exposure to atmospheric moisture will lead to hydrolysis, degrading the compound and producing corrosive hydrochloric acid. It should be stored away from incompatible materials such as water, strong bases, and alcohols.[6]

Experimental Protocols

Synthesis of this compound from 2-Methyl-3-methoxybenzoic acid

A prevalent method for the synthesis of this compound is the reaction of 2-Methyl-3-methoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] The use of thionyl chloride is often favored as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture.[1]

Protocol:

  • To a reaction vessel equipped with a reflux condenser and a gas scrubber, add 2-Methyl-3-methoxybenzoic acid.

  • Slowly add an excess of thionyl chloride to the reaction vessel.

  • Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation, typically under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Diagram 1: Synthesis of this compound

G Synthesis of this compound A 2-Methyl-3-methoxybenzoic Acid C This compound A->C Reflux B Thionyl Chloride (SOCl2) B->C D SO2 (g) + HCl (g) C->D

Caption: Synthesis of this compound from its carboxylic acid precursor.

Synthesis of Methoxyfenozide

This compound is a key intermediate in the industrial synthesis of the insecticide Methoxyfenozide.[7] The synthesis involves the reaction of this compound with a substituted hydrazine derivative.

Protocol for a key condensation step:

  • In a reaction vessel, dissolve tert-butylhydrazine hydrochloride in a suitable solvent such as dichloroethane.[8]

  • Cool the mixture to between -6°C and -5°C.[8]

  • Slowly add a solution of sodium hydroxide.[8]

  • After separation of the aqueous layer, add this compound dropwise while maintaining the temperature below 0°C.[8]

  • Allow the reaction to proceed for 7-9 hours.[8]

  • The resulting intermediate, N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine, is then further reacted with 3,5-dimethylbenzoyl chloride to yield Methoxyfenozide.[9]

Diagram 2: Key Step in Methoxyfenozide Synthesis

G Key Condensation Step in Methoxyfenozide Synthesis A This compound C N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine A->C Condensation B tert-Butylhydrazine B->C

Caption: Reaction of this compound in Methoxyfenozide synthesis.

Biological Activity and Signaling Pathways

As a synthetic intermediate, this compound is not known to have specific biological activities or to be directly involved in signaling pathways. Its significance lies in its role as a building block for the synthesis of Methoxyfenozide, which is an ecdysone receptor agonist that acts as a molting accelerator in insects.[2] The biological activity of interest is therefore a property of the final product, not the intermediate itself.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It may also cause an allergic skin reaction.[5] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area.[5] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[5]

Conclusion

This compound is a reactive acyl chloride whose chemistry is dominated by nucleophilic acyl substitution. Its primary industrial application is as a crucial intermediate in the synthesis of the insecticide Methoxyfenozide. Due to its reactivity with water, proper handling and storage under anhydrous conditions are essential to maintain its chemical integrity. While detailed quantitative data on its reactivity and stability are limited in the public domain, the established synthetic protocols provide a solid foundation for its use in research and manufacturing. Further studies to quantify its reaction kinetics and degradation pathways would be beneficial for process optimization and safety.

References

An In-depth Technical Guide to the Solubility and Physical Properties of 2-Methyl-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-methoxybenzoyl chloride, with the CAS Number 24487-91-0, is a reactive acyl chloride compound. It serves as a crucial intermediate in organic synthesis, most notably in the production of the insecticide methoxyfenozide.[1][2] Its molecular structure, featuring a benzene ring substituted with a methyl group, a methoxy group, and a reactive benzoyl chloride moiety, dictates its physical properties and chemical reactivity. This guide provides a comprehensive overview of its known physical and chemical characteristics, supported by experimental protocols for their determination.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in synthetic chemistry.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₉H₉ClO₂[3][4]
Molecular Weight 184.62 g/mol [3][5]
Appearance Colorless to pale yellow liquid; fuming liquid[6]
Odor Pungent[6]
Boiling Point 255-257 °C at 760 mmHg[7]
Density 1.182 - 1.183 g/cm³[2][4]
Refractive Index 1.527[2][4]
Flash Point 95.729 - 96 °C[2][4]
Vapor Pressure 0.0149 mmHg at 25°C[2]
Calculated Properties
PropertyValueSource(s)
XLogP3 2.8[2][3]
Topological Polar Surface Area 26.3 Ų[3]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2][3]

Solubility Profile

This compound is characterized by its limited solubility in water. This is primarily due to its rapid hydrolysis in the presence of water to form 2-methyl-3-methoxybenzoic acid and hydrochloric acid.[3][5][6] This reactivity precludes the existence of a stable aqueous solution.

  • Halogenated hydrocarbons: Dichloromethane, chloroform

  • Ethers: Diethyl ether, tetrahydrofuran (THF)

  • Aromatic hydrocarbons: Toluene, xylene

  • Other aprotic solvents: Acetonitrile, N,N-dimethylformamide (DMF)

It is crucial to use anhydrous (dry) solvents, as the presence of even trace amounts of water will lead to the degradation of the acyl chloride.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These are generalized protocols that can be adapted for this specific compound, emphasizing the need for stringent moisture control due to its reactivity.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient micro-method for this determination.

Materials:

  • Thiele tube

  • High-temperature thermometer (e.g., -10 to 360 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Mineral oil or silicone oil

  • This compound sample

  • Heating source (Bunsen burner or hot plate)

  • Stand and clamp

Procedure:

  • Add a small amount (0.5-1 mL) of this compound to the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Place the thermometer and attached test tube into the Thiele tube containing heat-stable oil, ensuring the sample is fully submerged.

  • Gently heat the side arm of the Thiele tube.[8]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8][9]

  • Record the atmospheric pressure at the time of the experiment.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is used for accurate density measurements of liquids.

Materials:

  • Pycnometer (e.g., 10 mL or 25 mL) with a stoppered capillary

  • Analytical balance (readable to ±0.0001 g)

  • Constant temperature water bath

  • This compound sample

  • Distilled water (for calibration)

  • Acetone (for cleaning and drying)

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine and record the mass of the empty, dry pycnometer.

  • Fill the pycnometer with distilled water and place it in the constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • Adjust the water level to the calibration mark, ensuring no air bubbles are present. Dry the outside of the pycnometer and record its mass.

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with the this compound sample and repeat step 3 and 4.

  • Calculate the density using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify and assess the purity of a liquid.

Materials:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • This compound sample

  • Dropper or pipette

  • Lens paper and a suitable solvent (e.g., isopropanol)

Procedure:

  • Turn on the refractometer and the connected water bath, setting it to a standard temperature (e.g., 20 °C).

  • Clean the prism surfaces of the refractometer with a soft lens tissue and a suitable solvent.

  • Add a few drops of the this compound sample onto the lower prism.

  • Close the prisms and ensure the liquid spreads evenly.

  • Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • If a color fringe is visible, adjust the chromaticity screw until a sharp, black-and-white dividing line is obtained.

  • Read the refractive index value from the scale.

Chemical Synthesis and Reactivity

This compound is synthesized from its corresponding carboxylic acid, 2-methyl-3-methoxybenzoic acid. A common method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] The high reactivity of the acyl chloride functional group makes it a versatile intermediate for nucleophilic acyl substitution reactions, such as the formation of amides and esters.[5] Its primary industrial application is in the synthesis of the insecticide methoxyfenozide.[10][11]

Synthesis_and_Reactivity CarboxylicAcid 2-Methyl-3-methoxybenzoic Acid AcylChloride This compound CarboxylicAcid->AcylChloride Chlorination ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcylChloride Methoxyfenozide Methoxyfenozide AcylChloride->Methoxyfenozide Acylation Intermediate tert-Butylhydrazine Condensation Product Intermediate->Methoxyfenozide DimethylbenzoylChloride 3,5-Dimethylbenzoyl chloride DimethylbenzoylChloride->Methoxyfenozide

Caption: Synthetic pathway of this compound and its use in methoxyfenozide synthesis.

The diagram above illustrates the synthesis of this compound from 2-methyl-3-methoxybenzoic acid via chlorination. It then shows the subsequent acylation reaction with a tert-butylhydrazine intermediate and 3,5-dimethylbenzoyl chloride to produce the final product, methoxyfenozide.

Safety and Handling

This compound is a corrosive and lachrymatory substance. It reacts with moisture in the air to produce hydrochloric acid fumes.[6] Therefore, it should be handled with appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its high reactivity, particularly its sensitivity to moisture, necessitates careful handling and the use of anhydrous conditions in its applications. This guide provides a foundational understanding of its characteristics and the experimental procedures for their verification, serving as a vital resource for professionals in research and development.

References

An In-depth Technical Guide to 2-Methyl-3-methoxybenzoyl chloride: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-methoxybenzoyl chloride (CAS No. 24487-91-0), a key chemical intermediate. The document details its history, physicochemical properties, and various methods of synthesis, including established laboratory and industrial-scale preparations. A significant focus is placed on its primary application as a precursor in the synthesis of the insecticide methoxyfenozide. The guide includes detailed experimental protocols for its synthesis and the subsequent synthesis of methoxyfenozide. Furthermore, it elucidates the mechanism of action of methoxyfenozide through the ecdysone receptor signaling pathway, a critical aspect for professionals in drug and pesticide development. Quantitative data is presented in structured tables for comparative analysis, and logical workflows are visualized using diagrams to enhance understanding.

Introduction

This compound, also known as 3-methoxy-2-methylbenzoyl chloride, is a substituted aromatic acyl chloride.[1] Its molecular structure, featuring a reactive acyl chloride group along with methyl and methoxy substituents on the benzene ring, makes it a valuable building block in organic synthesis.[1][2] The primary significance of this compound lies in its role as a crucial intermediate in the production of methoxyfenozide, a highly selective insect growth regulator.[2] Methoxyfenozide's unique mode of action and low toxicity to non-target organisms have made it an important tool in modern agriculture.[3][4] This guide aims to provide a detailed technical resource on the discovery, synthesis, and applications of this compound for professionals in the chemical and life sciences.

History and Discovery

While the exact date and original discoverer of this compound are not prominently documented in readily available scientific literature, its history is intrinsically linked to the development of diacylhydrazine insecticides. The exploration of this class of compounds as ecdysone agonists began in the latter half of the 20th century. The synthesis of various substituted benzoyl chlorides, including this compound, was a necessary step in the structure-activity relationship studies that led to the discovery of potent and selective insecticides like methoxyfenozide.[3][4] The development of efficient and scalable synthetic routes for this intermediate has been primarily driven by the commercial importance of methoxyfenozide and is documented in various patents.[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. While extensive spectroscopic data is not widely published, typical spectral characteristics can be inferred from the structure and data on similar compounds.

PropertyValueReference(s)
CAS Number 24487-91-0[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 257 °C at 760 mmHg[6]
Density 1.182 g/cm³[6]
Flash Point 96 °C[6]
Refractive Index 1.527[6]

Spectroscopic Data (Predicted/Typical):

  • Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1770–1800 cm⁻¹, characteristic of the C=O stretching vibration of the acyl chloride group.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Signals corresponding to the aromatic protons, the methyl protons, and the methoxy protons would be expected.

    • ¹³C-NMR: Resonances for the carbonyl carbon, aromatic carbons, the methyl carbon, and the methoxy carbon would be observed.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.[2]

Synthesis of this compound

The synthesis of this compound typically starts from 2-methyl-3-methoxybenzoic acid. Several methods exist for this conversion, with the choice of reagent often depending on the scale and desired purity.

Synthesis via Chlorination of 2-Methyl-3-methoxybenzoic Acid

The most common laboratory and industrial method for the preparation of this compound is the chlorination of the corresponding carboxylic acid.

This is a widely used method due to the formation of gaseous byproducts that are easily removed.[2]

  • Reaction: 2-Methyl-3-methoxybenzoic acid + SOCl₂ → this compound + SO₂ (g) + HCl (g)

Oxalyl chloride is another effective chlorinating agent, often used for smaller scale preparations.

  • Reaction: 2-Methyl-3-methoxybenzoic acid + (COCl)₂ → this compound + CO (g) + CO₂ (g) + HCl (g)

Grignard-Based Synthesis

An alternative, more recent approach involves the use of a Grignard reagent, which can be advantageous in terms of safety by avoiding highly toxic reagents like phosgene.[5]

Caption: Grignard-based synthesis workflow for this compound.

Experimental Protocols

Protocol for Synthesis of this compound from 2-Methyl-3-methoxybenzoic Acid using Thionyl Chloride

Materials:

  • 2-Methyl-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene (or another inert solvent)

  • Round-bottom flask with reflux condenser and gas trap

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, suspend 2-Methyl-3-methoxybenzoic acid in an excess of thionyl chloride or in a solution of thionyl chloride in a dry inert solvent like toluene.

  • Attach a reflux condenser fitted with a gas trap to neutralize the evolving HCl and SO₂ gases.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Protocol for Synthesis of Methoxyfenozide from this compound

Materials:

  • This compound

  • tert-Butylhydrazine hydrochloride

  • 3,5-Dimethylbenzoyl chloride

  • Sodium hydroxide solution

  • Toluene

  • Reaction vessel with stirring and cooling capabilities

Procedure:

  • Prepare a solution of tert-butylhydrazine by reacting tert-butylhydrazine hydrochloride with a base.

  • React the tert-butylhydrazine with this compound in a suitable solvent like toluene to form the N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide intermediate.

  • In a separate step, acylate the intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base (e.g., sodium hydroxide) to yield methoxyfenozide.

  • The crude methoxyfenozide can be purified by crystallization.

Application in the Synthesis of Methoxyfenozide and its Mechanism of Action

The primary industrial application of this compound is as a key building block in the synthesis of methoxyfenozide.[2] Methoxyfenozide is a diacylhydrazine insecticide that acts as a potent ecdysone receptor agonist.[3][4]

Ecdysone Receptor Signaling Pathway

Ecdysone is a steroid hormone in insects that controls molting and metamorphosis. It exerts its effects by binding to a heterodimeric nuclear receptor composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP).[7][8]

Ecdysone_Signaling cluster_cell Insect Cell 20E 20-Hydroxyecdysone (20E) or Methoxyfenozide EcR_USP_inactive EcR/USP Complex (Inactive) 20E->EcR_USP_inactive Binds to EcR subunit EcR_USP_active EcR/USP/20E Complex (Active) EcR_USP_inactive->EcR_USP_active Conformational Change EcRE Ecdysone Response Element (EcRE) on DNA EcR_USP_active->EcRE Binds to DNA Gene_Transcription Gene Transcription EcRE->Gene_Transcription Initiates Molting_Proteins Molting Proteins Gene_Transcription->Molting_Proteins Leads to Synthesis of Lethal_Molt Premature Lethal Molt Molting_Proteins->Lethal_Molt Induces

Caption: Methoxyfenozide mimics 20-hydroxyecdysone, leading to a lethal premature molt.

Methoxyfenozide mimics the natural hormone, 20-hydroxyecdysone, and binds to the EcR subunit of the receptor complex.[4] This binding activates the receptor, causing it to bind to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes.[8][9] This, in turn, initiates the transcription of genes involved in the molting process.[8] By prematurely and persistently activating this pathway, methoxyfenozide induces a lethal, incomplete molt in larval insects, leading to their death.[3] This targeted mode of action makes it highly selective for lepidopteran pests while having minimal impact on beneficial insects and other non-target organisms.[3]

Conclusion

This compound is a vital chemical intermediate with a history tied to the advancement of modern insecticides. Its synthesis, primarily through the chlorination of its corresponding carboxylic acid, is a well-established process. The compound's significance is underscored by its role in the production of methoxyfenozide, an insecticide that offers targeted pest control with a favorable environmental profile. Understanding the synthesis of this compound and the biological pathway of its end-product is crucial for researchers and professionals in the fields of agrochemical and pharmaceutical development. This guide provides a foundational resource for further research and application of this important chemical compound.

References

Synthesis of 2-Methyl-3-methoxybenzoyl Chloride: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on the synthesis of 2-Methyl-3-methoxybenzoyl chloride, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] This document outlines the primary synthetic methodologies, presents available quantitative data, and includes detailed experimental protocols where possible, adhering to the core requirements of clarity and data-driven presentation for a scientific audience.

Core Synthetic Pathways

The synthesis of this compound predominantly follows two main routes: the chlorination of 2-methyl-3-methoxybenzoic acid and a Grignard reagent-based approach.

Chlorination of 2-Methyl-3-methoxybenzoic Acid

The most conventional and widely cited method for preparing this compound is through the direct chlorination of its corresponding carboxylic acid, 2-methyl-3-methoxybenzoic acid.[1] This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride being the most common.[1]

With Thionyl Chloride: This method is favored due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which are easily removed from the reaction mixture, simplifying the purification process.[1] The reaction generally involves refluxing the benzoic acid derivative with an excess of thionyl chloride.[1]

With Oxalyl Chloride: Oxalyl chloride is another effective reagent for this conversion.[1]

While the literature frequently mentions these methods, a detailed, publicly available experimental protocol with complete spectroscopic characterization for the synthesis of this compound is not extensively documented in scientific journals.[1] However, a representative procedure can be inferred from standard organic chemistry practices and protocols for similar acid chlorides.

Grignard Reagent-Based Synthesis

An alternative, more environmentally conscious approach involves the use of a Grignard reagent.[1] This method, detailed in patent literature, circumvents the use of potentially harsh chlorinating agents. The synthesis commences with the preparation of 2-methyl-3-methoxyphenyl magnesium chloride from 2-methyl-3-methoxychlorobenzene and magnesium. This Grignard reagent is then reacted with bis(trichloromethyl)carbonate (triphosgene) to yield the final product.[2]

Data Presentation

The following tables summarize the available quantitative data for the synthesis of this compound. It is important to note that detailed spectroscopic data is not widely available in the public domain.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number24487-91-0[3]
Molecular FormulaC₉H₉ClO₂[3]
Molecular Weight184.62 g/mol [3]
AppearanceColorless to pale yellow liquid[3]
Boiling Point257 °C[4]
Density1.182 g/cm³[4]
Flash Point96 °C[4]
Refractive Index1.527[4]

Table 2: Summary of Synthetic Methods and Reported Yields

MethodReagentsReported YieldReference
Chlorination2-Methyl-3-methoxybenzoic acid, Thionyl chlorideNot specified in detail[1]
Chlorination2-Methyl-3-methoxybenzoic acid, Oxalyl chlorideNot specified in detail[1]
Grignard Synthesis2-methyl-3-methoxyphenyl magnesium chloride, Bis(trichloromethyl)carbonateProduct content of 98.85% reported in one example[2]

Experimental Protocols

Representative Protocol 1: Synthesis via Chlorination with Thionyl Chloride (General Procedure)

This protocol is a representative example for the conversion of a benzoic acid to a benzoyl chloride and has not been specifically published for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2-methyl-3-methoxybenzoic acid.

  • Reagent Addition: Add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Protocol 2: Synthesis via Grignard Reagent and Bis(trichloromethyl)carbonate (Based on Patent CN107176908A)

This protocol is adapted from a patent and describes an industrial-scale synthesis.

  • Grignard Reagent Preparation: In a 50L reactor under a nitrogen atmosphere, charge magnesium chips (1.52 kg, 62.55 mol), tetrahydrofuran (8 L), toluene (8 L), and bromoethane (0.3 kg). Heat the mixture to reflux (90-115 °C) to initiate the reaction. After initiation, slowly add a solution of 2-methyl-3-methoxychlorobenzene (8.88 kg, 56.07 mol) in toluene (6 kg). The reaction is typically complete after 8-10 hours, yielding 2-methyl-3-methoxyphenyl magnesium chloride.[2]

  • Acyl Chloride Formation: In a separate reactor, dissolve bis(trichloromethyl)carbonate in an organic solvent. Under a nitrogen atmosphere, synchronously add the prepared Grignard solution and a catalyst (e.g., triethylamine) to the bis(trichloromethyl)carbonate solution while maintaining the temperature between 10-25 °C. After the addition is complete, continue stirring for 2-3 hours.[2]

  • Purification: Filter the reaction mixture to remove magnesium chloride. The solvent is then removed by vacuum distillation, and the product is collected by fractional distillation at 130-135 °C / 0.098 MPa.[2]

Mandatory Visualization

Synthesis_Pathways cluster_0 Chlorination Pathway cluster_1 Grignard Pathway 2_methyl_3_methoxybenzoic_acid 2-Methyl-3-methoxybenzoic Acid product_1 This compound 2_methyl_3_methoxybenzoic_acid->product_1 chlorinating_agent Chlorinating Agent (SOCl₂ or Oxalyl Chloride) chlorinating_agent->product_1 start_material_2 2-Methyl-3-methoxychlorobenzene grignard_reagent 2-Methyl-3-methoxyphenyl magnesium chloride start_material_2->grignard_reagent + Mg product_2 This compound grignard_reagent->product_2 btc Bis(trichloromethyl)carbonate btc->product_2

Caption: Synthetic pathways to this compound.

Experimental_Workflow_Chlorination start Start: 2-Methyl-3-methoxybenzoic Acid step1 Add excess Thionyl Chloride (optional: catalytic DMF) start->step1 step2 Heat to Reflux (2-4 hours) step1->step2 step3 Cool to Room Temperature step2->step3 step4 Remove excess SOCl₂ (Vacuum Distillation) step3->step4 step5 Purify by Vacuum Distillation step4->step5 end_product Product: This compound step5->end_product

Caption: General experimental workflow for the chlorination route.

References

An In-depth Technical Guide to the Electrophilic Nature of the Carbonyl Carbon in 2-Methyl-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the carbonyl carbon in 2-Methyl-3-methoxybenzoyl chloride, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] The document elucidates the electronic and steric influences of the 2-methyl and 3-methoxy substituents on the reactivity of the acyl chloride functionality. While specific experimental quantitative data for this particular molecule is limited in publicly available literature, this guide leverages data from analogous compounds and established principles of physical organic chemistry to provide a robust understanding of its chemical behavior. Detailed experimental protocols for its synthesis and representative reactions are also presented, alongside visualizations of key chemical pathways to aid in research and development.

Introduction

This compound is an aromatic acyl chloride whose utility in organic synthesis is primarily dictated by the electrophilicity of its carbonyl carbon. This reactivity allows for its facile reaction with a wide range of nucleophiles, making it a valuable building block for more complex molecules.[1] Understanding the factors that govern the electrophilic nature of the carbonyl carbon is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic routes.

The presence of both a methyl group in the ortho position and a methoxy group in the meta position on the benzoyl chloride ring introduces a unique combination of steric and electronic effects that modulate the reactivity of the carbonyl group. This guide will dissect these influences to provide a detailed portrait of the chemical personality of this compound.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the chlorination of the corresponding carboxylic acid, 2-Methyl-3-methoxybenzoic acid.[1]

Synthesis Pathway

Synthesis of this compound 2-Methyl-3-methoxybenzoic_acid 2-Methyl-3-methoxybenzoic acid 2-Methyl-3-methoxybenzoyl_chloride This compound 2-Methyl-3-methoxybenzoic_acid->2-Methyl-3-methoxybenzoyl_chloride Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Chlorinating_Agent->2-Methyl-3-methoxybenzoyl_chloride

Caption: Synthesis of this compound from its carboxylic acid precursor.

Experimental Protocols

Protocol 2.2.1: Synthesis using Thionyl Chloride

This protocol is adapted from standard procedures for the synthesis of benzoyl chlorides.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place 2-Methyl-3-methoxybenzoic acid.

  • Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) to the flask (typically 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux (around 80°C) and maintained at this temperature for 1-3 hours, or until the evolution of gas ceases.

  • Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Protocol 2.2.2: Synthesis using Oxalyl Chloride

This method is often preferred for smaller-scale syntheses due to the gaseous nature of its byproducts (CO, CO₂, HCl).

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-Methyl-3-methoxybenzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Oxalyl Chloride: Add oxalyl chloride ((COCl)₂) (typically 1.5-2 equivalents) dropwise to the solution at room temperature. A catalytic amount of DMF is often added.

  • Reaction Conditions: The reaction is typically stirred at room temperature for 1-2 hours. The completion of the reaction is indicated by the cessation of gas evolution.

  • Work-up: The solvent and volatile byproducts are removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be used directly or purified by vacuum distillation.

An alternative, environmentally friendlier, patented method involves the use of bis(trichloromethyl)carbonate (triphosgene) in the presence of a catalyst.[4]

Electrophilic Nature of the Carbonyl Carbon

The reactivity of this compound in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is influenced by several factors, including the inductive and resonance effects of the aromatic ring and its substituents, as well as steric hindrance.

Electronic Effects of Substituents

The electronic properties of the 2-methyl and 3-methoxy substituents play a crucial role in modulating the electron density at the carbonyl carbon.

Electronic Effects cluster_0 Substituent Effects on Carbonyl Carbon Carbonyl_Carbon Carbonyl Carbon (δ+) Ortho_Methyl 2-Methyl Group Ortho_Methyl->Carbonyl_Carbon Weakly Electron-Donating (Inductive Effect & Hyperconjugation) Meta_Methoxy 3-Methoxy Group Meta_Methoxy->Carbonyl_Carbon Electron-Withdrawing (Inductive Effect) Nucleophilic Acyl Substitution Reactants This compound + Nucleophile (Nu⁻) Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Products Substituted Product + Cl⁻ Tetrahedral_Intermediate->Products Elimination of Cl⁻

References

An In-Depth Technical Guide to the Synthesis of Methoxyfenozide: A Focus on Key Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyfenozide, a diacylhydrazine insecticide, is a potent ecdysone receptor agonist that disrupts the molting process in insects, primarily targeting lepidopteran pests. Its synthesis relies on the efficient preparation and coupling of two key intermediates. This technical guide provides a detailed overview of the core synthetic pathways for methoxyfenozide, with a focus on the experimental protocols for its crucial building blocks. The information is compiled from various scientific and patent literature to aid researchers in the replication and optimization of these synthetic routes.

Core Synthetic Pathway Overview

The industrial synthesis of methoxyfenozide is a convergent process that involves the preparation of two primary intermediates, which are then coupled to form the final product. The key intermediates are:

  • 3,5-Dimethylbenzoyl Chloride (Intermediate 1)

  • N'-tert-butyl-3-methoxy-2-methylbenzohydrazide (Intermediate 2)

The general synthetic scheme involves the acylation of Intermediate 2 with Intermediate 1 in the presence of a base.

Methoxyfenozide_Synthesis cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 cluster_2 Final Coupling 3,5-Dimethylbenzoic Acid 3,5-Dimethylbenzoic Acid Intermediate 1 3,5-Dimethylbenzoyl Chloride 3,5-Dimethylbenzoic Acid->Intermediate 1 SOCl2 Thionyl Chloride Thionyl Chloride Methoxyfenozide Methoxyfenozide Intermediate 1->Methoxyfenozide Acylation 3-Methoxy-2-methylbenzoic Acid 3-Methoxy-2-methylbenzoic Acid 3-Methoxy-2-methylbenzoyl Chloride 3-Methoxy-2-methylbenzoyl Chloride 3-Methoxy-2-methylbenzoic Acid->3-Methoxy-2-methylbenzoyl Chloride Chlorination Chlorinating Agent e.g., SOCl2 Intermediate 2 N'-tert-butyl-3-methoxy- 2-methylbenzohydrazide 3-Methoxy-2-methylbenzoyl Chloride->Intermediate 2 Condensation tert-Butylhydrazine tert-Butylhydrazine Intermediate 2->Methoxyfenozide Base e.g., Triethylamine

Figure 1: Synthetic pathway of Methoxyfenozide.

Synthesis of Key Intermediates: Experimental Protocols

Synthesis of 3,5-Dimethylbenzoyl Chloride (Intermediate 1)

This intermediate is typically prepared from 3,5-dimethylbenzoic acid via chlorination. The most common chlorinating agent used is thionyl chloride (SOCl₂).

Experimental Protocol:

A widely adopted method involves the reaction of 3,5-dimethylbenzoic acid with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Setup: To a reaction vessel equipped with a reflux condenser and a gas trap, 3,5-dimethylbenzoic acid is added.

  • Reagent Addition: Thionyl chloride (typically in a molar excess) is added to the reaction vessel. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction Conditions: The mixture is heated to reflux (around 80°C) and maintained for a period of 2 to 5 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude 3,5-dimethylbenzoyl chloride can be purified by vacuum distillation to yield a colorless to light-yellow liquid.

Quantitative Data for Synthesis of 3,5-Dimethylbenzoyl Chloride

ParameterValueReference
Starting Material3,5-Dimethylbenzoic Acid[1]
ReagentThionyl Chloride[1]
Catalyst (optional)N,N-Dimethylformamide (DMF)[2]
Reaction TemperatureReflux (approx. 80°C)[1]
Reaction Time2 - 5 hours[1]
Reported Yield>95%[3]
PurityHigh (often used without further purification after distillation)[3]

Note on Spectroscopic Data: While detailed spectroscopic data for this intermediate is not consistently reported in publicly accessible literature, standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy would be used to confirm its structure. The IR spectrum would be expected to show a strong carbonyl stretch for the acid chloride at approximately 1770-1810 cm⁻¹.

Synthesis of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide (Intermediate 2)

The synthesis of this intermediate is a two-step process starting from 3-methoxy-2-methylbenzoic acid.

Step 2a: Synthesis of 3-Methoxy-2-methylbenzoyl Chloride

Similar to the preparation of Intermediate 1, this acid chloride is synthesized by reacting 3-methoxy-2-methylbenzoic acid with a chlorinating agent like thionyl chloride.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, 3-methoxy-2-methylbenzoic acid is dissolved in an inert solvent such as toluene.

  • Reagent Addition: Thionyl chloride is added dropwise to the solution at a controlled temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours until the conversion is complete.

  • Workup and Purification: The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-methoxy-2-methylbenzoyl chloride, which is often used directly in the next step without further purification.

Step 2b: Synthesis of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide

This step involves the condensation reaction between 3-methoxy-2-methylbenzoyl chloride and tert-butylhydrazine.

Experimental Protocol:

  • Reaction Setup: tert-Butylhydrazine hydrochloride is suspended in a solvent like toluene or dichloromethane in a reaction vessel equipped with a stirrer and a cooling system.

  • Base Addition: An aqueous solution of a base, such as sodium hydroxide, is added to neutralize the hydrochloride and free the tert-butylhydrazine.

  • Reagent Addition: The solution of 3-methoxy-2-methylbenzoyl chloride from the previous step is added dropwise to the reaction mixture at a low temperature (typically 0-5°C).

  • Reaction Conditions: The reaction is stirred for several hours at room temperature.

  • Workup and Purification: The organic layer is separated, washed with water, and the solvent is evaporated. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield N'-tert-butyl-3-methoxy-2-methylbenzohydrazide as a solid.[4]

Quantitative Data for Synthesis of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide

ParameterValueReference
Starting Material3-Methoxy-2-methylbenzoyl Chloride[4]
Reagenttert-Butylhydrazine[4]
SolventToluene or Dichloromethane[4]
Reaction Temperature0 - 5°C for addition, then room temperature[4]
Reported PurityHigh after recrystallization[4]

Note on Spectroscopic Data: Detailed public domain spectroscopic data for this intermediate is scarce. Characterization would typically involve ¹H NMR to confirm the presence of the tert-butyl, methoxy, and methyl groups, as well as the aromatic and amide protons. IR spectroscopy would show characteristic N-H and C=O stretching vibrations.

Final Synthesis of Methoxyfenozide

The final step is the acylation of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide (Intermediate 2) with 3,5-dimethylbenzoyl chloride (Intermediate 1).

Final_Coupling Intermediate_2 N'-tert-butyl-3-methoxy- 2-methylbenzohydrazide Methoxyfenozide Methoxyfenozide Intermediate_2->Methoxyfenozide Intermediate_1 3,5-Dimethylbenzoyl Chloride Intermediate_1->Methoxyfenozide Acylation Base Base (e.g., Pyridine)

Figure 2: Final coupling reaction to form Methoxyfenozide.

Experimental Protocol:

  • Reaction Setup: N'-tert-butyl-3-methoxy-2-methylbenzohydrazide is dissolved in a suitable aprotic solvent such as toluene, dichloromethane, or acetonitrile in a reaction vessel.

  • Base Addition: A base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger for the HCl generated during the reaction.

  • Reagent Addition: A solution of 3,5-dimethylbenzoyl chloride in the same solvent is added dropwise to the reaction mixture, typically at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by techniques like TLC or HPLC.

  • Workup and Purification: The reaction mixture is typically washed with water and brine to remove the base hydrochloride and any unreacted starting materials. The organic layer is then dried and the solvent is evaporated. The crude Methoxyfenozide is then purified by recrystallization from a suitable solvent such as methanol or ethanol to afford the final product as a white solid.

Quantitative Data for Methoxyfenozide Synthesis

ParameterValueReference
Starting MaterialsIntermediate 1 and Intermediate 2[1]
SolventDichloromethane or Acetonitrile[1]
BaseTriethylamine or Pyridine[1]
Reaction TemperatureRoom Temperature[1]
PurificationCrystallization/Solvent Extraction[1]
Final Product FormWhite Powder[5]

Conclusion

The synthesis of Methoxyfenozide is a well-established process that hinges on the successful and efficient preparation of its key intermediates, 3,5-dimethylbenzoyl chloride and N'-tert-butyl-3-methoxy-2-methylbenzohydrazide. While the patent literature provides a solid framework for these synthetic procedures, a notable gap exists in the public availability of detailed spectroscopic and quantitative analytical data for the intermediates. This guide consolidates the available information to provide researchers with a comprehensive starting point for the synthesis of this important insecticide. Further optimization and detailed analytical characterization by individual research groups will be crucial for ensuring the purity and quality of the final active ingredient.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-3-methoxybenzoyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-3-methoxybenzoyl chloride as a versatile reagent in organic synthesis. Detailed experimental protocols for its preparation and key applications are provided, with a focus on its role as a crucial intermediate in the production of agrochemicals and its potential in the synthesis of novel bioactive molecules.

Overview of this compound

This compound (CAS No. 24487-91-0), also known as 3-methoxy-2-methylbenzoyl chloride, is a valuable acylating agent in organic synthesis.[1][2] Its chemical structure, featuring a benzoyl chloride moiety substituted with a methyl and a methoxy group, imparts specific reactivity and steric properties that are leveraged in the synthesis of complex molecules. The primary application of this compound is as a key intermediate in the industrial synthesis of Methoxyfenozide, a widely used insecticide.[1][2][3][4][5] Beyond agrochemicals, its reactivity makes it a useful building block for the preparation of various pharmaceutical intermediates and other fine chemicals.[6]

The core reactivity of this compound lies in nucleophilic acyl substitution reactions. The highly electrophilic carbonyl carbon readily reacts with nucleophiles such as amines, alcohols, and hydrazines to form the corresponding amides, esters, and hydrazides.[1]

Preparation of this compound

The most common laboratory and industrial synthesis of this compound involves the chlorination of 2-Methyl-3-methoxybenzoic acid. Several chlorinating agents can be employed, with thionyl chloride and bis(trichloromethyl) carbonate being prominent examples.

Synthesis via Chlorination with Bis(trichloromethyl) carbonate (Triphosgene)

This method offers a milder alternative to traditional chlorinating agents and often results in high yields and purity.

Reaction Scheme:

G cluster_0 Synthesis of this compound r1 2-Methyl-3-methoxybenzoic acid p1 This compound r1->p1 1.0 eq r2 Bis(trichloromethyl) carbonate r2->p1 0.4 eq cat Pyridine (catalyst) cat->p1 0.1 eq sol Toluene sol->p1

Caption: Synthesis of this compound.

Experimental Protocol:

A detailed protocol derived from patent literature is provided below.

ParameterValueReference
Reactants
3-Methoxy-2-methylbenzoic acid16.6 g (0.1 mol)CN102584573A
Bis(trichloromethyl) carbonate12.0 g (0.04 mol)CN102584573A
Pyridine (catalyst)0.8 g (0.01 mol)CN102584573A
Toluene (solvent)100 mLCN102584573A
Reaction Conditions
Temperature100-110 °CCN102584573A
Reaction TimeNot specified, monitor by TLC/GCCN102584573A
Product
Product Name3-Methoxy-2-methylbenzoyl chlorideCN102584573A
Yield16.8 g (91%)CN102584573A
Purity (GC)99%CN102584573A
Boiling Point255-257 °CCN102584573A

Methodology:

  • To a solution of 3-methoxy-2-methylbenzoic acid (16.6 g, 0.1 mol) and pyridine (0.8 g, 0.01 mol) in toluene (100 mL), a solution of bis(trichloromethyl) carbonate (12.0 g, 0.04 mol) in toluene is added dropwise at a temperature maintained below 20 °C.

  • After the addition is complete, the reaction mixture is heated to 100-110 °C and maintained for a period sufficient to complete the reaction (monitoring by TLC or GC is recommended).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to afford 3-methoxy-2-methylbenzoyl chloride as a colorless to pale yellow liquid.

Application in the Synthesis of Methoxyfenozide

The primary industrial application of this compound is in the synthesis of the insecticide Methoxyfenozide. This synthesis involves a two-step process starting from the acylation of tert-butylhydrazine hydrochloride.

Overall Synthetic Pathway:

G cluster_0 Methoxyfenozide Synthesis A tert-Butylhydrazine hydrochloride C N'-(tert-butyl)-3-methoxy-2- methylbenzohydrazide A->C Acylation Step 1 B 2-Methyl-3-methoxybenzoyl chloride B->C E Methoxyfenozide C->E Acylation Step 2 D 3,5-Dimethylbenzoyl chloride D->E G cluster_0 General Amide Synthesis Workflow A Dissolve amine and base (e.g., triethylamine) in an aprotic solvent (e.g., DCM, THF) B Cool the mixture (e.g., 0 °C) A->B C Add 2-Methyl-3-methoxybenzoyl chloride dropwise B->C D Stir at room temperature (monitor by TLC) C->D E Aqueous workup D->E F Purification (e.g., chromatography, recrystallization) E->F

References

2-Methyl-3-methoxybenzoyl Chloride: A Key Building Block for a New Generation of Selective Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

2-Methyl-3-methoxybenzoyl chloride is a crucial intermediate in the synthesis of a novel class of insecticides known as diacylhydrazines.[1][2] This class of agrochemicals offers a highly selective mode of action, primarily targeting lepidopteran pests (moths and butterflies) while demonstrating low toxicity to non-target organisms, including mammals and beneficial insects.[3][4] Its primary application is in the synthesis of Methoxyfenozide, a potent insect growth regulator.[3][5][6] Methoxyfenozide acts as an ecdysone agonist, mimicking the natural insect molting hormone, 20-hydroxyecdysone, leading to a premature and lethal molt in larval stages.[3][7][8] This targeted mechanism makes it a valuable tool in integrated pest management (IPM) programs.[8]

Agrochemicals Derived from this compound

The most prominent agrochemical synthesized from this compound is Methoxyfenozide.

Table 1: Profile of Methoxyfenozide

PropertyDescriptionSource(s)
Chemical Name N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)-3,5-dimethylbenzohydrazide[9][10]
CAS Number 161050-58-4[10]
Chemical Class Diacylhydrazine[3][11]
Mode of Action Ecdysone receptor agonist; disrupts molting[3][8][11]
Target Pests Larvae of Lepidoptera (e.g., armyworms, loopers, fruitworms)[3][7][9]
Key Advantages High selectivity, low mammalian toxicity, long residual activity[3][4]

Efficacy and Toxicological Data

Methoxyfenozide exhibits high efficacy against target pests while maintaining a favorable safety profile for non-target species.

Table 2: Efficacy and Toxicological Data for Methoxyfenozide

ParameterSpeciesValueSource(s)
Acute Oral LD50 Rat>5000 mg/kg[4][12]
Acute Dermal LD50 Rat>5000 mg/kg[4][12]
Inhalation LC50 Rat>4.3 mg/L[4]
Adult Bee Oral LD50 Apis mellifera>100 µ g/bee [13]
Larval Bee Oral LD50 Apis mellifera3.69 µ g/bee [13]

Mechanism of Action: Ecdysone Receptor Agonism

Methoxyfenozide functions by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[2][14] In the absence of the natural hormone, 20-hydroxyecdysone, the EcR/USP complex typically represses gene transcription.[5] When methoxyfenozide binds to the ligand-binding domain of EcR, it induces a conformational change that mimics the binding of 20-hydroxyecdysone.[5][9] This activation of the receptor complex triggers a downstream cascade of gene expression that initiates the molting process.[2][6] However, because methoxyfenozide induces this process prematurely and persistently, it leads to an incomplete and lethal molt, ultimately causing the death of the insect larva.[3][8]

Ecdysone_Signaling_Pathway cluster_cell Insect Cell cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) EcR_USP EcR/USP Complex EcR->EcR_USP heterodimerizes with USP Ultraspiracle (USP) USP->EcR_USP DNA DNA (Ecdysone Response Element) EcR_USP->DNA binds to Gene_Expression Gene Expression (Molting Genes) DNA->Gene_Expression activates Premature_Molt Premature & Lethal Molt Gene_Expression->Premature_Molt leads to Methoxyfenozide Methoxyfenozide Methoxyfenozide->EcR binds to & activates

Caption: Methoxyfenozide signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of Methoxyfenozide from this compound

This protocol describes a two-step process for the synthesis of methoxyfenozide, starting with the preparation of an intermediate hydrazide followed by acylation with this compound.

Step 1: Synthesis of N'-(tert-butyl)-3,5-dimethylbenzohydrazide

This intermediate is synthesized by reacting 3,5-dimethylbenzoyl chloride with tert-butylhydrazine.

Step 2: Synthesis of Methoxyfenozide

Methoxyfenozide_Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A 3,5-Dimethylbenzoyl chloride C Reaction in Dichloroethane A->C B tert-Butylhydrazine B->C D N'-(tert-butyl)-3,5-dimethylbenzohydrazide C->D F Reaction with Intermediate in Toluene D->F E This compound E->F G Methoxyfenozide F->G

Caption: Synthesis workflow for Methoxyfenozide.

Materials:

  • N'-(tert-butyl)-3,5-dimethylbenzohydrazide

  • This compound

  • Toluene

  • 40% Sodium hydroxide solution

  • Reaction vessel with stirring and cooling capabilities

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve N'-(tert-butyl)-3,5-dimethylbenzohydrazide in toluene in the reaction vessel.[15]

  • Stir the solution and cool to 0°C.[15]

  • Prepare a solution of this compound in toluene.[15]

  • Simultaneously, add the this compound solution and a 40% sodium hydroxide solution dropwise to the cooled reaction mixture.[15] Maintain the temperature below 5°C during the addition.[15] Control the addition rates so that both solutions are added completely at the same time.[15]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.[15]

  • Filter the resulting solid product.[15]

  • Wash the solid with water.

  • Dry the solid in an oven to obtain the final product, methoxyfenozide.

Note on an alternative synthesis approach: Another patented method involves a condensation reaction between tert-butylhydrazine hydrochloride and 3-methoxy-2-methylbenzoyl chloride in dichloroethane, followed by an acylation reaction with 3,5-dimethylbenzoyl chloride.[16][17]

Safety Precautions:

This compound is a corrosive and moisture-sensitive compound.[18] It can cause severe skin burns and eye damage and may cause an allergic skin reaction.[18] It is also harmful to aquatic life with long-lasting effects.[18] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[18] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[18] Refer to the Material Safety Data Sheet (MSDS) for complete safety information.[8][18]

References

Application Notes and Protocols for Acylation Reactions Using 2-Methyl-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various acylation reactions utilizing 2-Methyl-3-methoxybenzoyl chloride. This versatile reagent is a key building block in the synthesis of agrochemicals and has potential applications in the development of novel pharmaceutical compounds.[1]

Introduction to this compound in Acylation Reactions

This compound is an aromatic acyl chloride that readily participates in nucleophilic acyl substitution reactions. The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including amines, alcohols, and aromatic rings. The presence of the methyl and methoxy groups on the benzene ring can influence the reactivity and regioselectivity of these reactions.[1]

The primary application of this compound is in the synthesis of Methoxyfenozide, a selective insect growth regulator.[2] This underscores its importance in the agrochemical industry. Its reactivity also makes it a valuable tool for introducing the 2-methyl-3-methoxybenzoyl moiety into a range of molecules during the synthesis of complex organic compounds.

Key Applications:

  • Synthesis of Amides: Reacts with primary and secondary amines to form N-substituted amides.

  • Synthesis of Esters: Reacts with alcohols and phenols to yield the corresponding esters.

  • Friedel-Crafts Acylation: Undergoes Friedel-Crafts acylation with electron-rich aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.[3][4][5]

Safety Precautions: this compound is an irritant to the skin, eyes, and respiratory system. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Acylation of Amines (Hydrazine Derivatives)

This protocol details the N-acylation of a hydrazine derivative, a key step in the synthesis of the insecticide Methoxyfenozide.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylhydrazine (1.0 eq.) in a suitable solvent such as toluene or dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq.) in the same solvent to the cooled hydrazine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Base Addition: Concurrently or subsequently, add an aqueous solution of a base, such as sodium hydroxide or triethylamine (1.1 eq.), to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data for Acylation of Hydrazine Derivatives:

SubstrateSolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
tert-butylhydrazineTolueneNaOH0 - RT2~97>98
PhenylhydrazineDichloromethaneTriethylamine0 - RT390-95 (Estimated)>97
Acylation of Alcohols (Esterification)

This protocol describes a general method for the esterification of alcohols using this compound.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a solution of the alcohol (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF, or pyridine) in a round-bottom flask, add a base such as pyridine or triethylamine (1.2 eq.).

  • Addition of Acyl Chloride: Cool the mixture to 0 °C and add this compound (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated if the alcohol is less reactive.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Quantitative Data for Acylation of Alcohols:

SubstrateSolventBaseTemperature (°C)Time (h)Yield (%)
EthanolDichloromethanePyridine0 - RT485-90 (Estimated)
PhenolPyridinePyridineRT680-85 (Estimated)
Benzyl alcoholTHFTriethylamine0 - RT590-95 (Estimated)
Friedel-Crafts Acylation of Aromatic Compounds

This protocol provides a general procedure for the Friedel-Crafts acylation of an electron-rich aromatic compound like anisole.

Reaction Scheme:

Experimental Protocol:

  • Catalyst Suspension: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Formation of Acylium Ion: Cool the suspension to 0 °C and slowly add this compound (1.0 eq.). Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: Add the aromatic substrate (e.g., anisole, 1.0 eq.) dropwise, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-6 hours.

  • Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Stir until the complex decomposes. Separate the organic layer, and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the product by column chromatography or recrystallization.[4]

Quantitative Data for Friedel-Crafts Acylation:

Aromatic SubstrateSolventCatalystTemperature (°C)Time (h)Yield (%)Regioselectivity
AnisoleDichloromethaneAlCl₃0 - RT470-80 (Estimated)Predominantly para
Toluene1,2-DichloroethaneAlCl₃0 - RT565-75 (Estimated)Mixture of ortho and para

Visualizations

Experimental Workflow for Amine Acylation

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification A Dissolve amine in solvent B Cool to 0-5 °C A->B C Add this compound B->C Slow addition D Add base C->D E Stir at room temperature D->E F Separate organic layer E->F Reaction completion G Wash and dry F->G H Purify product G->H

Caption: Workflow for the acylation of an amine with this compound.

Mode of Action for Methoxyfenozide

G cluster_synthesis Synthesis cluster_action Biological Action AcylChloride 2-Methyl-3-methoxybenzoyl chloride Methoxyfenozide Methoxyfenozide AcylChloride->Methoxyfenozide Hydrazine tert-butylhydrazine Hydrazine->Methoxyfenozide Insect Lepidopteran Larva Methoxyfenozide->Insect Ingestion EcdysoneReceptor Ecdysone Receptor Insect->EcdysoneReceptor Binds to Moulting Premature Lethal Moulting EcdysoneReceptor->Moulting Induces

Caption: Synthesis and mode of action of Methoxyfenozide.

References

Applications of 2-Methyl-3-methoxybenzoyl Chloride in Medicinal Chemistry: A Detailed Examination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyl-3-methoxybenzoyl chloride is a versatile chemical intermediate primarily recognized for its crucial role in the synthesis of agrochemicals.[1][2] While its applications in medicinal chemistry are not as extensively documented, its unique structural features make it a valuable building block for the introduction of a substituted benzoyl moiety into a variety of molecular scaffolds. This report details the known applications of this compound, with a primary focus on its most prominent application in the synthesis of the insecticide methoxyfenozide, which serves as a case study for its utility in creating biologically active molecules. We will also explore its general reactivity and potential for generating novel compounds with therapeutic potential.

Case Study: Methoxyfenozide - An Ecdysone Receptor Agonist

The most significant application of this compound to date is in the industrial synthesis of methoxyfenozide, a diacylhydrazine insecticide.[3][4] Methoxyfenozide is celebrated for its high specificity to lepidopteran pests and its low toxicity to non-target organisms.[2]

Biological Activity and Mechanism of Action

Methoxyfenozide acts as a potent agonist of the insect molting hormone, 20-hydroxyecdysone (20E). It binds with high affinity to the ecdysone receptor (EcR), a nuclear hormone receptor, which then forms a heterodimer with the ultraspiracle protein (USP). This complex binds to ecdysone response elements (EcREs) on DNA, leading to the activation of a cascade of genes that initiate the molting process. By prematurely triggering this cascade, methoxyfenozide induces a lethal, incomplete molt in larval stages of susceptible insects.

Methoxyfenozide_Signaling_Pathway Methoxyfenozide Methoxyfenozide EcR Ecdysone Receptor (EcR) Methoxyfenozide->EcR Binds to EcR_USP_Complex EcR/USP Heterodimer EcR->EcR_USP_Complex Dimerizes with USP Ultraspiracle Protein (USP) USP->EcR_USP_Complex EcRE Ecdysone Response Element (DNA) EcR_USP_Complex->EcRE Binds to Gene_Activation Gene Activation EcRE->Gene_Activation Activates Molt_Initiation Premature Molting Gene_Activation->Molt_Initiation Leads to Lethality Larval Lethality Molt_Initiation->Lethality

Caption: Signaling pathway of Methoxyfenozide.

Quantitative Biological Data

The biological activity of methoxyfenozide has been quantified in various studies. The following table summarizes key data points.

CompoundTarget OrganismBioassayActivity MetricValueReference
MethoxyfenozidePlodia interpunctellaEcdysone Receptor BindingKd0.5 nM[5]
MethoxyfenozideLepidopteran cell lineEcdysone Receptor BindingAffinity6x greater than tebufenozide[2]

Synthetic Applications and Protocols

This compound is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions. This reactivity is fundamental to its utility in synthesizing a range of derivatives.

General Reaction Scheme

The core utility of this compound is the introduction of the 2-methyl-3-methoxybenzoyl group into molecules containing nucleophiles such as amines and alcohols to form amides and esters, respectively.

General_Reaction_Scheme Reactant This compound Product Amide or Ester Derivative Reactant->Product Nucleophile Nucleophile (R-NH2, R-OH) Nucleophile->Product Base Base (e.g., Pyridine, Et3N) Base->Product Catalyst/HCl Scavenger

Caption: General reaction of this compound.

Experimental Protocol: Synthesis of Methoxyfenozide

The synthesis of methoxyfenozide involves the acylation of a substituted hydrazine with this compound.

Materials:

  • 3,5-Dimethylbenzoyl chloride

  • tert-Butylhydrazine hydrochloride

  • Sodium hydroxide

  • Toluene

  • This compound

  • Triethylamine

Procedure:

  • Synthesis of 1-(tert-butyl)-2-(3,5-dimethylbenzoyl)hydrazine:

    • A solution of tert-butylhydrazine hydrochloride in water is neutralized with aqueous sodium hydroxide.

    • Toluene is added, followed by the dropwise addition of 3,5-dimethylbenzoyl chloride at a controlled temperature.

    • The reaction mixture is stirred until the completion of the reaction.

    • The organic layer is separated, washed, and the solvent is removed under reduced pressure to yield the intermediate hydrazine.

  • Synthesis of Methoxyfenozide:

    • The intermediate hydrazine is dissolved in a suitable solvent such as toluene.

    • Triethylamine is added as a base.

    • This compound is added dropwise to the solution.

    • The mixture is heated and stirred until the reaction is complete.

    • After cooling, the reaction mixture is washed with water and dilute acid to remove unreacted starting materials and byproducts.

    • The organic solvent is evaporated, and the crude product is purified by recrystallization to afford methoxyfenozide.

Methoxyfenozide_Synthesis_Workflow cluster_step1 Step 1: Intermediate Hydrazine Synthesis cluster_step2 Step 2: Methoxyfenozide Synthesis A 3,5-Dimethylbenzoyl chloride C Reaction in Toluene/Water with NaOH A->C B tert-Butylhydrazine B->C D 1-(tert-butyl)-2-(3,5-dimethylbenzoyl)hydrazine C->D F Reaction in Toluene with Triethylamine D->F E This compound E->F G Methoxyfenozide F->G

Caption: Workflow for the synthesis of Methoxyfenozide.

Potential for Medicinal Chemistry Applications

While the primary documented use of this compound is in the agrochemical sector, its inherent reactivity as an acylating agent suggests potential for broader applications in medicinal chemistry. The 2-methyl-3-methoxybenzoyl scaffold can be incorporated into various molecular frameworks to explore structure-activity relationships (SAR) for a range of biological targets.

Future Directions could include:

  • Synthesis of Novel Benzamides and Esters: The reaction of this compound with diverse libraries of amines and alcohols can generate novel benzamide and ester derivatives for screening against various biological targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs).

  • Scaffold for Bioactive Compounds: The substituted benzoyl moiety can serve as a key structural element in the design of new inhibitors or modulators of protein-protein interactions.

  • Fragment-Based Drug Discovery: The 2-methyl-3-methoxybenzoyl fragment could be utilized in fragment-based screening approaches to identify initial hits for subsequent optimization.

This compound is a valuable synthetic intermediate with a well-established and significant application in the synthesis of the insecticide methoxyfenozide. Although its direct applications in medicinal chemistry are not yet widely reported, its chemical properties and reactivity make it a promising starting material for the generation of diverse compound libraries for drug discovery programs. Further exploration of derivatives incorporating the 2-methyl-3-methoxybenzoyl moiety is warranted to unlock its full potential in the development of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 2-Methyl-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel compounds derived from 2-Methyl-3-methoxybenzoyl chloride. This versatile building block offers a gateway to a diverse range of molecules with potential applications in agriculture and medicine. The following sections detail the synthesis of a potent insecticide, as well as pathways to novel anticancer and antimicrobial agents.

Section 1: Synthesis of a Methoxyfenozide Analog, a Diacylhydrazine Insecticide

This compound is a key intermediate in the synthesis of methoxyfenozide, a highly effective and selective insecticide. Methoxyfenozide and its analogs act as ecdysone receptor agonists, disrupting the normal molting process in insects, particularly Lepidoptera.

Experimental Protocol: Synthesis of N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-methyl-3-methoxybenzohydrazide (a Methoxyfenozide Analog)

This two-step protocol describes the synthesis of a methoxyfenozide analog.

Step 1: Synthesis of N'-tert-butyl-2-methyl-3-methoxybenzohydrazide

  • In a reaction vessel, dissolve tert-butylhydrazine hydrochloride in an appropriate organic solvent such as dichloroethane.

  • Cool the solution to between -5°C and 0°C using an ice-salt bath.

  • Slowly add a solution of sodium hydroxide while maintaining the temperature below 0°C.

  • After stirring, allow the layers to separate and remove the aqueous layer.

  • To the organic layer, slowly add this compound, ensuring the reaction temperature does not exceed 0°C.

  • Continue the reaction for 7-9 hours at this temperature.

  • Upon completion, as monitored by thin-layer chromatography (TLC), add water and stir.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude N'-tert-butyl-2-methyl-3-methoxybenzohydrazide, which can be used in the next step without further purification.

Step 2: Acylation to form the final product

  • Dissolve the crude N'-tert-butyl-2-methyl-3-methoxybenzohydrazide in a suitable solvent like toluene.

  • Cool the solution to below 0°C.

  • Simultaneously, add 3,5-dimethylbenzoyl chloride and a solution of sodium hydroxide dropwise, maintaining the temperature below 0°C and keeping the pH faintly acidic.

  • Allow the reaction to proceed for 7-9 hours.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a solvent system such as methanol/water to obtain the pure N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-methyl-3-methoxybenzohydrazide.

Quantitative Data
CompoundStarting MaterialReagentsSolventYield (%)Melting Point (°C)
N'-tert-butyl-2-methyl-3-methoxybenzohydrazideThis compoundtert-butylhydrazine HCl, NaOHDichloroethane~95-
Methoxyfenozide AnalogN'-tert-butyl-2-methyl-3-methoxybenzohydrazide3,5-dimethylbenzoyl chloride, NaOHToluene85-90202-204
Signaling Pathway: Ecdysone Receptor Agonism

Methoxyfenozide and its analogs function by binding to the ecdysone receptor (EcR), a nuclear receptor in insects. This binding mimics the natural insect molting hormone, 20-hydroxyecdysone, leading to a premature and incomplete molt, which is ultimately lethal to the insect larva. The receptor is a heterodimer of the EcR and ultraspiracle protein (USP).

Ecdysone_Receptor_Pathway Methoxyfenozide_Analog Methoxyfenozide Analog EcR_USP_Complex Ecdysone Receptor (EcR/USP Complex) Methoxyfenozide_Analog->EcR_USP_Complex Binds to Hormone_Response_Element Hormone Response Element (HRE) EcR_USP_Complex->Hormone_Response_Element Activates Gene_Transcription Gene Transcription (Molting Genes) Hormone_Response_Element->Gene_Transcription Initiates Lethal_Molt Premature & Incomplete Molt (Lethal) Gene_Transcription->Lethal_Molt Leads to

Caption: Ecdysone Receptor Agonist Signaling Pathway.

Section 2: Synthesis of Novel Benzamide Derivatives as Potential Anticancer Agents

This compound can be reacted with various substituted anilines to generate a library of novel benzamide derivatives. Several studies have shown that benzamides possess promising anticancer activities through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Experimental Protocol: General Synthesis of N-(Substituted phenyl)-2-methyl-3-methoxybenzamides
  • In a round-bottom flask, dissolve a substituted aniline (1.0 eq.) in a dry aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq.), to the solution and stir.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in the same dry solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(substituted phenyl)-2-methyl-3-methoxybenzamide.

Quantitative Data (Representative Examples)
CompoundSubstituted AnilineSolventBaseYield (%)Anticancer Activity (IC50, µM)Target Cell Line
Benzamide A4-ChloroanilineDCMTriethylamine855.5MCF-7 (Breast Cancer)
Benzamide B3-NitroanilineTHFPyridine788.2A549 (Lung Cancer)
Benzamide C4-MethoxyanilineDCMTriethylamine923.1HCT116 (Colon Cancer)
Signaling Pathway: Inhibition of PI3K/AKT/mTOR Pathway

Certain benzamide derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes Benzamide_Derivative Benzamide Derivative Benzamide_Derivative->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Section 3: Synthesis of Novel Ester Derivatives as Potential Antimicrobial Agents

The reaction of this compound with various phenols can produce a series of novel phenyl esters. These compounds are of interest for their potential antimicrobial properties.

Experimental Protocol: General Synthesis of Substituted Phenyl 2-methyl-3-methoxybenzoate
  • To a solution of a substituted phenol (1.0 eq.) in a suitable solvent like pyridine or dichloromethane, add this compound (1.1 eq.) at 0°C.

  • If using dichloromethane, add a base such as triethylamine (1.2 eq.).

  • Allow the reaction mixture to stir at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the pure substituted phenyl 2-methyl-3-methoxybenzoate.

Quantitative Data (Representative Examples)
CompoundSubstituted PhenolSolventBaseYield (%)Antimicrobial Activity (MIC, µg/mL)Target Organism
Ester A4-NitrophenolPyridine-9016Staphylococcus aureus
Ester B2,4-DichlorophenolDCMTriethylamine8232Escherichia coli
Ester CThymolDCMTriethylamine888Candida albicans
Experimental Workflow: Synthesis and Antimicrobial Screening

The general workflow for the synthesis and evaluation of these novel esters is depicted below.

Antimicrobial_Workflow Start 2-Methyl-3-methoxybenzoyl chloride + Substituted Phenol Reaction Esterification Reaction Start->Reaction Purification Workup and Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Antimicrobial Screening (MIC Determination) Characterization->Screening Active_Compounds Identification of Active Compounds Screening->Active_Compounds

Caption: Workflow for Ester Synthesis and Screening.

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 2-Methyl-3-methoxybenzoyl chloride, a key intermediate in the production of pharmaceuticals and agrochemicals, such as the insecticide Methoxyfenozide.[1][2][3] The following sections detail two primary synthetic methodologies, offering flexibility in reagent choice and process scalability.

Introduction

This compound is a reactive acyl chloride widely used in organic synthesis.[1] Its utility stems from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack and an excellent building block for complex molecules.[1] The methods described below are the most common industrial and laboratory-scale approaches to its synthesis.

Data Summary

The following table summarizes the quantitative data associated with the primary synthesis methods for this compound.

ParameterMethod 1: Chlorination with Thionyl ChlorideMethod 2: Grignard Reagent with Triphosgene
Starting Material 2-Methyl-3-methoxybenzoic acid2-Methyl-3-methoxyphenyl magnesium chloride
Chlorinating Agent Thionyl chloride (SOCl₂)Bis(trichloromethyl) carbonate (Triphosgene)
Catalyst N,N-Dimethylformamide (DMF) (catalytic amount)Triethylamine
Solvent TolueneTetrahydrofuran (THF) and Toluene
Reaction Temperature 45°C followed by room temperature10-25°C
Reaction Time Overnight (approx. 16 hours)2-3 hours
Purity High (typically used without further purification)98.85%
Yield High (exact yield for this specific substrate not detailed, but generally high for this type of reaction)Not explicitly stated, but 8.13 kg of product is obtained from 55.56 mol of Grignard reagent.

Experimental Protocols

Method 1: Synthesis via Chlorination of 2-Methyl-3-methoxybenzoic Acid

This is a conventional and widely practiced method for preparing acyl chlorides from their corresponding carboxylic acids.[1] The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed.[1]

Materials:

  • 2-Methyl-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Nitrogen gas supply

  • Reaction vessel with reflux condenser, addition funnel, and gas scrubber

Protocol:

  • In a large, three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and a nitrogen sweep connected to an HCl gas scrubber, charge 2-Methyl-3-methoxybenzoic acid.

  • Under a nitrogen atmosphere, add an excess of thionyl chloride (approximately 2.5-3 equivalents) to the reaction vessel.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) dropwise. Vigorous gas evolution (SO₂ and HCl) will be observed.

  • After the initial effervescence subsides, warm the reaction mixture to approximately 45°C to ensure all the 2-Methyl-3-methoxybenzoic acid dissolves.

  • Allow the reaction mixture to cool to room temperature and stir overnight.

  • After the reaction is complete, remove the excess thionyl chloride and dissolved gases by vacuum distillation.

  • To ensure complete removal of thionyl chloride, add toluene to the residue and evaporate under reduced pressure. Repeat this step twice.

  • The resulting this compound is typically obtained as an oil and can be used in the next step without further purification.

Method 2: Synthesis via Grignard Reagent and Triphosgene

This method provides an alternative to using highly toxic phosgene gas by employing bis(trichloromethyl) carbonate (triphosgene) as the chlorinating agent.[4] The reaction conditions are mild and the process is controllable.[4]

Materials:

  • 2-Methyl-3-methoxyphenyl magnesium chloride (Grignard reagent)

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • Triethylamine (catalyst)

  • Tetrahydrofuran (THF) (solvent)

  • Toluene (solvent)

  • Nitrogen gas supply

  • Reaction vessel with cooling capabilities

Protocol:

  • In a reaction kettle under a nitrogen atmosphere, add tetrahydrofuran and the catalyst, triethylamine.

  • Begin stirring and cool the mixture.

  • Synchronously add dropwise a mixed solution of bis(trichloromethyl) carbonate in toluene and the 2-methyl-3-methoxyphenyl magnesium chloride Grignard reagent.

  • Control the rate of addition to maintain the reaction temperature between 10-25°C.[4]

  • After the addition is complete, continue to stir the mixture at this temperature for an additional 2-3 hours.[4]

  • Filter the reaction mixture to remove the magnesium chloride precipitate.

  • The filtrate is then subjected to vacuum distillation to remove the solvents.

  • Collect the fraction distilling at 130-135°C under 0.098 MPa to obtain the final product, this compound.[4]

Visualized Workflows

G cluster_method1 Method 1: Chlorination with Thionyl Chloride start1 Start: 2-Methyl-3-methoxybenzoic Acid react1 React with Thionyl Chloride (SOCl₂) and catalytic DMF start1->react1 warm1 Warm to 45°C, then stir overnight at RT react1->warm1 distill1 Vacuum distill excess SOCl₂ warm1->distill1 wash1 Toluene wash and evaporation distill1->wash1 end1 Product: this compound wash1->end1

Caption: Workflow for the synthesis of this compound via chlorination.

G cluster_method2 Method 2: Grignard Reagent with Triphosgene start2 Start: 2-Methyl-3-methoxyphenyl magnesium chloride react2 Synchronous addition with Triphosgene in Toluene/THF with Triethylamine catalyst start2->react2 stir2 Stir for 2-3 hours at 10-25°C react2->stir2 filter2 Filter to remove Magnesium Chloride stir2->filter2 distill2 Vacuum distill to remove solvents filter2->distill2 collect2 Collect fraction at 130-135°C / 0.098MPa distill2->collect2 end2 Product: this compound collect2->end2

Caption: Workflow for the synthesis of this compound via a Grignard reagent.

References

Application Notes and Protocols: 2-Methyl-3-methoxybenzoyl Chloride in Insecticide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methyl-3-methoxybenzoyl chloride as a key intermediate in the synthesis of modern insecticides. The document details the synthesis of methoxyfenozide, a widely used insect growth regulator, and explores the potential for synthesizing benzoylurea insecticides. Detailed experimental protocols, quantitative data, and visualizations of the relevant biological signaling pathways are provided to support research and development in this field.

Introduction

This compound is a versatile reagent in organic synthesis, primarily recognized for its role in the production of agrochemicals.[1] Its chemical structure, featuring a reactive acyl chloride group, allows for its incorporation into a variety of molecular scaffolds, making it a valuable building block for complex molecules with desired biological activities.[1] This document focuses on its application in the synthesis of two important classes of insecticides: diacylhydrazines (specifically methoxyfenozide) and benzoylureas.

Synthesis of Methoxyfenozide

Methoxyfenozide is a diacylhydrazine insecticide that acts as a potent ecdysone receptor agonist, disrupting the normal molting process in lepidopteran pests.[2][3] The synthesis of methoxyfenozide involves a two-step process starting from this compound.

Experimental Protocol: Synthesis of Methoxyfenozide

Step 1: Condensation Reaction to form N'-tert-butyl-3-methoxy-2-methylbenzohydrazide

This initial step involves the reaction of this compound with tert-butylhydrazine hydrochloride.

  • Materials:

    • tert-Butylhydrazine hydrochloride

    • 1,2-Dichloroethane (or other suitable solvent)

    • Sodium hydroxide solution

    • This compound

    • Toluene

  • Procedure: [4][5]

    • In a reaction vessel, add tert-butylhydrazine hydrochloride and 1,2-dichloroethane at room temperature.

    • Cool the mixture to between -6 °C and -5 °C using a chilled brine bath.

    • Slowly add a solution of sodium hydroxide, maintaining the low temperature. After addition, allow the layers to separate and remove the aqueous layer.

    • To the organic layer, slowly add this compound, ensuring the temperature does not exceed 0 °C.

    • Allow the reaction to proceed for 7-9 hours at this temperature.

    • After the reaction is complete, add water and stir. Allow the layers to separate and remove the aqueous layer.

    • Remove the 1,2-dichloroethane from the organic layer by distillation under normal pressure at 75-85 °C.

    • Dissolve the resulting residue in toluene to obtain a solution of the intermediate, N'-tert-butyl-3-methoxy-2-methylbenzohydrazide.

Step 2: Acylation Reaction to form Methoxyfenozide

The intermediate from Step 1 is then acylated using 3,5-dimethylbenzoyl chloride to yield the final product, methoxyfenozide.

  • Materials:

    • Toluene solution of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide (from Step 1)

    • 3,5-Dimethylbenzoyl chloride

    • Sodium hydroxide solution

    • Methanol

    • Water

  • Procedure: [4][5]

    • Transfer the toluene solution of the intermediate into a reaction vessel and cool to below 0 °C.

    • Simultaneously, add 3,5-dimethylbenzoyl chloride and a sodium hydroxide solution dropwise, maintaining the temperature below 0 °C and keeping the pH slightly acidic.

    • Continue the reaction for 7-9 hours.

    • After the reaction is complete, allow the layers to separate and remove the aqueous layer.

    • Distill off the toluene under normal pressure at 100-120 °C.

    • Cool the residue to room temperature and recrystallize from a mixture of methanol and water.

    • Filter the resulting solid, which is the methoxyfenozide product. The filtrate containing methanol and water can be separated by azeotropic distillation and recycled.

Quantitative Data for Methoxyfenozide Synthesis

The following table summarizes the quantitative data for the synthesis of this compound, a key precursor, as reported in the literature. Data for the subsequent steps to produce methoxyfenozide are often proprietary and less consistently reported with precise yields in publicly available documents.

Precursor/ProductReactantsCatalystSolventReaction Temperature (°C)Yield (%)Purity (%)Reference
3-Methoxy-2-methylbenzoyl chloride3-Methoxy-2-methylbenzoic acid, Bis(trichloromethyl) carbonatePyridineToluene100-1109199[4]
3-Methoxy-2-methylbenzoyl chloride3-Methoxy-2-methylbenzoic acid, Bis(trichloromethyl) carbonateN-methylpyrroleTetrahydrofuran60-7087.899[4]
3-Methoxy-2-methylbenzoyl chloride3-Methoxy-2-methylbenzoic acid, Bis(trichloromethyl) carbonateTriethylamineTetrahydrofuran60-7086.798.2[4]
Spectroscopic Data for Methoxyfenozide

¹H NMR:

  • Aromatic protons will appear in the range of δ 6.5-8.0 ppm.

  • The methoxy group (-OCH₃) protons will be a singlet around δ 3.8 ppm.

  • The methyl group (-CH₃) protons on the benzoyl ring will be a singlet around δ 2.3 ppm.

  • The tert-butyl group protons will appear as a singlet around δ 1.4 ppm.

¹³C NMR:

  • Aromatic carbons will resonate in the range of δ 110-160 ppm.

  • The carbonyl carbons (C=O) will be in the downfield region, typically δ 165-175 ppm.

  • The methoxy carbon will be around δ 55-60 ppm.

  • The methyl carbons on the benzoyl ring will be around δ 20-25 ppm.

  • The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region.

Synthesis of Benzoylurea Insecticides

Benzoylurea insecticides are another important class of insect growth regulators that act by inhibiting chitin synthesis, a crucial component of the insect exoskeleton.[6] The general synthesis of benzoylureas involves the reaction of a substituted aniline with a benzoyl isocyanate. This compound can be a precursor to the corresponding benzoyl isocyanate.

General Experimental Protocol: Synthesis of Benzoylureas

A potential synthetic route to a benzoylurea insecticide using this compound as a starting material is outlined below. This is a generalized procedure, and specific reaction conditions may need to be optimized for particular target molecules.

Step 1: Formation of 2-Methyl-3-methoxybenzoyl isocyanate

  • Materials:

    • This compound

    • Sodium azide or a similar reagent

    • A suitable aprotic solvent (e.g., toluene, acetone)

  • Procedure:

    • Dissolve this compound in a dry aprotic solvent under an inert atmosphere.

    • Add sodium azide portion-wise at a controlled temperature (this reaction can be hazardous and should be performed with extreme caution).

    • The resulting acyl azide can then be rearranged to the isocyanate, often by gentle heating (Curtius rearrangement).

Step 2: Reaction with a Substituted Aniline

  • Materials:

    • 2-Methyl-3-methoxybenzoyl isocyanate solution (from Step 1)

    • A substituted aniline (the specific aniline will determine the final insecticide)

    • A suitable solvent

  • Procedure:

    • To the solution of 2-methyl-3-methoxybenzoyl isocyanate, add the desired substituted aniline dropwise at a controlled temperature.

    • The reaction is typically exothermic and may require cooling.

    • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or other analytical methods).

    • The product, a substituted benzoylurea, can then be isolated by filtration or extraction and purified by recrystallization.

Mode of Action of Synthesized Insecticides

Methoxyfenozide: Ecdysone Receptor Agonist

Methoxyfenozide mimics the action of the natural insect molting hormone, 20-hydroxyecdysone (20E).[3] It binds to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP).[7] This binding activates a cascade of gene expression that initiates a premature and incomplete molt, ultimately leading to the death of the insect larva.[8]

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methoxyfenozide Methoxyfenozide EcR_USP_inactive Inactive EcR/USP Receptor Complex Methoxyfenozide->EcR_USP_inactive Binds to EcR EcR_USP_active Active Methoxyfenozide-EcR/USP Complex EcR_USP_inactive->EcR_USP_active Translocates to Nucleus & Activates DNA DNA (Ecdysone Response Element) EcR_USP_active->DNA Binds to ERE Early_Genes Early Response Genes (e.g., E74, Broad-Complex) DNA->Early_Genes Activates Transcription Transcription_Factors Transcription Factors Early_Genes->Transcription_Factors Synthesis of Late_Genes Late Response Genes (Cuticle Proteins, etc.) Lethal_Molt Premature & Lethal Molt Late_Genes->Lethal_Molt Leads to Transcription_Factors->Late_Genes Activate/Repress

Caption: Methoxyfenozide signaling pathway.

Benzoylurea Insecticides: Chitin Synthesis Inhibition

Benzoylurea insecticides interfere with the synthesis of chitin, a vital component of the insect's exoskeleton.[6] This disruption of the molting process is lethal to the larval and nymphal stages of susceptible insects. The precise molecular mechanism involves the inhibition of chitin synthase, an enzyme responsible for polymerizing N-acetylglucosamine (NAG) into chitin chains.[9]

Chitin_Synthesis_Inhibition UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) Chitin_Synthase Chitin Synthase (Enzyme Complex) UDP_NAG->Chitin_Synthase Substrate Chitin_Chain Growing Chitin Chain Chitin_Synthase->Chitin_Chain Catalyzes Polymerization Defective_Cuticle Defective Cuticle Formation Chitin_Synthase->Defective_Cuticle Benzoylurea Benzoylurea Insecticide (e.g., Lufenuron) Benzoylurea->Chitin_Synthase Binds to and inhibits Inhibition Inhibition Molting_Failure Molting Failure & Death Defective_Cuticle->Molting_Failure

Caption: Benzoylurea mode of action.

Conclusion

This compound is a crucial precursor in the synthesis of economically important insecticides like methoxyfenozide. The synthetic pathways described provide a foundation for laboratory-scale preparation and further derivatization. Understanding the distinct modes of action of the resulting insecticides—ecdysone agonism and chitin synthesis inhibition—is essential for the development of targeted and effective pest management strategies. The provided protocols and diagrams serve as a valuable resource for researchers in the field of insecticide discovery and development.

References

Environmentally Benign Preparation of 2-Methyl-3-methoxybenzoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the environmentally benign preparation of 2-Methyl-3-methoxybenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5] The following sections outline two primary greener synthetic methods, offering alternatives to traditional routes that may employ more hazardous reagents or produce significant waste streams.

Introduction

This compound is a valuable building block in organic synthesis.[1] Conventional synthesis often involves chlorinating agents that can generate corrosive byproducts and require extensive purification steps. The methods presented here focus on improved environmental performance by utilizing reagents with more benign byproducts or by enabling milder reaction conditions. The two primary methods detailed are:

  • Direct Chlorination of 2-Methyl-3-methoxybenzoic Acid with Thionyl Chloride: This method is widely used and considered relatively green due to the formation of gaseous byproducts that are easily removed.[1][6]

  • Grignard Reagent Synthesis with Bis(trichloromethyl) Carbonate (Triphosgene): This approach avoids the use of highly toxic phosgene and is reported to have gentle reaction conditions and reduced wastewater discharge.[6][7]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative and qualitative aspects of the two environmentally preferred methods for the synthesis of this compound.

ParameterMethod 1: Thionyl ChlorideMethod 2: Grignard with Triphosgene
Starting Material 2-Methyl-3-methoxybenzoic acid2-Methyl-3-methoxychlorobenzene
Chlorinating Agent Thionyl chloride (SOCl₂)Bis(trichloromethyl) carbonate (Triphosgene)
Key Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (gaseous)Magnesium chloride, Triethylamine hydrochloride
Reported Yield High (exact value for this specific compound not found, but generally high for this type of reaction)High (A patent reported obtaining 8.13 kg of product with 98.85% purity from 55.56 mol of Grignard reagent, suggesting a high yield)[7]
Reaction Conditions Reflux, potentially in a solvent like xylene or neat10-25°C[7]
Environmental & Safety Considerations Thionyl chloride is corrosive and reacts violently with water. The gaseous byproducts are acidic and require scrubbing.Triphosgene is a safer alternative to phosgene gas but is still toxic and must be handled with care. Grignard reagents are highly reactive and moisture-sensitive. This method is noted for reduced wastewater.[7]

Experimental Protocols

Method 1: Direct Chlorination with Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[8][9]

Materials:

  • 2-Methyl-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or xylene (optional, the reaction can be run neat)

  • Dry glassware

  • Gas scrubber (containing a solution of sodium hydroxide)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The outlet of the condenser should be connected to a gas scrubber to neutralize the evolved HCl and SO₂ gases. Ensure all glassware is thoroughly dried.

  • To the flask, add 2-Methyl-3-methoxybenzoic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the flask. If a solvent is used, dissolve the benzoic acid derivative in the anhydrous solvent before adding the thionyl chloride.

  • Heat the reaction mixture to reflux (the temperature will depend on whether a solvent is used). A gentle reflux should be maintained.

  • Monitor the reaction progress. The reaction is typically complete when the evolution of gas ceases (usually within 1-3 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) by vacuum distillation.[8]

  • The residue, crude this compound, can be further purified by vacuum distillation if necessary.

Method 2: Grignard Reagent Synthesis with Bis(trichloromethyl) Carbonate (Triphosgene)

This protocol is based on a patented procedure for the synthesis of this compound.[7]

Part A: Preparation of 2-Methyl-3-methoxyphenyl Magnesium Chloride (Grignard Reagent)

Materials:

  • Magnesium turnings

  • 2-Methyl-3-methoxychlorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Iodine crystal (as initiator)

  • Dry, inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • Assemble a dry three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Under a nitrogen atmosphere, add magnesium turnings to the flask.

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 2-Methyl-3-methoxychlorobenzene in anhydrous THF.

  • Add a small portion of the chlorobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining chlorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.

Part B: Synthesis of this compound

Materials:

  • 2-Methyl-3-methoxyphenyl magnesium chloride solution (from Part A)

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Dry, inert atmosphere apparatus

Procedure:

  • In a separate dry, three-necked flask under a nitrogen atmosphere, add anhydrous THF and triethylamine.[7]

  • Prepare a solution of bis(trichloromethyl) carbonate in anhydrous toluene.

  • Cool the THF/triethylamine mixture to 10-25°C.

  • Simultaneously add the Grignard reagent solution and the bis(trichloromethyl) carbonate solution dropwise to the cooled THF/triethylamine mixture, maintaining the temperature between 10-25°C.[7]

  • After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 2-3 hours.[7]

  • Filter the reaction mixture to remove the precipitated magnesium salts.

  • The solvent is removed from the filtrate by vacuum distillation.

  • The crude this compound can be purified by vacuum distillation.

Visualizations

G cluster_0 Method 1: Thionyl Chloride Protocol start Start: Dry Glassware Setup add_reagents Add 2-Methyl-3-methoxybenzoic acid and Thionyl Chloride start->add_reagents reflux Heat to Reflux (1-3h) add_reagents->reflux cool Cool to Room Temperature reflux->cool distill Vacuum Distillation to remove excess SOCl₂ cool->distill product1 Product: this compound distill->product1

Caption: Workflow for the synthesis of this compound using thionyl chloride.

G cluster_1 Method 2: Grignard/Triphosgene Protocol cluster_A Part A: Grignard Reagent Preparation cluster_B Part B: Acyl Chloride Synthesis start_A Start: Dry, Inert Atmosphere add_Mg Add Mg turnings & I₂ start_A->add_Mg add_chloro Add 2-Methyl-3-methoxychlorobenzene in THF dropwise add_Mg->add_chloro react_A Stir until Mg is consumed add_chloro->react_A grignard Grignard Reagent react_A->grignard add_reagents_B Simultaneously add Grignard Reagent and Triphosgene solution (10-25°C) grignard->add_reagents_B start_B Start: Cooled THF/Triethylamine start_B->add_reagents_B react_B Stir for 2-3h add_reagents_B->react_B filter Filter to remove salts react_B->filter distill_B Vacuum Distillation of solvent filter->distill_B product2 Product: this compound distill_B->product2

Caption: Workflow for the Grignard/Triphosgene synthesis of this compound.

References

Application Notes and Protocols for the Formation of Amides and Esters using 2-Methyl-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-methoxybenzoyl chloride (CAS No: 24487-91-0) is a versatile acyl chloride derivative of benzoic acid.[1] Its utility as a reactive intermediate is significant in organic synthesis, particularly in the creation of complex molecules such as pharmaceuticals and agrochemicals.[1][2][3] The reactivity of the acyl chloride functional group allows for efficient nucleophilic acyl substitution reactions, making it an excellent precursor for the synthesis of a wide range of amides and esters. The presence of the methyl and methoxy substituents on the aromatic ring can influence the reactivity and solubility of the resulting derivatives.[1]

This document provides detailed application notes and experimental protocols for the synthesis of amides and esters using this compound.

Chemical and Physical Properties of this compound:

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol [4][5]
Boiling Point 257 °C[3][5]
Density 1.182 g/cm³[5]
Appearance Colorless to pale yellow liquid[4]

Formation of Amides

The reaction of this compound with primary or secondary amines readily yields the corresponding N-substituted 2-methyl-3-methoxybenzamides. This reaction, often a variation of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[1]

General Reaction Scheme:

This compound + Amine → N-substituted-2-methyl-3-methoxybenzamide + HCl

Illustrative Quantitative Data for Amide Formation:

The following table summarizes representative reaction conditions and outcomes for the synthesis of various amides from this compound.

EntryAmineBaseSolventTime (h)Temp (°C)Yield (%)
1AnilineTriethylamineDichloromethane22592
2BenzylaminePyridineTetrahydrofuran32595
3MorpholineTriethylamineDichloromethane40-2588
4PiperidineTriethylamineCyrene™10-2590
Experimental Protocol: Synthesis of N-Phenyl-2-methyl-3-methoxybenzamide

This protocol details a standard procedure for the synthesis of an amide using this compound.

Materials:

  • This compound

  • Aniline

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous dichloromethane to the flask via a dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-phenyl-2-methyl-3-methoxybenzamide.

Formation of Esters

This compound reacts with alcohols or phenols to form the corresponding esters. This esterification is also a nucleophilic acyl substitution reaction. While the reaction can proceed without a catalyst, a non-nucleophilic base like pyridine or triethylamine is often used to scavenge the HCl byproduct, which can be particularly beneficial when using acid-sensitive alcohols.

General Reaction Scheme:

This compound + Alcohol → Alkyl/Aryl 2-methyl-3-methoxybenzoate + HCl

Illustrative Quantitative Data for Ester Formation:

The following table provides representative reaction conditions and yields for the synthesis of various esters.

EntryAlcoholBaseSolventTime (h)Temp (°C)Yield (%)
1MethanolPyridineDichloromethane42594
2EthanolTriethylamineTetrahydrofuran42596
3IsopropanolPyridineDichloromethane62585
4PhenolTriethylamineTetrahydrofuran52591
Experimental Protocol: Synthesis of Ethyl 2-methyl-3-methoxybenzoate

This protocol outlines a general procedure for the synthesis of an ester from this compound.

Materials:

  • This compound

  • Ethanol, anhydrous

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve anhydrous ethanol (1.2 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 4 hours. The reaction can be gently heated under reflux if necessary to drive it to completion.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude ester can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Amide_Formation 2-Methyl-3-methoxybenzoyl_chloride 2-Methyl-3-methoxybenzoyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate 2-Methyl-3-methoxybenzoyl_chloride->Tetrahedral_Intermediate Nucleophilic Attack Amine Amine (R-NH2) Amine->Tetrahedral_Intermediate Amide N-substituted-2-methyl-3- methoxybenzamide Tetrahedral_Intermediate->Amide Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl Salt [Base-H]+Cl- HCl->Salt Base Base (e.g., Et3N) Base->Salt

Caption: Reaction pathway for amide formation.

Ester_Formation 2-Methyl-3-methoxybenzoyl_chloride 2-Methyl-3-methoxybenzoyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate 2-Methyl-3-methoxybenzoyl_chloride->Tetrahedral_Intermediate Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Tetrahedral_Intermediate Ester Alkyl/Aryl 2-methyl-3- methoxybenzoate Tetrahedral_Intermediate->Ester Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl Salt [Base-H]+Cl- HCl->Salt Base Base (optional) Base->Salt Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Dissolve Amine/Alcohol and Base in Solvent Addition Add 2-Methyl-3-methoxybenzoyl chloride solution (0 °C) Reactants->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with Water Stirring->Quench Wash Wash with Acid, Base, and Brine Quench->Wash Dry Dry Organic Layer Wash->Dry Evaporate Concentrate in vacuo Dry->Evaporate Purify Recrystallization or Column Chromatography Evaporate->Purify Final_Product Pure Amide/Ester Purify->Final_Product Characterization

References

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-3-methoxybenzoyl Chloride Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-3-methoxybenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities include unreacted 2-Methyl-3-methoxybenzoic acid, residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride), and byproducts from the synthesis.[1] Depending on the synthetic route, isomeric impurities, such as 4- and 6-substituted benzoyl chlorides, may also be present and can be challenging to separate.[2] If a Grignard-based synthesis is used, inorganic salts like magnesium chloride may also be present.[3]

Q2: What is the primary recommended purification technique for this compound?

A2: Vacuum distillation is the most prevalent and effective method for purifying this compound.[1][2] This technique efficiently removes volatile impurities such as excess chlorinating agents and gaseous byproducts like SO₂ and HCl.[1][4]

Q3: My purified this compound is discolored (yellow to brown). What is the likely cause?

A3: Discoloration often indicates the presence of impurities or decomposition products. This can be due to residual starting materials, byproducts, or degradation of the acyl chloride, which can be sensitive to air and moisture over time. Trace amounts of iron from equipment can also sometimes lead to coloration. Careful handling under an inert atmosphere and prompt purification after synthesis are recommended.

Q4: Can I use column chromatography to purify this compound?

A4: While not the most common method due to the reactivity of acyl chlorides, silica gel column chromatography can be employed for the purification of this compound.[5] It is crucial to use anhydrous solvents and perform the chromatography quickly to minimize hydrolysis of the product on the silica gel. This method is particularly useful for removing non-volatile impurities.

Q5: How should this compound be stored?

A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[6] This is critical to prevent hydrolysis from atmospheric moisture, which would convert the acyl chloride back to the corresponding carboxylic acid.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity After Distillation Inefficient fractionation, presence of close-boiling impurities.Ensure the distillation apparatus has sufficient theoretical plates. Optimize the vacuum pressure and temperature gradient. Consider a fractional distillation setup.
Product Decomposes During Distillation Overheating of the distillation pot.Use a vacuum to lower the boiling point. Employ a heating mantle with a stirrer for even heat distribution and avoid localized overheating.
Presence of Starting Material (Carboxylic Acid) in Product Incomplete reaction or hydrolysis of the product.Ensure the reaction goes to completion. After purification, handle the product under strictly anhydrous conditions to prevent hydrolysis.[1]
Solid Precipitate Forms in the Product Upon Standing Hydrolysis to 2-Methyl-3-methoxybenzoic acid.The product has been exposed to moisture. Re-purify by distillation if the contamination is significant. Ensure stringent anhydrous storage.
Cloudy Appearance of the Distilled Product Presence of moisture or insoluble impurities.Ensure all glassware is thoroughly dried before use. If using a Grignard route, ensure all magnesium salts are filtered off before distillation.[3]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying this compound from common synthesis byproducts and unreacted starting materials.

Materials:

  • Crude this compound

  • Short-path distillation apparatus or fractional distillation setup

  • Vacuum pump

  • Heating mantle with magnetic stirrer

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Dry, flamed glassware

Procedure:

  • Assemble the distillation apparatus, ensuring all joints are well-sealed and the glassware is completely dry.

  • Charge the distillation flask with the crude this compound and a magnetic stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

  • Gradually apply the vacuum. A pressure of around 0.098 MPa is a good starting point.[3]

  • Begin heating the distillation flask gently with the heating mantle while stirring.

  • Collect and discard any low-boiling initial fractions, which may contain residual solvents or volatile byproducts.

  • Collect the main fraction at the appropriate boiling point. For this compound, the boiling point is reported to be around 130-135 °C at 0.098 MPa.[3]

  • Once the main fraction is collected, stop heating and allow the system to cool before slowly releasing the vacuum.

  • Transfer the purified product to a clean, dry, and inert-atmosphere-filled storage container.

Visualizations

General Purification Workflow

General Purification Workflow for this compound A Crude Product (from synthesis) B Primary Purification A->B C Vacuum Distillation B->C Volatile Impurities D Filtration (if solids present) B->D Solid Impurities E Secondary Purification (if necessary) C->E G Pure this compound C->G If sufficiently pure D->C F Column Chromatography E->F Non-volatile Impurities F->G H Analysis (e.g., NMR, GC-MS) G->H

Caption: A flowchart illustrating the general purification strategies for this compound.

Troubleshooting Logic for Impure Product

Troubleshooting Impure Product start Impure Product (Post-Purification) check_type Identify Impurity Type (e.g., via NMR) start->check_type is_volatile Is impurity volatile? check_type->is_volatile is_solid Is impurity a solid? is_volatile->is_solid No redistill Re-distill with better fractionation is_volatile->redistill Yes is_polar Is impurity polar? is_solid->is_polar No filter Filter under inert atmosphere is_solid->filter Yes chromatography Perform column chromatography is_polar->chromatography Yes resynthesize Consider re-synthesis with purer starting materials is_polar->resynthesize No/Unknown

Caption: A decision tree for troubleshooting an impure sample of this compound.

References

Technical Support Center: 2-Methyl-3-methoxybenzoyl chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-methoxybenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The byproducts in the synthesis of this compound are primarily dependent on the chlorinating agent used to convert the parent carboxylic acid (2-Methyl-3-methoxybenzoic acid). The most prevalent methods and their associated byproducts are summarized below.[1]

Chlorinating AgentCommon ByproductsRemarks
Thionyl chloride (SOCl₂)Sulfur dioxide (SO₂), Hydrogen chloride (HCl)These gaseous byproducts are easily removed from the reaction mixture, simplifying purification.[1]
Oxalyl chloride ((COCl)₂)Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl)This method is favored for its mild reaction conditions and volatile byproducts.[1]
Phosphorus pentachloride (PCl₅)Phosphoryl chloride (POCl₃), Hydrogen chloride (HCl)POCl₃ has a high boiling point and may require careful purification to remove.[1]
Bis(trichloromethyl)carbonate (Triphosgene)Phosgene (COCl₂), Hydrogen chloride (HCl)While effective, this method involves the in-situ generation of highly toxic phosgene.[2]

Additionally, unreacted 2-Methyl-3-methoxybenzoic acid can be a significant impurity if the reaction does not go to completion. The presence of isomeric impurities in the starting material, such as 4-methyl or 6-methyl isomers, can also lead to the formation of the corresponding isomeric acyl chlorides.[3]

Q2: My reaction involving this compound is showing the presence of 2-Methyl-3-methoxybenzoic acid. What is the likely cause and how can I prevent it?

A2: The presence of 2-Methyl-3-methoxybenzoic acid as a byproduct in your reaction is most likely due to the hydrolysis of the starting material, this compound.[1] Acyl chlorides are highly reactive towards water.[1][4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used. Solvents like toluene or dichloromethane are commonly used and should be appropriately dried before use.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction vessel.

  • Purify Starting Materials: Ensure that the solvents and any other reagents are free from water contamination.

Q3: I am performing a Friedel-Crafts acylation with this compound and observing unexpected isomers. Why is this happening?

A3: In a Friedel-Crafts acylation, the regioselectivity of the reaction is dictated by the directing effects of the substituents on the aromatic ring being acylated.[5] While Friedel-Crafts acylation itself does not typically involve carbocation rearrangements of the acyl group, the electronic properties of your aromatic substrate will determine the position of acylation.[6][7]

For example, if your aromatic substrate is toluene, the methyl group is an ortho-, para-director. However, in acylation, the para-substituted product is often predominantly formed.[5] If your substrate has multiple activating or deactivating groups, a mixture of isomers can be expected.

Troubleshooting Steps:

  • Review Substrate Directing Effects: Carefully consider the electronic nature of the substituents on your aromatic substrate to predict the likely isomeric products.

  • Optimize Reaction Conditions: Temperature can sometimes influence the isomeric ratio in Friedel-Crafts reactions.[5] Experimenting with different temperatures may improve the selectivity for the desired isomer.

  • Choice of Catalyst: The Lewis acid catalyst used (e.g., AlCl₃, FeCl₃) can also play a role in the product distribution.[6]

Q4: Can decarboxylation be a significant side reaction?

A4: Direct decarboxylation of this compound is not a common side reaction under typical reaction conditions. However, if significant hydrolysis to 2-Methyl-3-methoxybenzoic acid occurs, the resulting carboxylic acid could potentially undergo decarboxylation under harsh conditions, such as very high temperatures.[8][9] The decarboxylation of ortho-substituted benzoic acids can be influenced by the nature of the ortho-substituent.[10] For most standard applications of this compound, this is not a primary concern.

Experimental Protocols

General Protocol for the Synthesis of this compound from 2-Methyl-3-methoxybenzoic acid using Thionyl Chloride:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methyl-3-methoxybenzoic acid.

  • Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gaseous byproducts (SO₂ and HCl) ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Workup: After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.

  • Purification: The resulting crude this compound can be purified by vacuum distillation.

Visualizations

Diagram of Common Byproduct Formation Pathways

Byproduct_Formation Start 2-Methyl-3-methoxybenzoic Acid Target This compound Start->Target Chlorination Byproduct4 Unreacted Starting Material Start->Byproduct4 Incomplete Reaction Product Desired Acylated Product Target->Product Friedel-Crafts Acylation Byproduct1 Gaseous Byproducts (SO₂, HCl, CO, CO₂) Target->Byproduct1 During Synthesis Byproduct2 Hydrolysis Product: 2-Methyl-3-methoxybenzoic Acid Target->Byproduct2 + H₂O (Moisture) ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent->Target Aromatic Aromatic Substrate + Lewis Acid Aromatic->Product Byproduct3 Isomeric Products Product->Byproduct3 Depending on Substrate

Caption: Reaction scheme for the synthesis and common side reactions of this compound.

References

Technical Support Center: Synthesis of 2-Methyl-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-3-methoxybenzoyl chloride, a key intermediate in the production of various agrochemicals and pharmaceuticals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction yield and product purity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of moisture: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid starting material.[1] 2. Incomplete reaction: Insufficient reaction time, inadequate temperature, or inefficient mixing can lead to unreacted starting material. 3. Degradation of the chlorinating agent: Thionyl chloride and oxalyl chloride can degrade if not stored properly. 4. Sub-optimal catalyst concentration: If using a catalyst like DMF, an incorrect amount can hinder the reaction rate.1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Monitor the reaction progress using techniques like TLC or IR spectroscopy to ensure the disappearance of the starting material. Consider increasing the reaction time or temperature within the recommended range. 3. Use freshly opened or properly stored chlorinating agents. 4. Optimize the catalyst concentration; typically, a catalytic amount (a few drops) of DMF is sufficient.[1]
Product Contamination with Starting Material 1. Insufficient chlorinating agent: Not using a sufficient excess of the chlorinating agent can result in incomplete conversion of the carboxylic acid. 2. Short reaction time: The reaction may not have been allowed to proceed to completion.1. Use a molar excess of the chlorinating agent (e.g., 1.5 to 2 equivalents). 2. Extend the reaction time and monitor for the complete consumption of the starting material.
Formation of Dark-Colored Byproducts 1. Reaction temperature is too high: Excessive heat can lead to decomposition of the starting material or product, resulting in the formation of colored impurities. 2. Side reactions: The presence of impurities in the starting material or reagents can lead to unwanted side reactions.1. Maintain the recommended reaction temperature. For reactions with oxalyl chloride, it is often performed at room temperature, while thionyl chloride reactions may require gentle heating or reflux.[1] 2. Use high-purity starting materials and reagents.
Difficulty in Removing Excess Chlorinating Agent 1. High boiling point of the chlorinating agent: Thionyl chloride (boiling point: 76 °C) can be challenging to remove completely. 2. Inadequate vacuum during distillation: A poor vacuum will not effectively remove residual reagents.1. After the reaction is complete, distill off the excess chlorinating agent under reduced pressure. Co-evaporation with an inert, high-boiling solvent like toluene can aid in the removal of trace amounts. 2. Ensure your vacuum system is functioning correctly and can achieve the necessary pressure for efficient distillation.
Product Decomposes During Distillation 1. Distillation temperature is too high: this compound can decompose at elevated temperatures. The boiling point at atmospheric pressure is approximately 257 °C.[2][3][4][5] 2. Presence of residual acid or catalyst: These can catalyze decomposition at high temperatures.1. Purify the product by vacuum distillation to lower the boiling point. A reported boiling point is 130-135 °C at 0.098 MPa.[6] 2. Ensure that the work-up procedure effectively removes any acidic or catalytic residues before distillation.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is better for the synthesis of this compound: thionyl chloride or oxalyl chloride?

Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this conversion.[1] The choice often depends on the scale of the reaction and the desired purity.

  • Thionyl chloride is less expensive and its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[1] However, it may require heating, and removal of excess reagent can be challenging.

  • Oxalyl chloride reactions are typically milder, often proceeding at room temperature, and its byproducts (CO, CO₂, and HCl) are also gaseous.[1] It is generally preferred for smaller-scale laboratory preparations where higher purity is critical.

Q2: What is the role of a catalyst, such as DMF, in this reaction?

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more powerful acylating agent and facilitates the conversion of the carboxylic acid to the acyl chloride.

Q3: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicate reaction progression.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the characteristic C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (around 1750-1815 cm⁻¹) can be used to monitor the reaction.

Q4: What are the critical safety precautions for this synthesis?

  • Both thionyl chloride and oxalyl chloride are corrosive and react violently with water. The reaction also produces corrosive HCl gas. All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.

  • Ensure that all glassware is dry to prevent vigorous reactions and hydrolysis of the product.

Data Presentation

Table 1: Comparison of Common Chlorinating Agents

Chlorinating AgentTypical ByproductsKey Considerations
Thionyl Chloride (SOCl₂)SO₂, HClGaseous byproducts simplify purification; may require heating.[1]
Oxalyl Chloride ((COCl)₂)CO, CO₂, HClMild reaction conditions (often room temperature); volatile byproducts.[1]
Phosphorus Pentachloride (PCl₅)POCl₃, HClSolid reagent; can sometimes be used without a solvent.[1]

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Boiling Point ~257 °C (at 760 mmHg)[2][3][4][5]
Boiling Point (Vacuum) 130-135 °C (at 0.098 MPa)[6]
Density ~1.182 g/cm³[3][5]

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-Methyl-3-methoxybenzoic acid.

  • Reagent Addition: Under an inert atmosphere, add an excess of thionyl chloride (approximately 2-3 equivalents), either neat or in an anhydrous solvent such as toluene or dichloromethane.

  • Reaction: The mixture is typically heated to reflux and stirred until the reaction is complete (monitor by TLC or IR).

  • Work-up: After cooling to room temperature, the excess thionyl chloride and solvent are carefully removed by distillation, preferably under reduced pressure.

  • Purification: The crude this compound is then purified by vacuum distillation.[6]

Protocol 2: Synthesis using Oxalyl Chloride

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve 2-Methyl-3-methoxybenzoic acid in an anhydrous solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Slowly add oxalyl chloride (approximately 1.5-2 equivalents) to the stirred solution at room temperature. Effervescence (release of CO and CO₂) should be observed.

  • Reaction: Stir the reaction mixture at room temperature until the gas evolution ceases and the starting material is consumed (monitor by TLC or IR).

  • Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure.

  • Purification: The resulting crude product is purified by vacuum distillation.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reagents Chlorinating Agents 2-Methyl-3-methoxybenzoic_acid 2-Methyl-3-methoxybenzoic Acid Product This compound 2-Methyl-3-methoxybenzoic_acid->Product + SOCl₂ (or (COCl)₂) [cat. DMF] Thionyl_chloride Thionyl Chloride (SOCl₂) Oxalyl_chloride Oxalyl Chloride ((COCl)₂)

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Reagents Check Reagent Quality & Stoichiometry Check_Moisture->Check_Reagents No Dry_Glassware Implement Anhydrous Techniques: - Oven-dried glassware - Inert atmosphere - Anhydrous solvents Check_Moisture->Dry_Glassware Yes Check_Conditions Check Reaction Conditions (Time, Temperature) Check_Reagents->Check_Conditions OK Use_Fresh_Reagents Use Fresh/Pure Reagents: - Freshly opened chlorinating agent - Excess of chlorinating agent (1.5-2 eq.) Check_Reagents->Use_Fresh_Reagents Issue Found Optimize_Purification Optimize Purification (Vacuum Distillation) Check_Conditions->Optimize_Purification OK Adjust_Conditions Adjust Reaction Parameters: - Increase reaction time - Optimize temperature - Monitor with TLC/IR Check_Conditions->Adjust_Conditions Issue Found Improve_Distillation Improve Distillation Technique: - Ensure high vacuum - Use appropriate temperature Optimize_Purification->Improve_Distillation Issue Found End Improved Yield Optimize_Purification->End OK Dry_Glassware->Check_Reagents Use_Fresh_Reagents->Check_Conditions Adjust_Conditions->Optimize_Purification Improve_Distillation->End

Caption: Troubleshooting workflow for low yield in synthesis.

References

handling and storage guidelines for 2-Methyl-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the safe handling and storage of 2-Methyl-3-methoxybenzoyl chloride (CAS No. 24487-91-0). It also includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an aromatic acyl chloride. It is a reactive intermediate used in the synthesis of various chemical compounds.[1] Its primary application is as a key intermediate in the synthesis of Methoxyfenozide, a selective insect growth regulator.[1][2][3] It is also utilized in the broader chemical synthesis of diverse organic molecules, including pharmaceuticals, due to its ability to introduce the 2-methyl-3-methoxybenzoyl moiety into various substrates.[1][4]

Q2: What are the main hazards associated with this compound?

A2: this compound is a corrosive substance that can cause severe skin burns and eye damage.[5][6] It may also cause an allergic skin reaction.[5] Inhalation of its vapors can be harmful, and it is a lachrymator, meaning it can cause tearing.[6] It is also harmful to aquatic life with long-lasting effects.[5]

Q3: What should I do in case of accidental exposure?

A3: Immediate action is crucial.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin with plenty of water and soap. Seek immediate medical attention.[5][6][7][8][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6][7][8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6][7][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][7][8][9]

Q4: How should this compound be stored?

A4: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6][8][9] It should be stored away from incompatible materials such as water, strong bases, and alcohols.[8] Some sources recommend keeping it under a nitrogen atmosphere due to its moisture sensitivity.[6][8] The storage area should be a corrosives area and locked up or accessible only to authorized personnel.[8]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no yield in acylation reaction Degradation of this compound The compound is moisture-sensitive and can hydrolyze to the corresponding carboxylic acid, which is unreactive under typical acylation conditions. Ensure the reagent was stored under inert, anhydrous conditions. Use a freshly opened bottle or a properly stored aliquot.
Presence of water in the reaction Thoroughly dry all glassware and solvents before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incompatible nucleophile Ensure the nucleophile (amine or alcohol) is suitable for the reaction conditions and is not sterically hindered to a degree that prevents the reaction.
Reaction mixture turns cloudy or a precipitate forms unexpectedly Hydrolysis of the acyl chloride This is a strong indication of water contamination. The precipitate is likely the corresponding carboxylic acid. The experiment should be repeated with strict anhydrous techniques.
Side reaction with solvent Ensure the solvent is inert to acyl chlorides. Protic solvents like alcohols will react.
Difficulty in handling the reagent due to fuming Reaction with atmospheric moisture This compound reacts with moisture in the air, releasing HCl gas which appears as fumes. Handle the reagent in a well-ventilated fume hood and minimize its exposure to the atmosphere. Work quickly and keep the container tightly sealed when not in use.

Handling and Storage Guidelines

Parameter Guideline Source
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (safety goggles with side-shields), and face protection.[5][9]
Wear fire/flame resistant and impervious clothing.[5][9]
Ventilation Handle in a well-ventilated place, preferably in a chemical fume hood.[5][6][8][9]
Storage Temperature Store in a cool place. The recommended storage temperature is often found on the product label.[5][6][8]
Storage Conditions Keep container tightly closed in a dry and well-ventilated place.[5][6][8][9]
Store under an inert atmosphere (e.g., nitrogen) due to moisture sensitivity.[6][8]
Incompatible Materials Water, strong bases, alcohols.[8]
Spill Procedures Evacuate personnel to safe areas. Remove all sources of ignition. Use personal protective equipment. Soak up with inert absorbent material (e.g., sand, silica gel, acid binder). Keep in suitable, closed containers for disposal.[5][7][8]
Disposal Dispose of contents/container to an approved waste disposal plant. Do not let the product enter drains.[5][8]

Experimental Protocol: Synthesis of an Amide using this compound

This protocol describes a general procedure for the acylation of a primary amine.

Materials:

  • This compound

  • Primary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate, dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Slowly add the solution of this compound to the stirred amine solution at 0 °C via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Diagrams

Troubleshooting_Workflow start Problem Encountered low_yield Low or No Reaction Yield start->low_yield e.g. side_reaction Unexpected Side Product or Precipitate start->side_reaction e.g. fuming Reagent is Fuming start->fuming e.g. reagent_degradation Reagent Degradation (Hydrolysis) low_yield->reagent_degradation Possible Cause wet_reagents Wet Solvents/Reagents low_yield->wet_reagents Possible Cause side_reaction->reagent_degradation Possible Cause side_reaction->wet_reagents Possible Cause improper_storage Improper Storage (Moisture Exposure) reagent_degradation->improper_storage Root Cause solution1 Solution: - Use fresh/properly stored reagent - Store under inert gas improper_storage->solution1 solution2 Solution: - Use anhydrous solvents/reagents - Dry glassware thoroughly wet_reagents->solution2 solution3 Solution: - Handle in fume hood - Minimize air exposure air_moisture Reaction with Atmospheric Moisture fuming->air_moisture Cause air_moisture->solution3

Caption: Troubleshooting workflow for experiments involving this compound.

References

troubleshooting failed reactions with 2-Methyl-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Methyl-3-methoxybenzoyl Chloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this reagent.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with an amine/alcohol is showing low to no yield. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in acylation reactions is a common issue that can stem from several factors related to reagent quality, reaction conditions, and substrate reactivity.

Potential Causes & Troubleshooting Steps:

  • Reagent Degradation: this compound is highly susceptible to hydrolysis.[1] Exposure to moisture in the air or in solvents will convert it to the unreactive 2-methyl-3-methoxybenzoic acid.

    • Troubleshooting:

      • Verify Reagent Quality: Before use, check the purity of the benzoyl chloride, for instance by FT-IR to ensure the absence of a broad carboxylic acid O-H peak. A strong C=O stretch should be observed around 1770–1800 cm⁻¹.[1]

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, such as toluene or dichloromethane.[1]

      • Proper Storage: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2][3]

  • Inadequate Reaction Conditions: The reaction may not be proceeding due to suboptimal temperature, reaction time, or the absence of a necessary catalyst or base.

    • Troubleshooting:

      • Temperature: Some reactions may require heating to overcome activation energy barriers. Monitor the reaction progress by TLC or LC-MS and consider a gradual increase in temperature.

      • Reaction Time: Ensure the reaction is running for a sufficient duration. Continue monitoring until the starting material is consumed.

      • Base/Catalyst: For reactions with less nucleophilic amines or alcohols, the addition of a non-nucleophilic base (e.g., pyridine, triethylamine) is often necessary to scavenge the HCl byproduct. In some cases, a catalyst like DMAP can accelerate the reaction.

  • Steric Hindrance: The ortho-methyl group on the benzoyl chloride, in addition to any steric bulk on your nucleophile (amine or alcohol), can significantly slow down the reaction rate.[4][5][6][7]

    • Troubleshooting:

      • Prolonged Reaction Time/Increased Temperature: Allow the reaction to proceed for a longer period or gently heat the reaction mixture.

      • Stronger Nucleophile/Less Hindered Reagent: If possible, consider using a less sterically hindered variant of your nucleophile.

Q2: I am observing the formation of a significant amount of 2-methyl-3-methoxybenzoic acid as a byproduct. Why is this happening and how can I prevent it?

A2: The presence of 2-methyl-3-methoxybenzoic acid is a clear indication of the hydrolysis of your starting material, this compound.[1]

Root Cause Analysis and Prevention:

Source of Moisture Preventative Measures
Atmospheric Moisture Run the reaction under an inert atmosphere (Nitrogen or Argon). Use glassware with tightly sealed septa.
Contaminated Solvents Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane and toluene are commonly used.[1]
Wet Reagents Ensure your amine, alcohol, and any additives (e.g., base) are dry. If necessary, dry them using appropriate methods before addition.

Experimental Workflow for Minimizing Hydrolysis:

cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup A Oven-dry all glassware B Cool glassware under inert gas (N2/Ar) A->B D Assemble glassware under inert atmosphere B->D C Use anhydrous solvents E Add solvent and nucleophile (amine/alcohol) via syringe C->E D->E F Slowly add this compound E->F G Monitor reaction by TLC/LC-MS F->G H Perform aqueous workup only after reaction completion G->H

Anhydrous Reaction Workflow

Q3: My Friedel-Crafts acylation reaction is not working. What are the common pitfalls?

A3: Friedel-Crafts acylation reactions using this compound can be sensitive to the substrate, catalyst, and reaction setup.

Troubleshooting Friedel-Crafts Acylation:

  • Lewis Acid Catalyst Issues: The Lewis acid (e.g., AlCl₃, FeCl₃) is crucial for activating the acyl chloride.[8]

    • Troubleshooting:

      • Use a Fresh, Anhydrous Catalyst: Lewis acids are also highly sensitive to moisture. Use a freshly opened bottle or a properly stored catalyst.

      • Stoichiometry: Ensure you are using a sufficient amount of the Lewis acid. Typically, slightly more than one equivalent is needed as it can complex with the product ketone.

      • Choice of Catalyst: For highly activated aromatic substrates, a milder Lewis acid might be sufficient and can prevent side reactions. For deactivated substrates, a stronger Lewis acid is necessary.

  • Substrate Deactivation: Friedel-Crafts reactions generally fail with strongly deactivated aromatic rings (e.g., those with nitro or cyano groups). The methoxy group on the benzoyl chloride itself is activating, but the reactivity of your aromatic substrate is key.

    • Troubleshooting:

      • Assess Substrate Reactivity: If your aromatic substrate is strongly deactivated, the reaction is unlikely to proceed under standard Friedel-Crafts conditions.

      • Alternative Synthetic Routes: Consider alternative methods to introduce the acyl group, such as a metal-catalyzed cross-coupling reaction.

Logical Flow for Troubleshooting Friedel-Crafts Reactions:

Start Friedel-Crafts Reaction Failed Q1 Is the Lewis Acid Catalyst fresh and anhydrous? Start->Q1 Sol1 Replace with fresh, anhydrous Lewis Acid Q1->Sol1 No Q2 Is the aromatic substrate strongly deactivated? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Consider alternative synthetic routes Q2->Sol2 Yes Q3 Are reaction conditions (solvent, temp.) optimal? Q2->Q3 No A2_Yes Yes A2_No No Sol3 Optimize solvent and temperature Q3->Sol3 No End Consult further literature for specific substrate Q3->End Yes A3_Yes Yes A3_No No Sol3->Start

Friedel-Crafts Troubleshooting Logic

Experimental Protocols

Standard Protocol for Amide Synthesis:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equiv.) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary:

Parameter Value Source/Notes
Molecular Weight 184.62 g/mol [1][9][10][11]
Boiling Point ~257 °C[1][11]
Density ~1.182 g/cm³[1][11]
Purity (Typical) ≥98%[12]
Storage Conditions Store in a dry, cool, well-ventilated place under an inert atmosphere.[2][3]

This technical support guide provides a starting point for . For more specific issues, consulting detailed chemical literature and safety data sheets is always recommended.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-3-methoxybenzoyl chloride. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful synthesis and application of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method for preparing this compound is by reacting its parent carboxylic acid, 2-Methyl-3-methoxybenzoic acid, with a chlorinating agent.[1] Thionyl chloride (SOCl₂) is widely used for this transformation due to its mild reaction conditions and the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification process.[1] The reaction is typically carried out under reflux conditions.[1]

Q2: What is the role of a catalyst, such as DMF, in this reaction?

A2: While the reaction can proceed without a catalyst, adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the rate of conversion of the carboxylic acid to the acyl chloride. The DMF reacts with thionyl chloride to form a Vilsmeier reagent, which is a more powerful acylating agent and facilitates the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by observing the cessation of gas evolution (SO₂ and HCl). For a more precise analysis, you can use infrared (IR) spectroscopy to check for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.[2] Thin-layer chromatography (TLC) can also be used, but care must be taken to minimize hydrolysis of the acyl chloride on the silica plate.[2][3] A common technique is to quench a small aliquot of the reaction mixture with methanol and then run a TLC to observe the formation of the corresponding methyl ester, which is less polar than the starting carboxylic acid.[3]

Q4: this compound is described as moisture-sensitive. What precautions should I take?

A4: this compound readily hydrolyzes back to 2-Methyl-3-methoxybenzoic acid in the presence of water.[1] Therefore, it is crucial to conduct the reaction under anhydrous conditions. This includes using dry glassware, anhydrous solvents, and protecting the reaction from atmospheric moisture with a drying tube or an inert atmosphere (e.g., nitrogen or argon). All subsequent handling and storage should also be under anhydrous conditions.

Q5: What are the typical impurities I might encounter, and how can I remove them?

A5: The most common impurities are unreacted 2-Methyl-3-methoxybenzoic acid and residual thionyl chloride. Excess thionyl chloride can be removed by distillation, often under reduced pressure.[4] If unreacted starting material is present, purification can be achieved by vacuum distillation of the product.[4] Tarry byproducts may also form, which can be removed through distillation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Incomplete reaction. 2. Hydrolysis of the product during work-up. 3. Insufficient amount of chlorinating agent.1. Extend the reaction time or increase the reaction temperature. Ensure adequate mixing. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the work-up and purification under an inert atmosphere. 3. Use a larger excess of the chlorinating agent (e.g., 2-4 equivalents of thionyl chloride).
Product is Contaminated with Starting Material 1. Reaction did not go to completion. 2. Insufficient reflux time or temperature.1. Monitor the reaction more closely (e.g., by IR or quenched TLC) to ensure all starting material is consumed before work-up. 2. Increase the reflux time or temperature. Consider adding a catalytic amount of DMF if not already used.
Difficulty in Removing Excess Thionyl Chloride 1. Thionyl chloride has a relatively high boiling point (76 °C). 2. Formation of azeotropes.1. After the reaction, distill off the excess thionyl chloride under reduced pressure. 2. Add a high-boiling point inert solvent like toluene and distill it off to azeotropically remove the remaining thionyl chloride. Repeat this process 2-3 times.[5]
Product Decomposes During Distillation 1. Distillation temperature is too high. 2. Presence of impurities that catalyze decomposition.1. Purify the product using vacuum distillation to lower the required temperature. 2. Ensure the crude product is free from strong acids or bases before distillation. A preliminary wash with a non-aqueous base might be considered, but with extreme caution to avoid hydrolysis.
The final product is a solid or semi-solid instead of an oil 1. The product has hydrolyzed back to the carboxylic acid, which is a solid.1. Confirm the identity of the product using analytical techniques (e.g., melting point, IR, NMR). If it is the carboxylic acid, the reaction or work-up was not sufficiently anhydrous. The material can be re-subjected to the reaction conditions.

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • 2-Methyl-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)

  • Anhydrous solvent for subsequent reaction (e.g., dichloromethane, THF)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add 2-Methyl-3-methoxybenzoic acid (1.0 eq).

  • Addition of Thionyl Chloride: Under a fume hood, carefully add an excess of thionyl chloride (2.0 - 4.0 eq).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of gases. Continue refluxing for 2-4 hours, or until gas evolution ceases.

  • Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Distill off the excess thionyl chloride. For more efficient removal, apply a vacuum. Alternatively, add anhydrous toluene and distill off the toluene-thionyl chloride azeotrope. Repeat this step if necessary.[5]

  • Purification: The crude this compound can be purified by vacuum distillation.

  • Storage: Store the purified product under an inert atmosphere in a tightly sealed container to prevent hydrolysis.

Quantitative Data Summary

The following tables provide representative data on the synthesis of substituted benzoyl chlorides. Note that optimal conditions for this compound may vary.

Table 1: Effect of Chlorinating Agent and Catalyst on Yield

Starting MaterialChlorinating Agent (eq.)CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3-Methoxy-2-methylbenzoic acidBis(trichloromethyl) carbonate (0.4)Pyridine (0.1)Toluene100-1102-59199CN102584573A[6]
3-Methoxy-2-methylbenzoic acidBis(trichloromethyl) carbonate (0.5)N-methylpyrrolidone (0.2)THF60-702-587.899CN102584573A[6]
3-Nitrobenzoic acidThionyl chloride (~7.7)NoneNeatReflux6~100 (crude)-US08088760B2
Benzoic acidThionyl chloride (3-4)NoneBenzeneReflux3-4Not specified-ResearchGate[2]

Table 2: Physical Properties of this compound

PropertyValue
CAS Number 24487-91-0
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Boiling Point 255-257 °C (at 760 mmHg)
Density ~1.18 g/cm³

Visualizations

Logical Workflow for Optimizing the Synthesis

G cluster_start Start cluster_reaction Reaction Setup cluster_monitoring In-Process Control cluster_workup Work-up & Purification cluster_analysis Analysis & Troubleshooting cluster_end End start Define Goal: High Yield & Purity of This compound reactants Reactants: 2-Methyl-3-methoxybenzoic acid Thionyl Chloride (2-4 eq) start->reactants catalyst Catalyst: DMF (catalytic) reactants->catalyst conditions Conditions: Anhydrous Reflux (e.g., 80-110 °C) catalyst->conditions monitor Monitor Reaction Progress: - Gas Evolution Ceases - IR (Disappearance of -OH) - Quenched TLC (Ester Formation) conditions->monitor remove_socl2 Remove Excess SOCl₂: - Distillation - Azeotropic Distillation (Toluene) monitor->remove_socl2 purify Purify Product: Vacuum Distillation remove_socl2->purify analyze Analyze Final Product: - Purity (GC/NMR) - Identity (IR, NMR) purify->analyze troubleshoot Troubleshoot? analyze->troubleshoot end_ok Successful Synthesis troubleshoot->end_ok No end_fail Identify Issue & Re-optimize troubleshoot->end_fail Yes end_fail->reactants Adjust Parameters: - Time - Temperature - Reagent Ratio

Caption: A logical workflow for the synthesis and optimization of this compound.

Catalytic Cycle of DMF in Acyl Chloride Formation

G dmf DMF (N,N-Dimethylformamide) vilsmeier Vilsmeier Reagent [Active Intermediate] dmf->vilsmeier Reacts with socl2 Thionyl Chloride (SOCl₂) socl2->vilsmeier intermediate1 Acyloxyiminium Intermediate vilsmeier->intermediate1 rcooh 2-Methyl-3-methoxybenzoic acid (R-COOH) rcooh->intermediate1 Nucleophilic attack on Vilsmeier Reagent intermediate1->dmf Releases rcocl This compound (R-COCl) intermediate1->rcocl Decomposition byproducts Byproducts (SO₂, HCl) intermediate1->byproducts

Caption: The catalytic cycle showing the formation of the Vilsmeier reagent from DMF and thionyl chloride.

References

removal of impurities from 2-Methyl-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-3-methoxybenzoyl chloride, focusing on the removal of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities typically arise from the synthesis process and subsequent handling. These can include:

  • Unreacted Starting Material: Residual 2-Methyl-3-methoxybenzoic acid.

  • Hydrolysis Product: 2-Methyl-3-methoxybenzoic acid, formed upon exposure to moisture.[1][2]

  • Excess Chlorinating Agent: Most commonly, residual thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]

  • Side-Reaction Byproducts: Depending on the chlorinating agent used, byproducts such as sulfur-containing compounds from thionyl chloride may be present.[3]

  • Solvent and Catalyst Residues: If a catalyst such as dimethylformamide (DMF) is used, it can sometimes lead to the formation of non-volatile impurities.[4]

Q2: My final product is a dark color. What could be the cause?

A2: A dark coloration in this compound is often indicative of impurities. Potential causes include:

  • Decomposition of Thionyl Chloride: If thionyl chloride is used for the synthesis, it can decompose at elevated temperatures (above 100°C) to sulfur chlorides (S₂Cl₂), sulfur dioxide (SO₂), and chlorine (Cl₂), which can lead to colored impurities.[3]

  • Reaction with Catalysts: Certain catalysts, if used in excess or at high temperatures, can contribute to the formation of colored byproducts.

Q3: How can I remove residual thionyl chloride from my product?

A3: Several methods can be employed to remove excess thionyl chloride:

  • Distillation: Fractional distillation under reduced pressure is a highly effective method.[4][5]

  • Co-evaporation: Adding a dry, inert solvent like toluene and removing it under vacuum can help azeotropically remove traces of thionyl chloride.[6]

  • Chemical Quenching: The addition of formic acid can be used to consume excess thionyl chloride, as the reaction produces only gaseous byproducts (CO, SO₂, HCl).[5]

Q4: Can I wash my this compound with an aqueous base to remove acidic impurities?

A4: Washing with an aqueous base is generally not recommended for purifying the final benzoyl chloride product. Acyl chlorides are highly reactive towards water and will be readily hydrolyzed back to the corresponding carboxylic acid (2-Methyl-3-methoxybenzoic acid).[1][7] This method is more suitable for the work-up of a subsequent reaction where the benzoyl chloride has already been consumed.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low Purity by NMR/GC-MS Incomplete reaction: Presence of starting 2-Methyl-3-methoxybenzoic acid.- Ensure sufficient reaction time and temperature. - Use a slight excess of the chlorinating agent. - Purify the crude product by vacuum distillation.
Hydrolysis: Presence of 2-Methyl-3-methoxybenzoic acid due to moisture.- Handle the product under anhydrous conditions (e.g., nitrogen or argon atmosphere). - Use dry solvents and glassware.
Product is an off-white or yellowish solid/oil Residual chlorinating agent or byproducts. - Remove volatile impurities by distillation under reduced pressure. - Perform co-evaporation with a dry solvent like toluene.[6]
Poor yield in subsequent reactions Presence of impurities inhibiting the reaction. - Re-purify the this compound using vacuum distillation.
Inconsistent reaction outcomes Variable purity of the starting benzoyl chloride. - Establish a consistent purification protocol for the benzoyl chloride before use.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol describes the purification of crude this compound to remove unreacted starting materials and residual chlorinating agents.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask) suitable for vacuum

  • Vacuum pump

  • Heating mantle

  • Dry ice/acetone cold trap

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is thoroughly dried.

  • Place the crude this compound into the round-bottom flask.

  • Connect the apparatus to a vacuum pump, with a cold trap in between to protect the pump from corrosive vapors.

  • Gradually apply vacuum.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

  • Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of this compound is reported to be 130-135 °C at 0.098 MPa.[8]

  • Once the product has been collected, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

  • Store the purified product under an inert atmosphere and protect it from moisture.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage start Crude this compound distillation Vacuum Distillation start->distillation Transfer to distillation apparatus analysis Purity Analysis (NMR, GC-MS) distillation->analysis Collect purified fraction storage Store under Inert Atmosphere analysis->storage If pure

Caption: Workflow for the purification of this compound.

logical_relationship Impurity Troubleshooting Logic cluster_impurities Potential Impurities cluster_solutions Removal Methods issue Impurity Detected acid 2-Methyl-3-methoxybenzoic Acid issue->acid thionyl Residual Thionyl Chloride issue->thionyl side_products Reaction Byproducts issue->side_products distillation Vacuum Distillation acid->distillation Removal anhydrous Strict Anhydrous Conditions acid->anhydrous Prevention thionyl->distillation coevaporation Co-evaporation with Toluene thionyl->coevaporation side_products->distillation

References

challenges in the scale-up of 2-Methyl-3-methoxybenzoyl chloride production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 2-Methyl-3-methoxybenzoyl chloride.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction of 2-Methyl-3-methoxybenzoic acid.- Ensure the chlorinating agent (e.g., thionyl chloride) is used in excess. - Verify the reaction temperature is optimal for the chosen chlorinating agent. For thionyl chloride, refluxing is common.[1] - Confirm the absence of water, as it can hydrolyze the product back to the carboxylic acid.[2][3]
Degradation of the product during workup or purification.- If using distillation for purification, perform it under vacuum to avoid high temperatures that can cause decomposition. The boiling point is approximately 257 °C at atmospheric pressure.[1][4] - Minimize exposure of the crude and purified product to atmospheric moisture.[3]
Product is Contaminated with Starting Material (2-Methyl-3-methoxybenzoic acid) Insufficient amount of chlorinating agent.- Increase the molar ratio of the chlorinating agent to the carboxylic acid.
Reaction time is too short.- Extend the reaction time and monitor the reaction progress using techniques like TLC (after quenching a sample with an alcohol to form the stable ester) or in-situ IR spectroscopy.[3]
Formation of Dark-Colored Impurities Reaction temperature is too high, leading to decomposition.- Carefully control the reaction temperature, especially during the addition of reagents. - For sensitive substrates, consider using a milder chlorinating agent like oxalyl chloride at lower temperatures.[1]
Presence of impurities in the starting material.- Ensure the 2-Methyl-3-methoxybenzoic acid is of high purity before starting the reaction.
Difficulty in Removing Excess Thionyl Chloride Thionyl chloride is a high-boiling liquid (76 °C).- Remove excess thionyl chloride by distillation. - For scale-up, a common technique is to add a high-boiling inert solvent like toluene and distill off the azeotrope of toluene and thionyl chloride.
Side Reaction: Chlorination of the Methyl Group Reaction conditions are too harsh (e.g., prolonged heating at high temperatures).- While less common for benzoyl chloride synthesis from benzoic acids, it can occur with some substrates when using thionyl chloride.[5] Optimize reaction time and temperature to favor the formation of the acyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most prevalent method for both laboratory and industrial scale is the reaction of 2-Methyl-3-methoxybenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a very common choice due to the formation of gaseous byproducts (SO₂ and HCl), which can simplify the initial purification stages.[1] Oxalyl chloride is another effective alternative.[1]

Q2: What are the primary safety concerns when working with thionyl chloride on a larger scale?

A2: Thionyl chloride is toxic and corrosive. The reaction evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are also toxic and corrosive.[6] Therefore, the reaction must be carried out in a well-ventilated fume hood or a closed reactor system equipped with a scrubber to neutralize these acidic gases. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

Q3: My final product is always slightly yellow. How can I obtain a colorless product?

A3: A yellow tint can indicate the presence of impurities. To obtain a colorless product, consider the following:

  • High-Purity Starting Material: Ensure your 2-Methyl-3-methoxybenzoic acid is as pure as possible.

  • Controlled Reaction Temperature: Avoid excessive heating, which can lead to side reactions and decomposition.

  • Efficient Purification: Vacuum distillation is a common method for purifying benzoyl chlorides.[7] A fractional distillation setup can improve the separation from colored impurities.

Q4: Can I use an alternative to thionyl chloride to avoid the harsh byproducts?

A4: Yes, several alternatives exist. Oxalyl chloride is a common choice that also produces gaseous byproducts (CO, CO₂, and HCl) but can sometimes be used under milder conditions. For a "greener" and safer approach, bis(trichloromethyl) carbonate (triphosgene) can be used as a solid, safer alternative to phosgene and can be effective in the presence of a catalyst.[8][9]

Q5: How can I monitor the progress of the reaction?

A5: Monitoring the reaction is crucial for optimizing yield and purity.

  • Gas Evolution: The reaction is often considered complete when the evolution of gaseous byproducts (SO₂ and HCl with thionyl chloride) ceases.

  • Thin-Layer Chromatography (TLC): Acyl chlorides are highly reactive and can hydrolyze on a standard silica TLC plate, giving a misleading result.[3] A common practice is to take a small aliquot of the reaction mixture, quench it with an alcohol (like methanol or ethanol) to form the corresponding stable ester, and then run a TLC of the ester against the starting carboxylic acid.

  • Infrared (IR) Spectroscopy: You can monitor the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (typically around 1770-1810 cm⁻¹).

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution), add 2-Methyl-3-methoxybenzoic acid.

  • Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the flask at room temperature. The reaction is exothermic and will begin to evolve gas.

  • Reaction: Heat the mixture to reflux and maintain this temperature until the gas evolution ceases. The reaction time will depend on the scale.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction that distills at the appropriate temperature and pressure.

Visualization

experimental_workflow start Start: 2-Methyl-3-methoxybenzoic acid reagents Add excess Thionyl Chloride (SOCl2) start->reagents reaction Reflux until gas evolution ceases reagents->reaction workup Remove excess SOCl2 via distillation reaction->workup purification Vacuum Distillation workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes degradation Product Degradation? low_yield->degradation No increase_reagent Increase Chlorinating Agent incomplete_reaction->increase_reagent Yes extend_time Extend Reaction Time incomplete_reaction->extend_time No vacuum_distill Use Vacuum Distillation degradation->vacuum_distill Yes check_purity Check Starting Material Purity degradation->check_purity No

Caption: Troubleshooting logic for low yield issues.

References

preventing hydrolysis of 2-Methyl-3-methoxybenzoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-methoxybenzoyl chloride. Our aim is to help you mitigate common challenges, particularly the prevention of hydrolysis, to ensure the success of your reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in chemical reactions.

Issue Potential Cause Recommended Solution
Low or no product yield in acylation reaction Hydrolysis of this compound due to residual water in the reaction setup.Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents, and if necessary, dry solvents using appropriate methods such as distillation over a drying agent or passing through a column of activated alumina.
Formation of 2-Methyl-3-methoxybenzoic acid as a major byproduct Presence of moisture in the starting materials or solvents, or exposure of the reaction to atmospheric moisture.In addition to using anhydrous solvents, ensure all other reagents are free of water. Perform the reaction under a positive pressure of an inert gas. Add reagents via a syringe through a septum to minimize exposure to air.
Inconsistent reaction rates or product purity The reaction is sensitive to temperature fluctuations, which can affect the rate of the desired reaction versus the rate of hydrolysis.Maintain a consistent and controlled reaction temperature using a cryostat or an ice/salt bath for low-temperature reactions, or an oil bath with a temperature controller for elevated temperatures. A patent for a similar synthesis suggests maintaining a temperature between 10-25°C.
Reaction stalls or proceeds slowly The hydrogen chloride (HCl) byproduct generated during the acylation reaction can protonate the nucleophile, reducing its reactivity.Add a non-nucleophilic base, often referred to as an acid scavenger, to the reaction mixture. Common choices include triethylamine (TEA) or pyridine. These bases will neutralize the HCl as it is formed.
Difficulty in isolating the desired product from the reaction mixture The presence of both the desired product and the hydrolysis byproduct (2-Methyl-3-methoxybenzoic acid) can complicate purification.If hydrolysis has occurred, the resulting carboxylic acid can be removed by washing the organic phase with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will convert the carboxylic acid into its water-soluble salt, which can then be separated in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during a reaction?

A1: The primary cause of degradation is hydrolysis. Acyl chlorides, including this compound, are highly reactive towards water. This reaction converts the acyl chloride into the corresponding carboxylic acid (2-Methyl-3-methoxybenzoic acid) and hydrochloric acid (HCl), which can interfere with your desired chemical transformation.[1]

Q2: How can I minimize the hydrolysis of this compound?

A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (water-free) conditions throughout your experiment. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere such as nitrogen or argon. The use of an acid scavenger is also highly recommended to neutralize the HCl byproduct.

Q3: What are the best solvents to use for reactions with this compound?

A3: Aprotic and non-polar or weakly polar solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are commonly used solvents for reactions involving acyl chlorides. It is critical that these solvents are anhydrous.

Q4: What is an acid scavenger and why is it important?

A4: An acid scavenger is a base added to a reaction to neutralize any acid that is formed as a byproduct. In the case of acylation reactions with this compound, the byproduct is hydrochloric acid (HCl). This HCl can protonate your nucleophile, rendering it unreactive. An acid scavenger, such as triethylamine or pyridine, will react with the HCl, preventing this from happening and driving your desired reaction to completion.

Q5: How do the substituents (2-methyl and 3-methoxy) on the benzoyl chloride affect its reactivity and stability?

A5: The methoxy group at the 3-position is an electron-donating group, which can influence the electronic properties of the carbonyl group. The methyl group at the 2-position introduces some steric hindrance around the reactive center. This steric hindrance can sometimes slow down the rate of nucleophilic attack, including hydrolysis, compared to unhindered benzoyl chlorides.

Estimated Relative Hydrolysis Rate in Different Solvents

Solvent Relative Hydrolysis Rate Rationale
WaterVery HighWater is a protic, polar solvent and a direct reactant in the hydrolysis reaction.
Methanol/EthanolHighProtic solvents that can participate in solvolysis (alcoholysis), a similar reaction to hydrolysis.
Tetrahydrofuran (THF)LowAprotic ether; less polar than alcohols. However, it can absorb atmospheric moisture if not properly dried.
Dichloromethane (DCM)Very LowAprotic and relatively non-polar. A good choice for minimizing hydrolysis, provided it is anhydrous.
TolueneVery LowAprotic and non-polar. An excellent choice for maintaining anhydrous conditions.

Experimental Protocols

General Protocol for Acylation using this compound

This protocol provides a general framework for an acylation reaction, for example, the esterification of an alcohol, while minimizing the risk of hydrolysis.

Materials:

  • This compound

  • Alcohol (or other nucleophile)

  • Anhydrous dichloromethane (DCM) or anhydrous tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (distilled from a suitable drying agent)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation of Reaction Setup:

    • Assemble the oven-dried glassware under a stream of inert gas. A round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a gas inlet is a standard setup.

    • Maintain a positive pressure of the inert gas throughout the reaction.

  • Addition of Reagents:

    • Dissolve the alcohol (1 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM in the round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate, dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

    • Transfer the this compound solution to the dropping funnel using a cannula or a dry syringe.

  • Reaction:

    • Add the this compound solution dropwise to the stirred alcohol solution at 0 °C over a period of 15-30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acyl chloride and the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure acylated product.

Visualizations

Hydrolysis_Mechanism acyl_chloride 2-Methyl-3-methoxybenzoyl Chloride intermediate Tetrahedral Intermediate acyl_chloride->intermediate Nucleophilic Attack water Water (H₂O) water->intermediate carboxylic_acid 2-Methyl-3-methoxybenzoic Acid intermediate->carboxylic_acid Elimination of Cl⁻ hcl HCl intermediate->hcl Proton Transfer

Caption: Hydrolysis mechanism of this compound.

Experimental_Workflow start Start: Oven-dried Glassware under Inert Gas (N₂ or Ar) add_reagents Dissolve Nucleophile & Acid Scavenger in Anhydrous Solvent start->add_reagents cool Cool to 0 °C add_reagents->cool add_acyl Dropwise Addition of Acyl Chloride Solution cool->add_acyl prepare_acyl Dissolve 2-Methyl-3-methoxybenzoyl Chloride in Anhydrous Solvent prepare_acyl->add_acyl react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acyl->react workup Aqueous Work-up (NaHCO₃, HCl, Brine) react->workup purify Purification (e.g., Column Chromatography) workup->purify end End: Pure Product purify->end

Caption: Recommended workflow for acylation reactions.

References

safety precautions for working with 2-Methyl-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-3-methoxybenzoyl chloride (CAS No. 24487-91-0).

Safety First: Hazard Summary

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[1][2] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.[1][3]

Hazard Identification:

Hazard StatementClassification
H314Causes severe skin burns and eye damage.
H317May cause an allergic skin reaction.
H412Harmful to aquatic life with long lasting effects.

Data sourced from multiple safety data sheets.[1][2]

Personal Protective Equipment (PPE) Workflow

Proper PPE is mandatory when handling this compound. The following diagram outlines the recommended PPE workflow.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Fire/flame resistant lab coat gloves Chemical impermeable gloves (inspect before use) lab_coat->gloves Don goggles Tightly fitting safety goggles with side-shields gloves->goggles Don face_shield Face shield (as needed) goggles->face_shield Consider respirator Full-face respirator (if exposure limits are exceeded) face_shield->respirator Assess Need end Begin Work respirator->end start Start start->lab_coat Don Reactivity_Pathway cluster_nucleophiles Nucleophiles cluster_products Products reagent 2-Methyl-3-methoxybenzoyl chloride alcohol Alcohol (R-OH) reagent->alcohol attacks amine Amine (R-NH2) reagent->amine attacks water Water (H2O) reagent->water attacks ester Ester alcohol->ester forms amide Amide amine->amide forms acid Carboxylic Acid water->acid forms (hydrolysis)

References

Validation & Comparative

A Comparative Guide to 2-Methyl-3-methoxybenzoyl Chloride and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate acylating agent is paramount to achieving desired reaction outcomes, including yield, selectivity, and reaction kinetics. This guide provides a comprehensive comparison of 2-Methyl-3-methoxybenzoyl chloride with other commonly employed acylating agents. We will delve into their relative reactivity, present supporting experimental data from literature, and provide detailed experimental protocols for comparative analysis.

Introduction to this compound

This compound is an aromatic acyl chloride characterized by the presence of a methyl group at the ortho position and a methoxy group at the meta position relative to the acyl chloride functionality.[1][2] Its chemical formula is C₉H₉ClO₂.[2] This substitution pattern imparts specific steric and electronic properties that influence its reactivity in nucleophilic acyl substitution reactions.[1] The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles, leading to the formation of esters, amides, and other carbonyl derivatives.[1][3]

This reagent is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] A notable application is in the production of the insecticide Methoxyfenozide, where it is used to introduce the 2-methyl-3-methoxybenzoyl moiety.[4][5]

Comparison with Other Acylating Agents

The reactivity of an acylating agent is a critical factor in its selection for a particular transformation. Acyl chlorides are generally among the most reactive acylating agents, followed by acid anhydrides, esters, and amides. This reactivity hierarchy is primarily dictated by the leaving group's ability; a better leaving group results in a more reactive acylating agent.

To provide a quantitative comparison, we will consider the hypothetical acylation of a primary alcohol, benzyl alcohol, with this compound and other selected acylating agents. The expected trend in reactivity and typical yields are summarized in the table below.

Quantitative Data Summary
Acylating AgentStructureRelative ReactivityTypical Reaction Time (hours)Expected Yield (%)Byproduct
This compound High1-390-95HCl
Benzoyl chlorideVery High0.5-295-99HCl
4-Nitrobenzoyl chlorideVery High0.5-1.596-99HCl
Acetic AnhydrideModerate4-885-90Acetic acid
Benzoic AnhydrideModerate5-1080-88Benzoic acid

Note: The data presented in this table is a synthesis of typical outcomes for acylation reactions and should be considered illustrative. Actual results will vary depending on the specific substrate and reaction conditions.

Discussion of Comparative Reactivity
  • Substituted Benzoyl Chlorides: The electronic nature of the substituents on the aromatic ring of benzoyl chloride significantly influences its reactivity. Electron-withdrawing groups, such as the nitro group in 4-nitrobenzoyl chloride, increase the electrophilicity of the carbonyl carbon, leading to a higher reaction rate compared to unsubstituted benzoyl chloride. Conversely, electron-donating groups would decrease reactivity. In the case of this compound, the methoxy group is electron-donating by resonance but electron-withdrawing by induction, while the methyl group is weakly electron-donating. The ortho-methyl group also introduces steric hindrance, which can slightly decrease the reaction rate compared to a less hindered acyl chloride like benzoyl chloride.[1]

  • Acyl Chlorides vs. Acid Anhydrides: Acyl chlorides are generally more reactive than their corresponding acid anhydrides.[6][7] This is because the chloride ion is a better leaving group than a carboxylate anion.[7] Reactions with acyl chlorides are often faster and can be carried out under milder conditions.[8] However, acid anhydrides, such as acetic anhydride, are often preferred in industrial settings because they are less corrosive, less sensitive to moisture, and produce a less hazardous byproduct (a carboxylic acid) compared to the hydrogen chloride generated from acyl chlorides.[7][8]

Experimental Protocols

To facilitate the direct comparison of acylating agents, a standardized experimental protocol is essential. Below is a general procedure for the acylation of benzyl alcohol that can be adapted for different acylating agents.

General Protocol for the Acylation of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • Acylating agent (e.g., this compound, benzoyl chloride, or acetic anhydride)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Base (e.g., triethylamine or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve benzyl alcohol (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1 equivalents) to the solution and cool the flask in an ice bath.

  • Slowly add the acylating agent (1.05 equivalents) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester.

For a comparative study, it is crucial to maintain identical reaction conditions, including temperature, concentration, and stoichiometry, for each acylating agent being tested.

Visualizing the Workflow: Synthesis of Methoxyfenozide

To illustrate a practical application of this compound, the following diagram outlines the key steps in the synthesis of the insecticide Methoxyfenozide.

Methoxyfenozide_Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Condensation cluster_step3 Step 3: Final Acylation A 2-Methyl-3-methoxybenzoic acid C This compound A->C Chlorination B Thionyl Chloride B->C E N'-(tert-butyl)-2-methyl-3-methoxybenzohydrazide C->E Acylation D tert-Butylhydrazine D->E G Methoxyfenozide E->G Acylation F 3,5-Dimethylbenzoyl chloride F->G

Caption: A simplified workflow for the synthesis of Methoxyfenozide, highlighting the role of this compound.

Logical Relationship: Reactivity vs. Selectivity

The choice of an acylating agent often involves a trade-off between reactivity and selectivity. Highly reactive agents are not always the most selective.

Reactivity_Selectivity A High Reactivity (e.g., Acyl Chlorides) B Low Selectivity A->B often leads to C Low Reactivity (e.g., Esters) D High Selectivity C->D often allows for

Caption: The general relationship between the reactivity and selectivity of acylating agents.

Conclusion

This compound is a valuable acylating agent with a reactivity profile influenced by its unique substitution pattern. While acyl chlorides as a class offer high reactivity, the choice of a specific agent requires careful consideration of factors such as steric hindrance, electronic effects, and the desired reaction selectivity. For applications where high reactivity is paramount, substituted benzoyl chlorides are excellent choices. In contrast, when milder conditions and less hazardous byproducts are a priority, acid anhydrides present a viable alternative. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to make informed decisions in the selection of acylating agents for their synthetic endeavors.

References

A Comparative Guide to Analytical Methods for Validating the Purity of 2-Methyl-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Methyl-3-methoxybenzoyl chloride purity, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of the final product. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and supporting data to aid researchers in choosing the most suitable method for their specific requirements.

Introduction to Purity Validation

This compound is synthesized from 2-Methyl-3-methoxybenzoic acid using chlorinating agents like thionyl chloride or oxalyl chloride.[1] Due to the reactive nature of the acyl chloride functional group, direct analysis can be challenging.[5] Potential impurities in the final product may include the unreacted starting carboxylic acid, residual chlorinating agents and their byproducts, and products of hydrolysis. Therefore, robust analytical methods are required to accurately quantify the purity of this compound and to detect and quantify any impurities.

Comparison of Key Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the required level of accuracy and precision, the nature of potential impurities, available instrumentation, and the desired sample throughput. The following table summarizes the key performance characteristics of the most common analytical techniques for this purpose.

Analytical Method Principle Primary Use Advantages Disadvantages
Quantitative ¹H-NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard of the analyte.Non-destructive, provides structural information, highly accurate and precise.Lower sensitivity compared to chromatographic methods, requires a certified internal standard.
HPLC-UV (Derivatization) Chromatographic separation of the derivatized analyte followed by UV detection.Quantification of the main component and impurities.High sensitivity and selectivity, suitable for trace analysis.Indirect method requiring a derivatization step, which can introduce errors.
GC-FID/MS (Derivatization) Chromatographic separation of a volatile derivative in the gas phase, detected by Flame Ionization (FID) or Mass Spectrometry (MS).Analysis of volatile impurities and quantification of the main component.High resolution and sensitivity, MS provides structural confirmation.Requires derivatization to a more stable and volatile compound, potential for thermal degradation.
Titration Neutralization of acidic components.Determination of total acidity and estimation of the acyl chloride content.Simple, inexpensive, and does not require sophisticated instrumentation.Lacks specificity, cannot distinguish between the acyl chloride and other acidic impurities.
FTIR Spectroscopy Absorption of infrared radiation by specific functional groups.Qualitative identification and confirmation of the acyl chloride functional group.Fast and provides structural information.Not a quantitative method for purity assessment.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for acyl chlorides and can be adapted and validated for this compound.

Quantitative ¹H-NMR (qNMR) Spectroscopy

This method allows for the direct determination of the absolute purity of this compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation s1 Accurately weigh ~10 mg of this compound s2 Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride) s3 Dissolve both in a known volume of deuterated chloroform (CDCl3) a1 Transfer solution to an NMR tube s3->a1 a2 Acquire ¹H-NMR spectrum (e.g., 400 MHz spectrometer) p1 Phase and baseline correct the spectrum a2->p1 p2 Integrate a well-resolved signal of the analyte and the internal standard p3 Calculate purity using the standard qNMR equation

qNMR workflow for purity determination.

Key Parameters:

  • Internal Standard: Maleic anhydride or another suitable certified reference material with non-overlapping signals.

  • Solvent: Chloroform-d (CDCl₃) is a common choice.

  • Spectrometer: 400 MHz or higher for better signal dispersion.

  • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) is crucial for accurate quantification.

Data Presentation:

Parameter Value
Analyte Signal (Integral)User-defined
Internal Standard Signal (Integral)User-defined
Analyte Molar Mass ( g/mol )184.62
Internal Standard Molar Mass ( g/mol )98.06
Analyte Weight (mg)User-defined
Internal Standard Weight (mg)User-defined
Internal Standard Purity (%)>99.5%
Calculated Purity (%) Calculated Value
High-Performance Liquid Chromatography (HPLC) with UV Detection (Derivatization Method)

Due to the high reactivity of this compound, a pre-column derivatization step is recommended to form a stable derivative that can be readily analyzed by reverse-phase HPLC. Derivatization with 2-nitrophenylhydrazine is a suitable approach for acyl chlorides.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Derivatization cluster_analysis HPLC Analysis cluster_quant Quantification s1 Prepare a standard solution of This compound in acetonitrile s2 Add 2-nitrophenylhydrazine solution s3 Incubate to allow for complete derivatization a1 Inject the derivatized sample into the HPLC system s3->a1 a2 Separate on a C18 column with a suitable mobile phase a3 Detect the derivative using a UV detector q1 Construct a calibration curve with derivatized standards a3->q1 q2 Determine the concentration in the sample

HPLC with derivatization workflow.

Key Parameters:

  • Derivatizing Agent: 2-nitrophenylhydrazine.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

  • Detection: UV at a wavelength appropriate for the derivative (e.g., around 395 nm).

  • Flow Rate: Typically 1.0 mL/min.

Data Presentation:

Parameter Method Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) Typically in the low ppm range
Limit of Quantification (LOQ) Typically in the mid to high ppm range
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Gas Chromatography (GC) with FID or MS Detection (Derivatization Method)

Similar to HPLC, direct injection of the highly reactive this compound into a hot GC inlet can lead to degradation. A common approach is to derivatize it to a more stable and volatile ester, for example, by reaction with methanol to form methyl 2-methyl-3-methoxybenzoate.

Experimental Workflow:

GC_Workflow cluster_prep Sample & Derivatization cluster_analysis GC Analysis cluster_quant Quantification s1 Dissolve a known amount of sample in a suitable solvent (e.g., dichloromethane) s2 Add methanol and a catalyst (e.g., pyridine) s3 Allow the reaction to proceed to completion a1 Inject the derivatized sample into the GC system s3->a1 a2 Separate on a suitable capillary column (e.g., DB-5ms) a3 Detect using FID or MS q1 Use an internal standard for quantification a3->q1 q2 Determine the purity based on the peak area of the methyl ester derivative

GC with derivatization workflow.

Key Parameters:

  • Derivatizing Agent: Methanol.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-1, DB-5ms).[6]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: Optimized to ensure volatilization without degradation.

  • Oven Temperature Program: A temperature gradient to ensure good separation of the derivative from any impurities.

  • Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification and quantification.

Data Presentation:

Parameter Method Performance
Linearity (r²) > 0.998
Limit of Detection (LOD) Sub-ppm levels are achievable
Limit of Quantification (LOQ) Low ppm levels
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%

Conclusion

The validation of this compound purity can be effectively achieved through several analytical techniques.

  • qNMR stands out as a primary method for obtaining an absolute purity value without the need for a specific reference standard of the analyte itself. Its non-destructive nature is also a significant advantage.

  • Derivatization followed by HPLC-UV is a highly sensitive and robust method for routine quality control, allowing for the accurate quantification of the main component and the detection of trace impurities.

  • GC-FID/MS after derivatization offers excellent separation efficiency and the definitive identification of impurities through mass spectrometry, making it a powerful tool for in-depth purity profiling and method validation.

  • Titration and FTIR serve as valuable complementary techniques for a quick estimation of total acidity and for the confirmation of the functional group identity, respectively.

The selection of the most appropriate method will be guided by the specific analytical needs, regulatory requirements, and the available resources of the laboratory. For comprehensive characterization, a combination of these methods is often employed to provide a complete picture of the purity and impurity profile of this compound.

References

A Comparative Analysis of the Reactivity of Benzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of various substituted benzoyl chloride derivatives. The following sections present quantitative data on reaction rates, detailed experimental protocols for key reactivity assays, and visualizations of the underlying reaction mechanisms to facilitate a deeper understanding of structure-activity relationships.

Quantitative Data on Reactivity

The reactivity of benzoyl chloride and its derivatives is significantly influenced by the nature of the substituents on the aromatic ring and the solvent system used. The following tables summarize key kinetic data from solvolysis and aminolysis studies.

Table 1: Rate Constants for Solvolysis of p-Substituted Benzoyl Chlorides

The solvolysis of para-substituted benzoyl chlorides often proceeds through a spectrum of mechanisms ranging from SN1 to SN2, depending on the electronic nature of the substituent and the nucleophilicity of the solvent. Electron-donating groups tend to favor the SN1 pathway by stabilizing the intermediate benzoyl cation, while electron-withdrawing groups favor the SN2 pathway.[1][2]

Substituent (Z)SolventRate Constant (k, s⁻¹) at 25°CReference
p-OCH₃97% w/w hexafluoroisopropanol-water (97H)1.8 x 10⁻¹[1]
p-CH₃97% w/w hexafluoroisopropanol-water (97H)2.5 x 10⁻³[1]
H97% w/w hexafluoroisopropanol-water (97H)1.2 x 10⁻⁴[1]
p-Cl97% w/w hexafluoroisopropanol-water (97H)2.1 x 10⁻⁵[1]
p-NO₂97% w/w hexafluoroisopropanol-water (97H)1.5 x 10⁻⁷[3]
p-OCH₃Acetic Acid1.5 x 10⁻²[1]
HAcetic Acid1.4 x 10⁻⁶[1]
p-ClAcetic Acid2.0 x 10⁻⁷[1]
p-OCH₃Formic Acid1.1 x 10⁻¹[1]
HFormic Acid1.1 x 10⁻⁴[1]
p-ClFormic Acid1.5 x 10⁻⁵[1]

Table 2: Hammett Correlations for Solvolysis of Benzoyl Chloride Derivatives

Hammett plots, which correlate the logarithm of the reaction rate constant with a substituent constant (σ), provide insight into the electronic effects on the reaction mechanism. In the solvolysis of benzoyl chlorides, U-shaped Hammett plots are often observed in mixed aqueous solvents, indicating a change in mechanism from SN1 for electron-donating groups (negative ρ) to SN2 for electron-withdrawing groups (positive ρ).[1][2]

Solventρ (rho) valueMechanistic InterpretationReference
50% acetone-waterU-shaped plotCationic pathway for e⁻-donating groups, addition-elimination for e⁻-withdrawing groups[1]
50% ethanol-waterU-shaped plotCationic pathway for e⁻-donating groups, addition-elimination for e⁻-withdrawing groups[1]
97% w/w hexafluoroisopropanol-waterApprox. linear (negative slope)Predominantly cationic (SN1-like) mechanism[1]
Anionic Micelles (SDS)≈ 1Associative mechanism[4]
Cationic Micelles (CTACl)≈ 4Associative mechanism[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the reactivity of benzoyl chloride derivatives.

Protocol 1: Determination of Solvolysis Rate Constants by Conductimetric Method

This method is suitable for following the progress of solvolysis reactions that produce ions, leading to a change in the conductivity of the solution.

Materials:

  • Substituted benzoyl chloride

  • High-purity solvent (e.g., 97% w/w hexafluoroisopropanol-water)

  • Conductivity meter with a suitable probe

  • Thermostatted water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the benzoyl chloride derivative in a dry, inert solvent (e.g., acetone).

  • Equilibrate the reaction solvent in the thermostatted water bath to the desired temperature (e.g., 25.0 ± 0.1 °C).

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Place a known volume of the reaction solvent into a reaction vessel equipped with the conductivity probe and allow it to thermally equilibrate.

  • Initiate the reaction by injecting a small aliquot of the benzoyl chloride stock solution into the reaction solvent with vigorous stirring. The final substrate concentration should be low (e.g., < 10⁻³ M) to ensure first-order kinetics.[1]

  • Record the change in conductivity over time. Data is typically collected at preset time intervals using a digital voltmeter.[1]

  • The first-order rate constant (k) is determined by fitting the conductivity-time data to a first-order rate equation.

Protocol 2: Determination of Aminolysis Rate Constants by UV-Vis Spectrophotometry

This method is applicable when the product of the aminolysis reaction has a different UV-Vis absorption spectrum from the reactants.

Materials:

  • Substituted benzoyl chloride

  • Amine nucleophile (e.g., p-nitroaniline)

  • Aprotic solvent (e.g., methylene chloride)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Syringes and volumetric glassware

Procedure:

  • Prepare stock solutions of the benzoyl chloride derivative and the amine in the chosen solvent.

  • Set the spectrophotometer to monitor the absorbance at a wavelength where the product shows maximum absorbance and the reactants have minimal absorbance.

  • Equilibrate the cuvette containing a known concentration of the amine solution in the thermostatted cell holder of the spectrophotometer.

  • Initiate the reaction by injecting a small volume of the benzoyl chloride stock solution into the cuvette. The concentration of the amine should be in large excess to ensure pseudo-first-order conditions.

  • Record the change in absorbance over time.

  • The pseudo-first-order rate constant (k') is obtained from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

  • The second-order rate constant is then calculated by dividing k' by the concentration of the amine.

Visualizations of Reaction Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental workflows discussed in this guide.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis stock_sol Prepare Stock Solution of Benzoyl Chloride Derivative initiate Inject Stock Solution into Solvent stock_sol->initiate solvent_prep Prepare High-Purity Reaction Solvent thermo Thermostat Reaction Vessel and Solvent solvent_prep->thermo thermo->initiate monitor Monitor Reaction Progress (Conductivity or Absorbance) initiate->monitor data_acq Record Data vs. Time monitor->data_acq kinetic_fit Fit Data to Kinetic Model data_acq->kinetic_fit rate_const Determine Rate Constant (k) kinetic_fit->rate_const

Caption: General experimental workflow for kinetic studies.

sn1_mechanism reactant Substituted Benzoyl Chloride intermediate Acylium Cation Intermediate (Resonance Stabilized) reactant->intermediate Slow, RDS -Cl⁻ product Solvolysis Product intermediate->product Fast + Nucleophile nucleophile Nucleophile (Solvent) nucleophile->intermediate

Caption: SN1 pathway for benzoyl chloride solvolysis.

sn2_mechanism reactant Substituted Benzoyl Chloride ts Tetrahedral Intermediate (Transition State) reactant->ts Nucleophilic Attack product Substitution Product ts->product Leaving Group Departure (-Cl⁻) nucleophile Nucleophile nucleophile->reactant

Caption: SN2 (associative) pathway for nucleophilic acyl substitution.

hammett_plot_logic substituent Substituent Electronic Effect sigma Hammett Constant (σ) substituent->sigma logk log(k/k₀) sigma->logk Linear Free-Energy Relationship rho Reaction Constant (ρ) logk->rho Slope of Plot mechanism Reaction Mechanism Insight rho->mechanism

Caption: Logical relationship in Hammett analysis.

References

A Comparative Guide to the Synthetic Routes of 2-Methyl-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2-Methyl-3-methoxybenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The following sections detail the methodologies, present comparative quantitative data, and provide standardized experimental protocols for the validated synthetic pathways.

Introduction

This compound is a crucial building block in organic synthesis, most notably as a precursor for the insecticide Methoxyfenozide.[1] The efficiency, scalability, and environmental impact of its synthesis are critical considerations for its application in research and development. This guide evaluates the most common methods for the preparation of this compound: the chlorination of 2-Methyl-3-methoxybenzoic acid and a Grignard reagent-based approach.

Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through two distinct pathways: the direct chlorination of the corresponding carboxylic acid and a Grignard-based method. The choice of route often depends on the desired scale, available reagents, and purification requirements.

Route 1: Chlorination of 2-Methyl-3-methoxybenzoic acid

The most conventional approach involves the conversion of 2-Methyl-3-methoxybenzoic acid to its acyl chloride derivative using various chlorinating agents.[1] The most frequently employed reagents are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), and bis(trichloromethyl) carbonate (triphosgene).[1][3]

Route 2: Grignard Reagent Synthesis

An alternative method utilizes a Grignard reagent, specifically 2-methyl-3-methoxyphenyl magnesium chloride, which is then reacted with an electrophilic carbonyl source such as triphosgene to yield the desired acyl chloride.[1][3] This approach is often considered a greener alternative with milder reaction conditions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the different synthetic routes to this compound.

Synthetic RouteReagentTypical Yield (%)Purity (%)Reaction Time (h)Key Byproducts
Chlorination of 2-Methyl-3-methoxybenzoic acid Thionyl chloride (SOCl₂)~90 (estimated for similar substrates)High2-4SO₂, HCl (gaseous)
Oxalyl chloride ((COCl)₂)>95 (estimated for similar substrates)High1-2CO, CO₂, HCl (gaseous)
Bis(trichloromethyl) carbonate (Triphosgene)91992-3HCl
Grignard Reagent Synthesis 2-methyl-3-methoxyphenyl magnesium chloride + TriphosgeneNot explicitly stated98.92-3MgCl₂

Experimental Protocols

Route 1: Chlorination using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of acyl chlorides from carboxylic acids.

Materials:

  • 2-Methyl-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Methyl-3-methoxybenzoic acid.

  • Add anhydrous toluene to the flask.

  • Add a catalytic amount of DMF to the suspension.

  • Slowly add thionyl chloride (1.5 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The crude this compound is obtained as an oil and can be purified by vacuum distillation.

Route 2: Grignard Reagent Synthesis with Triphosgene

This protocol is based on a patented procedure.[3]

Materials:

  • 2-Methyl-3-methoxychlorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Tetrahydrofuran (THF, anhydrous)

  • Bis(trichloromethyl) carbonate (triphosgene)

  • Toluene (anhydrous)

  • Triethylamine (catalyst)

Procedure: Part A: Preparation of the Grignard Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.

  • Add a small amount of a solution of 2-Methyl-3-methoxychlorobenzene in anhydrous THF to initiate the reaction.

  • Once the reaction has started, add the remaining 2-Methyl-3-methoxychlorobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Synthesis of this compound

  • In a separate flame-dried, three-necked round-bottom flask, dissolve bis(trichloromethyl) carbonate and triethylamine in anhydrous toluene.

  • Cool the solution to 10-25°C under a nitrogen atmosphere.

  • Synchronously add the prepared Grignard reagent solution and a solution of bis(trichloromethyl) carbonate in toluene to the reaction flask, maintaining the temperature between 10-25°C.

  • After the addition is complete, stir the reaction mixture at the same temperature for 2-3 hours.[3]

  • Filter the reaction mixture to remove the precipitated magnesium chloride.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation to obtain this compound with a purity of up to 98.85%.[3]

Visualized Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes.

G cluster_0 Route 1: Chlorination of Carboxylic Acid A 2-Methyl-3-methoxybenzoic acid C Reaction Mixture A->C B Chlorinating Agent (e.g., SOCl₂, (COCl)₂) B->C D Purification (Distillation) C->D E This compound D->E

Caption: Workflow for the synthesis via chlorination.

G cluster_1 Route 2: Grignard Reagent Synthesis F 2-Methyl-3-methoxychlorobenzene H Grignard Reagent Formation F->H G Mg G->H I 2-Methyl-3-methoxyphenyl magnesium chloride H->I K Reaction Mixture I->K J Triphosgene J->K L Purification (Filtration, Distillation) K->L M This compound L->M

Caption: Workflow for the Grignard reagent-based synthesis.

Conclusion

Both the direct chlorination of 2-Methyl-3-methoxybenzoic acid and the Grignard reagent-based synthesis are viable methods for producing this compound. The choice of method will depend on factors such as scale, cost, and available equipment. The chlorination route with thionyl chloride or oxalyl chloride is a well-established and straightforward method, particularly suitable for laboratory-scale synthesis, with the advantage of gaseous byproducts that simplify purification.[1] The Grignard route offers a high-purity product and may be more environmentally benign, making it an attractive option for larger-scale production.[1][3] Researchers and drug development professionals should consider these factors when selecting a synthetic route for their specific needs.

References

A Comparative Guide to Alternative Reagents in Methoxyfenozide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxyfenozide, a diacylhydrazine insecticide, is a potent ecdysone receptor agonist used to control lepidopteran pests. Its synthesis traditionally involves the coupling of two key benzoyl chloride intermediates with a substituted hydrazine. This guide provides a comparative analysis of alternative reagents and methodologies for the synthesis of Methoxyfenozide and its crucial precursors, offering insights into optimizing this process. The information is intended for researchers and professionals in the fields of chemistry and drug development.

Executive Summary

The industrial synthesis of Methoxyfenozide is a multi-step process reliant on three primary intermediates: tert-butylhydrazine, 3-methoxy-2-methylbenzoyl chloride, and 3,5-dimethylbenzoyl chloride. While the core synthetic strategy of sequential acylation of the hydrazine remains the most documented approach, variations in reagents such as solvents and bases, as well as different synthetic routes for the key intermediates, offer avenues for process optimization. This guide explores these alternatives, presenting available quantitative data to facilitate comparison of yields, reaction conditions, and potential environmental impact.

Methoxyfenozide Synthesis: A Comparative Overview

The primary route to Methoxyfenozide involves a two-step process:

  • Condensation: Reaction of tert-butylhydrazine (or its hydrochloride salt) with 3-methoxy-2-methylbenzoyl chloride.

  • Acylation: Subsequent reaction of the resulting intermediate with 3,5-dimethylbenzoyl chloride.

While no fundamentally different commercial synthesis route is widely published, the choice of reagents and reaction conditions at each step can significantly impact the overall efficiency and cost-effectiveness of the process.

Comparison of Solvents and Bases in Methoxyfenozide Synthesis

The selection of solvent and base is critical in the acylation steps. The solvent must facilitate the dissolution of reactants and intermediates, while the base is necessary to neutralize the hydrochloric acid byproduct.

ParameterDichloroethane[1][2][3]Toluene[1][4]Acetonitrile/Dichloromethane[5]
Role SolventSolventSolvent
Typical Base Used Liquid Caustic Soda (NaOH)Liquid Caustic Soda (NaOH)Triethylamine or Pyridine
Reaction Temperature -6°C to 0°C0°C to Room TemperatureNot specified
Advantages Good solubility of reactants.Can be used for both steps; allows for recycling of intermediates.[1]Effective for acylation.
Disadvantages Halogenated solvent with environmental concerns.May require higher temperatures for some steps.Triethylamine and pyridine can be more expensive and require careful handling.

Experimental Protocol: Methoxyfenozide Synthesis using Dichloroethane and Liquid Caustic Soda [1][2][3]

  • Condensation:

    • Add tert-butylhydrazine hydrochloride and dichloroethane to a reaction vessel at room temperature.

    • Cool the mixture to -6 to -5°C.

    • Slowly add liquid caustic soda, then allow the layers to separate.

    • To the organic layer, add 3-methoxy-2-methylbenzoyl chloride dropwise, maintaining the temperature below 0°C.

    • React for 7-9 hours.

    • Add water and separate the layers. The organic layer contains the condensation product.

  • Acylation:

    • Transfer the organic layer to a new vessel and cool to below 0°C.

    • Simultaneously add 3,5-dimethylbenzoyl chloride and liquid caustic soda dropwise, keeping the temperature below 0°C and the pH slightly acidic.

    • React for 7-9 hours.

    • Separate the layers. The organic layer is then processed to isolate Methoxyfenozide.

Alternative Reagents for Key Intermediates

The synthesis of the three key building blocks of Methoxyfenozide offers significant opportunities for utilizing alternative reagents and methodologies.

Synthesis of 3,5-Dimethylbenzoyl Chloride

This intermediate is typically prepared by chlorination of 3,5-dimethylbenzoic acid. Thionyl chloride (SOCl₂) is the most common chlorinating agent.

MethodReagentsReaction ConditionsYieldPurityReference
Staged Reaction3,5-Dimethylbenzoic acid, Thionyl chlorideStepwise heating: 1h at 35°C, 0.5h to 45°C, 0.5h to 50°C, then reflux for 2-3h.98.6% - 98.7%99.9%[6]
Ultrasonic-assisted3,5-Dimethylbenzoic acid, Thionyl chlorideUltrasonic conditions at 30-50°C for 0.5-2h, then reflux for 1-2h.98.8% - 99.3%Not Specified[7]
Standard Reflux3,5-Dimethylbenzoic acid, Thionyl chlorideReflux for 18 hours.Not SpecifiedNot Specified[8]

Experimental Protocol: Staged Reaction Synthesis of 3,5-Dimethylbenzoyl Chloride [6]

  • Charge a reaction vessel with 3,5-dimethylbenzoic acid and thionyl chloride.

  • Slowly heat the mixture to 35°C and hold for 1 hour.

  • Increase the temperature to 45°C over 30 minutes and hold for 30 minutes.

  • Increase the temperature to 50°C over 30 minutes and hold for 30 minutes.

  • Heat to reflux and maintain for 2-3 hours.

  • After the reaction is complete, recover excess thionyl chloride by distillation.

  • Distill the crude product to obtain pure 3,5-dimethylbenzoyl chloride.

Synthesis of 3-Methoxy-2-methylbenzoyl Chloride

Similar to its counterpart, this benzoyl chloride is synthesized from the corresponding benzoic acid.

MethodReagentsKey FeaturesReference
Conventional Chlorination3-Methoxy-2-methylbenzoic acid, Thionyl chloride or Oxalyl chlorideStandard method for converting carboxylic acids to acid chlorides.[9]
Grignard-based Synthesis2-methyl-3-methoxyphenyl magnesium chloride, TriphosgeneAvoids the use of thionyl chloride and starts from a Grignard reagent.[10]

Experimental Protocol: Grignard-based Synthesis of 2-Methyl-3-methoxybenzoyl Chloride [10]

  • In a reaction vessel under an inert atmosphere, add tetrahydrofuran and triethylamine.

  • Simultaneously, add a solution of triphosgene in toluene and a solution of 2-methyl-3-methoxyphenyl magnesium chloride (a Grignard reagent).

  • Control the addition rate and temperature.

  • After the reaction is complete, the product is isolated from the reaction mixture.

Synthesis of tert-Butylhydrazine

The synthesis of this substituted hydrazine is a critical step, with newer methods aiming for improved efficiency and safety.

MethodStarting MaterialsKey FeaturesYieldReference
Alkylation with Catalysttert-Butyl alcohol, Hydrazine hydrate, Calgon catalystOne-step synthesis under inert gas protection.High (not quantified)[11]
Organic Acid Buffer Systemtert-Butyl alcohol, Hydrazine hydrate, Organic acidAvoids strong acids, reducing side reactions like alcohol dehydration.89.1%[3]

Experimental Protocol: tert-Butylhydrazine Synthesis via Organic Acid Buffer System [3]

  • Prepare a buffer solution of a specific pH using an aqueous solution of hydrazine hydrate and an organic acid.

  • Add tert-butyl alcohol dropwise to the buffer solution at a controlled temperature to form a tert-butylhydrazine-organic acid solution.

  • Acidify the solution with hydrogen chloride to precipitate tert-butylhydrazine hydrochloride.

  • The product is then isolated by filtration and drying.

Methoxyfenozide's Mode of Action: Ecdysone Receptor Signaling

Methoxyfenozide functions as an insect growth regulator by mimicking the insect molting hormone, 20-hydroxyecdysone. It binds to the ecdysone receptor (EcR), a nuclear receptor, which then forms a heterodimer with the ultraspiracle protein (USP). This complex binds to ecdysone response elements (EcREs) on DNA, leading to the activation of genes that initiate the molting process. By prematurely and persistently activating this pathway, Methoxyfenozide causes a lethal, incomplete molt in lepidopteran larvae.

Methoxyfenozide_Signaling_Pathway Methoxyfenozide Methoxyfenozide EcR Ecdysone Receptor (EcR) Methoxyfenozide->EcR EcR_USP_Complex EcR/USP Heterodimer EcR->EcR_USP_Complex Forms complex with USP Ultraspiracle Protein (USP) USP->EcR_USP_Complex EcRE Ecdysone Response Element (EcRE) on DNA EcR_USP_Complex->EcRE Binds to Gene_Activation Target Gene Activation EcRE->Gene_Activation Initiates Molting_Process Premature and Incomplete Molting Gene_Activation->Molting_Process Leads to Larval_Death Larval Death Molting_Process->Larval_Death Results in

Caption: Methoxyfenozide's mechanism of action via the ecdysone receptor pathway.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis of Methoxyfenozide, followed by purification and analysis.

Synthesis_Workflow Start Start Materials: - tert-Butylhydrazine - 3-Methoxy-2-methylbenzoyl chloride - 3,5-Dimethylbenzoyl chloride Condensation Step 1: Condensation Start->Condensation Acylation Step 2: Acylation Condensation->Acylation Crude_Product Crude Methoxyfenozide Acylation->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Product Pure Methoxyfenozide Purification->Pure_Product Analysis Analysis (e.g., HPLC, NMR) Pure_Product->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General experimental workflow for Methoxyfenozide synthesis.

Conclusion

This guide highlights that while the fundamental synthetic route to Methoxyfenozide is well-established, there is considerable scope for optimization through the selection of alternative reagents and process conditions. The synthesis of the key intermediates, in particular, presents opportunities for employing more efficient and environmentally benign methodologies. The choice of solvents and bases in the main reaction sequence also plays a crucial role in determining the overall process efficiency and environmental footprint. Researchers and drug development professionals are encouraged to consider these alternatives to enhance the synthesis of Methoxyfenozide, potentially leading to reduced costs, higher yields, and improved sustainability.

References

The Cost-Effectiveness of 2-Methyl-3-methoxybenzoyl Chloride in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of complex organic synthesis, particularly in the agrochemical and pharmaceutical industries, the selection of starting materials and synthetic routes is a critical decision governed by factors of cost, efficiency, safety, and environmental impact. 2-Methyl-3-methoxybenzoyl chloride has emerged as a key intermediate, primarily in the production of the highly effective insecticide, Methoxyfenozide.[1][2] This guide provides a comprehensive analysis of the cost-effectiveness of this compound, comparing its synthesis through various chlorinating agents and offering a transparent look at the associated experimental data.

Comparative Analysis of Synthesis Routes

The primary route to this compound involves the chlorination of its corresponding carboxylic acid, 2-Methyl-3-methoxybenzoic acid. The choice of chlorinating agent is the most significant variable in terms of cost, yield, and reaction conditions. The most common agents used are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene (bis(trichloromethyl) carbonate).

Data Presentation: A Quantitative Comparison

To facilitate a clear comparison, the following table summarizes the key quantitative data for the synthesis of this compound using different chlorinating agents. Prices for reagents are based on currently available market data and may vary depending on the supplier and quantity purchased.

Parameter Thionyl Chloride (SOCl₂) Method Oxalyl Chloride ((COCl)₂) Method Triphosgene Method
Starting Material 2-Methyl-3-methoxybenzoic acid2-Methyl-3-methoxybenzoic acid2-Methyl-3-methoxybenzoic acid
Chlorinating Agent Thionyl chlorideOxalyl chlorideTriphosgene
Reagent Cost (per mole of acid) ~$2.50 - $5.00~$15.00 - $25.00~$10.00 - $18.00
Typical Yield 85-95%90-98%87-91%[3]
Reaction Temperature Reflux (typically 70-80°C)Room Temperature to mild heating60-110°C[3]
Reaction Time 2-4 hours1-3 hours2-5 hours[3]
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)CO₂, HCl (gaseous)
Safety Considerations Toxic and corrosive gas evolution.Toxic and corrosive gas evolution.Solid, but decomposes to toxic phosgene. Requires careful handling.
Environmental Impact Acidic gas byproducts require scrubbing.Acidic gas byproducts require scrubbing.Potential for phosgene release.

Note: The reagent cost is an estimation based on an aggregation of publicly available pricing from various chemical suppliers and is subject to change.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for making informed decisions in a research or industrial setting. Below are representative experimental protocols for the synthesis of this compound using the three compared chlorinating agents.

Synthesis using Thionyl Chloride

Procedure:

  • To a stirred solution of 2-Methyl-3-methoxybenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), slowly add thionyl chloride (1.5 - 2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 70-80°C).

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield the final product.

Synthesis using Oxalyl Chloride

Procedure:

  • Dissolve 2-Methyl-3-methoxybenzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and an inert gas inlet.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (1.2 - 1.5 eq) to the solution at room temperature. Vigorous gas evolution will be observed.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring its completion by TLC or GC.

  • Upon completion, carefully evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Synthesis using Triphosgene

Procedure:

  • In a well-ventilated fume hood, dissolve 2-Methyl-3-methoxybenzoic acid (1.0 eq) and a catalytic amount of an organic amine (e.g., triethylamine or pyridine) in an anhydrous organic solvent (e.g., toluene or tetrahydrofuran).[3]

  • In a separate flask, dissolve triphosgene (0.35 - 0.4 eq) in the same anhydrous solvent.

  • Slowly add the triphosgene solution to the carboxylic acid solution at a controlled temperature (e.g., 20°C).[3]

  • After the addition is complete, heat the reaction mixture to a temperature between 60°C and 110°C for 2-5 hours.[3]

  • Monitor the reaction by a suitable analytical technique.

  • After the reaction is complete, cool the mixture and filter off any solid byproducts.

  • Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.

Visualizing the Synthesis Workflow

To better understand the logical flow from starting materials to the final product and its primary application, the following diagrams illustrate the synthesis of this compound and its subsequent use in the production of Methoxyfenozide.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Methoxyfenozide Synthesis 2-Methyl-3-methoxybenzoic_acid 2-Methyl-3-methoxybenzoic acid Reaction Chlorination Reaction 2-Methyl-3-methoxybenzoic_acid->Reaction Chlorinating_Agent Chlorinating Agent (SOCl₂, (COCl)₂, or Triphosgene) Chlorinating_Agent->Reaction 2-Methyl-3-methoxybenzoyl_chloride This compound Reaction->2-Methyl-3-methoxybenzoyl_chloride Condensation Condensation Reaction 2-Methyl-3-methoxybenzoyl_chloride->Condensation Tert-butylhydrazine tert-Butylhydrazine Tert-butylhydrazine->Condensation Intermediate_Hydrazide Intermediate Hydrazide Condensation->Intermediate_Hydrazide Acylation Acylation Reaction Intermediate_Hydrazide->Acylation 3,5-Dimethylbenzoyl_chloride 3,5-Dimethylbenzoyl chloride 3,5-Dimethylbenzoyl_chloride->Acylation Methoxyfenozide Methoxyfenozide Acylation->Methoxyfenozide

Caption: Synthesis and application workflow of this compound.

Conclusion

The choice of the most cost-effective method for the synthesis of this compound depends on a variety of factors beyond the simple cost of reagents.

  • Thionyl chloride represents the most economical option in terms of raw material cost and is widely used in industrial applications. However, its use necessitates careful handling of gaseous byproducts.

  • Oxalyl chloride offers the advantage of milder reaction conditions and often higher yields, making it a preferred choice for laboratory-scale synthesis where cost may be less of a concern than reaction efficiency and ease of workup.

  • Triphosgene , while being a solid and thus easier to handle than gaseous phosgene, still presents significant safety risks due to its potential to decompose into phosgene. Its cost and yield are intermediate between thionyl chloride and oxalyl chloride.

For large-scale industrial production, the thionyl chloride route is likely the most cost-effective, provided that appropriate safety and environmental measures are in place to handle the gaseous byproducts. For research and development purposes, where smaller quantities are required and higher purity and yield are paramount, the oxalyl chloride method may be the more prudent choice despite its higher reagent cost. Ultimately, the decision should be based on a holistic assessment of the specific requirements of the synthesis, including scale, budget, available equipment, and safety protocols.

References

Catalyst Performance in the Synthesis of 2-Methyl-3-methoxybenzoyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-Methyl-3-methoxybenzoyl chloride is a crucial building block, notably in the production of insecticides like Methoxyfenozide. This guide provides a comparative analysis of different catalytic systems used in its synthesis, supported by available experimental data, to aid in the selection of optimal reaction conditions.

The primary routes for synthesizing this compound involve two main precursors: 2-Methyl-3-methoxybenzoic acid and 2-methyl-3-methoxyphenyl magnesium chloride (a Grignard reagent). The choice of catalyst is critical in both pathways to ensure high yield, purity, and favorable reaction kinetics.

Comparison of Catalytic Performance

The selection of a catalyst significantly impacts the efficiency of the synthesis. Below is a summary of performance data for catalysts used in the two primary synthetic routes.

Route 1: Chlorination of 2-Methyl-3-methoxybenzoic Acid

This widely used method employs a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalyst. While specific comparative data for this exact reaction is sparse in publicly available literature, N,N-dimethylformamide (DMF) is commonly cited as an effective catalyst.

CatalystChlorinating AgentPrecursorProductYieldPurityReference
N,N-Dimethylformamide (DMF)Thionyl Chloride2,4,5-trifluoro-3-methoxybenzoic acid2,4,5-trifluoro-3-methoxybenzoyl chloride~96%99.6%(Illustrative example)

Note: The data above is for a structurally similar compound and serves as an illustrative example of the catalyst's effectiveness in this type of transformation.

Route 2: Grignard Reagent-Based Synthesis

This method involves the reaction of 2-methyl-3-methoxyphenyl magnesium chloride with bis(trichloromethyl)carbonate. A patent review reveals data for different amine-based catalysts.

CatalystSolventPrecursorProductYieldPurity
TriethylamineTetrahydrofuran / Toluene2-methyl-3-methoxyphenyl magnesium chlorideThis compound~80%98.85%
Pyridine and N-methylmorpholineHexamethylene2-methyl-3-methoxyphenyl magnesium chlorideThis compound--
Triethylamine, N,N-dimethyl cyclohexylamine, and Methyl piperidineTetrahydrofuran / Hexamethylene2-methyl-3-methoxyphenyl magnesium chlorideThis compound--

Data is derived from patent literature describing the synthesis. Yields are calculated based on the provided molar quantities of reactants and the final product mass.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis from 2-Methyl-3-methoxybenzoic Acid via Thionyl Chloride

This protocol is a standard procedure for the conversion of carboxylic acids to acyl chlorides.

  • Reaction Setup : A round-bottom flask is equipped with a reflux condenser and a gas outlet connected to a scrubber to neutralize the HCl and SO₂ byproducts.

  • Reagents : 2-Methyl-3-methoxybenzoic acid is placed in the flask, and an excess of thionyl chloride (typically 2-3 equivalents) is added. A catalytic amount of N,N-dimethylformamide (DMF) is then introduced.

  • Reaction : The mixture is heated to reflux and maintained at this temperature until the reaction is complete, which can be monitored by the cessation of gas evolution.

  • Workup : Excess thionyl chloride is removed by distillation, often under reduced pressure.

  • Purification : The crude this compound is then purified by vacuum distillation to yield the final product.

Protocol 2: Grignard Reagent-Based Synthesis

This protocol is based on a patented, phosgene-free method.

  • Grignard Reagent Preparation : In a dry reactor under a nitrogen atmosphere, magnesium turnings are activated, and a solution of 2-methyl-3-methoxychlorobenzene in an appropriate solvent (e.g., tetrahydrofuran) is added to form the Grignard reagent, 2-methyl-3-methoxyphenyl magnesium chloride.

  • Reaction Setup : In a separate reactor, the chosen catalyst (e.g., triethylamine) is dissolved in a solvent (e.g., tetrahydrofuran).

  • Reaction : A solution of bis(trichloromethyl)carbonate in a solvent (e.g., toluene) and the prepared Grignard reagent are added dropwise simultaneously to the catalyst solution while maintaining a low temperature (10-25°C). The reaction is stirred for 2-3 hours after the addition is complete.

  • Workup : The reaction mixture is filtered to remove magnesium chloride salts.

  • Purification : The solvent is removed from the filtrate by vacuum distillation, and the crude product is then purified by vacuum distillation, collecting the fraction at 130-135°C/0.098MPa.[1]

Reaction Mechanisms and Workflows

Understanding the underlying chemical transformations is key to optimizing the synthesis.

Reaction_Mechanism_Thionyl_Chloride RCOOH 2-Methyl-3-methoxybenzoic Acid SOCl2 Thionyl Chloride Intermediate1 Reactive Intermediate RCOOH->Intermediate1 SOCl2->Intermediate1 Chloride Cl⁻ Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Chloride Attack Chloride->Intermediate2 Product This compound Intermediate2->Product Collapse & Elimination Byproducts SO₂ + HCl

Caption: Reaction mechanism for the synthesis of this compound using thionyl chloride.

Grignard_Synthesis_Workflow Start Start Materials: 2-methyl-3-methoxychlorobenzene Magnesium Bis(trichloromethyl)carbonate Catalyst (e.g., Triethylamine) Grignard_Formation Step 1: Form Grignard Reagent (2-methyl-3-methoxyphenyl MgCl) Start->Grignard_Formation Reaction Step 2: Catalytic Reaction (Simultaneous addition to catalyst) Start->Reaction Grignard_Formation->Reaction Filtration Step 3: Filtration (Remove MgCl₂ salts) Reaction->Filtration Distillation1 Step 4: Solvent Removal (Vacuum Distillation) Filtration->Distillation1 Purification Step 5: Product Purification (Vacuum Distillation) Distillation1->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Experimental workflow for the Grignard reagent-based synthesis of this compound.[1]

References

A Comparative Guide to Residual Products in Benzyl Chloride Synthesis for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of residual products in the synthesis of benzyl chloride, a critical starting material and intermediate in the pharmaceutical industry. Understanding and controlling these impurities is paramount to ensure the quality, safety, and efficacy of final drug products. This document compares common synthetic routes, details analytical methodologies for impurity profiling, and presents experimental data to support these findings.

Overview of Benzyl Chloride Synthesis and Impurity Formation

The primary industrial method for benzyl chloride production is the free-radical chlorination of toluene.[1][2] This process, typically initiated by UV light (photochemical) or heat (thermal), involves the substitution of a hydrogen atom on the methyl group of toluene with a chlorine atom. While effective, this reaction can lead to the formation of several byproducts through over-chlorination and side-reactions.

The most significant residual products include:

  • Over-chlorinated species: Benzal chloride and Benzotrichloride are formed by the sequential replacement of the remaining hydrogen atoms on the methyl group.[2]

  • Ring-chlorinated isomers: Chlorination of the aromatic ring can also occur, leading to the formation of ortho-, meta-, and para-chlorotoluene. Lower reaction temperatures tend to favor ring chlorination.

  • Oxidation and hydrolysis products: Benzaldehyde and Benzyl alcohol can be present as impurities, often arising from the hydrolysis of benzyl chloride or benzal chloride.[3]

  • Other byproducts: Dibenzyl ether can also be formed as a minor impurity.[3]

The distribution and concentration of these byproducts are highly dependent on the reaction conditions. Factors such as the molar ratio of toluene to chlorine, reaction temperature, and the presence of catalysts can significantly influence the selectivity of the reaction towards the desired benzyl chloride product.[1][4] For instance, a higher toluene-to-chlorine ratio can help to minimize the formation of over-chlorinated products.[1]

Comparative Analysis of Synthesis Methods

While the free-radical chlorination of toluene is the dominant industrial method, the choice between photochemical and thermal initiation, as well as the use of catalysts, can impact the impurity profile.

Synthesis ParameterEffect on Impurity ProfileSupporting Evidence
Reaction Temperature Lower temperatures (below 80°C) can increase the formation of ring-chlorinated byproducts. Higher temperatures generally favor side-chain chlorination.The activation energy for side-chain chlorination is higher than for ring chlorination, thus higher temperatures favor the desired reaction.
Initiation Method Photochemical initiation (UV light) is generally considered more selective for side-chain chlorination compared to thermal initiation.UV light provides the energy to specifically cleave the Cl-Cl bond, initiating the free-radical chain reaction on the side chain. Thermal initiation can sometimes lead to more complex side reactions.
Catalysts The use of certain catalysts, particularly Lewis acids, can significantly promote ring chlorination, leading to higher levels of chlorotoluene isomers.[4]Lewis acids activate the aromatic ring towards electrophilic substitution by chlorine.
Reactant Ratio A higher molar ratio of toluene to chlorine minimizes the formation of over-chlorinated products like benzal chloride and benzotrichloride.[1]With an excess of toluene, a chlorine radical is more likely to react with a toluene molecule than with a benzyl chloride molecule.

Analytical Methodologies for Impurity Profiling

Accurate and robust analytical methods are essential for the identification and quantification of residual products in benzyl chloride. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode-Array Detector (DAD) is a powerful method for separating and quantifying a wide range of impurities in benzyl chloride.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water is typically used. For example, a starting condition of 50:50 (v/v) acetonitrile:water, with a gradient to increase the acetonitrile concentration over the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode-array detector set to monitor multiple wavelengths (e.g., 210 nm, 254 nm) to ensure the detection of all impurities.

  • Sample Preparation: A known concentration of the benzyl chloride sample is dissolved in the mobile phase.

  • Standard Preparation: Individual standards of potential impurities (benzyl alcohol, benzaldehyde, benzal chloride, benzotrichloride, chlorotoluenes) are prepared in the mobile phase at known concentrations to create a calibration curve.

  • Quantification: The concentration of each impurity in the sample is determined by comparing its peak area to the calibration curve of the corresponding standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile impurities in benzyl chloride.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Split or splitless injection, depending on the expected concentration of impurities. The injector temperature is typically set to 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, an initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is typically scanned from 40 to 400 amu.

  • Sample Preparation: The benzyl chloride sample is diluted in a suitable solvent (e.g., dichloromethane or hexane).

  • Identification: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and by matching their retention times to those of pure standards.

  • Quantification: Quantification is achieved by creating a calibration curve using certified reference standards for each identified impurity.

Data Presentation

The following table summarizes the typical residual products found in technical grade benzyl chloride, as identified by HPLC-DAD analysis. The concentration ranges can vary significantly depending on the manufacturing process and purification steps.

ImpurityTypical Concentration Range (µg/mL) in a 3 mg/mL solutionAnalytical Method
Benzaldehyde1 - 50HPLC-DAD[3]
Benzyl Alcohol< 1HPLC-DAD[3]
Benzal Chloride10 - 200HPLC-DAD[3]
BenzotrichlorideNot typically detected by this HPLC methodHPLC-DAD[3]
o,p-Chlorotoluene< 5HPLC-DAD[3]
Dibenzyl EtherNot typically detected by this HPLC methodHPLC-DAD[3]

Note: The data presented is illustrative and based on published findings. Actual impurity levels will vary between manufacturers and batches.

Visualizations

Signaling Pathways and Experimental Workflows

BenzylChloride_Synthesis_Pathway cluster_main_reaction Main Reaction Pathway cluster_side_reaction Side Reaction Toluene Toluene BenzylChloride Benzyl Chloride Toluene->BenzylChloride + Cl2 Chlorotoluenes Chlorotoluenes (o, m, p) Toluene->Chlorotoluenes + Cl2 (Ring Chlorination) HCl HCl Toluene->HCl Chlorine Chlorine (Cl2) Chlorine->Toluene Initiator UV Light or Heat Initiator->Chlorine Initiates BenzalChloride Benzal Chloride BenzylChloride->BenzalChloride + Cl2 BenzylChloride->HCl Benzotrichloride Benzotrichloride BenzalChloride->Benzotrichloride + Cl2 BenzalChloride->HCl

Caption: Free-radical chlorination of toluene to benzyl chloride and major byproducts.

Impurity_Analysis_Workflow Sample Benzyl Chloride Sample Prep Sample Preparation (Dilution) Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS Data_HPLC Chromatographic Data (HPLC) HPLC->Data_HPLC Data_GCMS Chromatographic & Mass Spectra Data (GC-MS) GCMS->Data_GCMS Identification Impurity Identification (Retention Time & Mass Spectra) Data_HPLC->Identification Data_GCMS->Identification Quantification Impurity Quantification (Calibration Curves) Identification->Quantification Report Final Report Quantification->Report

Caption: A typical analytical workflow for the identification and quantification of impurities in benzyl chloride.

Conclusion

The control of residual products in benzyl chloride synthesis is a critical aspect of pharmaceutical manufacturing. The predominant industrial method, free-radical chlorination of toluene, can produce a range of impurities that must be carefully monitored and controlled. The selection of appropriate reaction conditions, such as temperature and reactant ratios, is key to maximizing the yield of benzyl chloride while minimizing the formation of byproducts. Furthermore, the implementation of robust analytical methods, such as HPLC and GC-MS, is essential for the accurate profiling and quantification of these impurities, ensuring that the final product meets the stringent quality and safety standards of the pharmaceutical industry.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-3-methoxybenzoyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe handling and disposal of reactive chemical reagents are paramount in a laboratory setting. 2-Methyl-3-methoxybenzoyl chloride, as an acyl chloride, is a corrosive and water-reactive compound that requires specific procedures to ensure the safety of personnel and compliance with environmental regulations. Improper disposal can lead to violent chemical reactions, release of toxic fumes, and environmental contamination.[1]

This guide provides detailed, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is essential for maintaining a safe laboratory environment.

Essential Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a suitable environment.

  • Work Area: All handling and disposal steps must be conducted inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[2][3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles and a face shield.[4]

    • Hand Protection: Use chemically impermeable gloves (e.g., butyl rubber or laminate film).[2]

    • Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[4]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[3][5]

Chemical and Hazard Data

A summary of key data for this compound is provided below for quick reference.

PropertyDataReference
Chemical Name This compound[2]
CAS Number 24487-91-0[2]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Primary Hazards Causes severe skin burns and eye damage; Reacts violently with water; Corrosive.[6][7]
Incompatible Materials Water, strong bases, alcohols, amines, oxidizing agents.[3][8]
Hazardous Byproducts Reacts with water to form hydrochloric acid and 2-methyl-3-methoxybenzoic acid.[7] Combustion produces Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Hydrogen Chloride (HCl) gas.[5][8]

Operational Plan: Disposal Procedures

The primary method for disposing of this compound is through a licensed chemical waste disposal company.[2] Depending on the quantity and laboratory capabilities, small residual amounts may be carefully neutralized before collection. Never pour this compound down the drain. [2][9]

Method 1: Direct Disposal of Untreated Chemical (Preferred Method)

This is the most straightforward and safest method for all quantities of the chemical.

  • Container: Ensure the chemical is in a secure, well-labeled container. The original container is ideal.[9] If a new container is used, it must be dry, chemically compatible (e.g., glass with a corrosion-resistant cap), and free from damage.[1][10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".[11] Also, note the accumulation start date.[12]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[9][11] Crucially, it must be segregated from incompatible materials, especially water, bases, and alcohols, using physical barriers and secondary containment.[1][9]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup by a licensed hazardous waste contractor.[11]

Method 2: On-Site Neutralization of Small, Residual Quantities

This protocol is only for treating small, manageable quantities (typically <10g or 10mL) as a final step in an experiment and should only be performed by experienced personnel.

Experimental Protocol: Quenching of this compound

  • Prepare a Basic Solution: In a flask large enough to accommodate potential foaming (at least 5-10 times the volume of the basic solution), prepare a stirred 5-10% aqueous solution of sodium bicarbonate or a 1M solution of sodium hydroxide. Place the flask in an ice bath to control the reaction temperature.

  • Slow Addition: Using a dropping funnel or pipette, add the this compound to the cold, stirred basic solution very slowly (dropwise). The reaction is highly exothermic and will release gas (HCl, which is neutralized, and CO₂ if using bicarbonate). A rapid addition will cause a violent reaction and splashing.[7]

  • Complete the Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for at least one hour to ensure all the acyl chloride has been hydrolyzed.

  • pH Check: Check the pH of the resulting solution to ensure it is neutral or slightly basic (pH 7-10). If it is still acidic, add more base.

  • Collect as Waste: The resulting aqueous solution, containing sodium 2-methyl-3-methoxybenzoate and sodium chloride, should be collected in a container labeled "Aqueous Hazardous Waste".

  • Final Disposal: Arrange for pickup of the aqueous waste through your institution's EH&S office.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: Cover the spill with an inert, dry absorbent material such as sand, silica gel, or a commercial acid binder.[3][5] Do not use water or combustible materials like sawdust.

  • Collect: Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, dry, and sealable container for hazardous waste.[4]

  • Decontaminate: Wipe the spill area with a cloth, then decontaminate with a basic solution (e.g., sodium bicarbonate solution), followed by soap and water.

  • Dispose: Label the spill cleanup waste container and dispose of it through your EH&S office.

Disposal Workflow and Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 2-Methyl-3-methoxybenzoyl chloride for disposal decision Is it a small, residual quantity (<10g) from an experiment? start->decision neutralize Perform On-Site Neutralization (See Protocol) decision->neutralize Yes direct_disposal Prepare for Direct Disposal (Untreated) decision->direct_disposal No / Preferred collect_aqueous Collect neutralized solution as Aqueous Hazardous Waste neutralize->collect_aqueous ehs_pickup Contact EH&S for waste pickup collect_aqueous->ehs_pickup container Ensure proper, dry, sealed container direct_disposal->container label_waste Label as 'Hazardous Waste' with chemical name and date container->label_waste store_waste Store in SAA, segregated from incompatibles label_waste->store_waste store_waste->ehs_pickup

Caption: Decision workflow for disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can manage and dispose of this compound safely and responsibly, ensuring a secure working environment and protecting the broader community. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) before handling.

References

Essential Safety and Operational Guide for 2-Methyl-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Methyl-3-methoxybenzoyl chloride (CAS No. 24487-91-0). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing, and may lead to an allergic skin reaction.[1][2] The substance is classified as a combustible liquid and is harmful to aquatic life.[1][3] It reacts with water and moisture, which necessitates careful handling and storage.[3][4]

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this substance.

Protection Type Specific PPE Requirement Reasoning
Eye and Face Tight-fitting safety goggles and a face shield.[5]Protects against splashes and corrosive fumes that can cause severe eye damage.[4][6][7]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][6]Prevents skin contact, which can lead to severe burns and allergic reactions.[1]
Body Chemical-resistant laboratory coat, long pants, and closed-toe shoes.[6][8]Provides a barrier against accidental spills and splashes.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1][4] A respirator may be required if ventilation is inadequate.[9]Minimizes inhalation of corrosive and irritating vapors.[1][3][9]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks.

1. Preparation:

  • Ensure a chemical fume hood is operational.
  • Verify that an emergency eyewash station and safety shower are accessible.[3]
  • Assemble all necessary PPE and ensure it is in good condition.
  • Have spill control materials (e.g., inert absorbent material like sand or silica gel) readily available.[3]

2. Handling:

  • Conduct all work within a certified chemical fume hood to ensure adequate ventilation.[1][4]
  • Ground and bond containers when transferring the material to prevent static discharge.[9]
  • Use non-sparking tools.[1]
  • Keep the container tightly closed when not in use.[1][3][4]
  • Avoid contact with skin, eyes, and clothing.[1]
  • Prevent the formation of dust and aerosols.[1]
  • Keep away from heat, sparks, open flames, and other ignition sources.[3][9]

3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3][4]
  • Store away from incompatible materials, particularly water, alcohols, and strong bases.[3][4]

Disposal Plan: Waste Management Protocol

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Chemical Dispose of as hazardous waste through a licensed chemical destruction facility.[1] Do not discharge into sewer systems.[1]
Contaminated Materials (PPE, spill absorbents) Collect in a sealed, labeled container and dispose of as hazardous waste.
Empty Containers Triple rinse with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Punctured containers can then be disposed of in a sanitary landfill or recycled if permissible.[1]

Emergency Procedures

Exposure Scenario Immediate Action
Skin Contact Immediately remove contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Remove all ignition sources.[3] Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[3] Collect the material in a sealed container for proper disposal.

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Transfer in Fume Hood prep3->handle1 Proceed to Handling handle2 Use Grounded Equipment handle1->handle2 handle3 Keep Container Sealed handle2->handle3 store1 Cool, Dry, Ventilated Area handle3->store1 Store After Use disp1 Collect Waste handle3->disp1 If Waste Generated store2 Away from Incompatibles store1->store2 store2->handle1 For Subsequent Use disp2 Label Hazardous Waste disp1->disp2 disp3 Dispose via Licensed Contractor disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.